molecular formula C53H59N5O9S B12422277 DGN462

DGN462

Número de catálogo: B12422277
Peso molecular: 942.1 g/mol
Clave InChI: DOKWDOLZCMETIJ-ZAQUEYBZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DGN462 is a useful research compound. Its molecular formula is C53H59N5O9S and its molecular weight is 942.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C53H59N5O9S

Peso molecular

942.1 g/mol

Nombre IUPAC

(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one

InChI

InChI=1S/C53H59N5O9S/c1-53(2,68)33-56(14-15-64-18-19-65-17-16-61-3)38-21-34(31-66-49-27-43-41(25-47(49)62-4)51(59)57-39(29-54-43)23-36-10-6-8-12-45(36)57)20-35(22-38)32-67-50-28-44-42(26-48(50)63-5)52(60)58-40(30-55-44)24-37-11-7-9-13-46(37)58/h6-13,20-22,25-29,39-40,55,68H,14-19,23-24,30-33H2,1-5H3/t39-,40-/m0/s1

Clave InChI

DOKWDOLZCMETIJ-ZAQUEYBZSA-N

SMILES isomérico

CC(C)(CN(CCOCCOCCOC)C1=CC(=CC(=C1)COC2=C(C=C3C(=C2)N=C[C@@H]4CC5=CC=CC=C5N4C3=O)OC)COC6=C(C=C7C(=C6)NC[C@@H]8CC9=CC=CC=C9N8C7=O)OC)S

SMILES canónico

CC(C)(CN(CCOCCOCCOC)C1=CC(=CC(=C1)COC2=C(C=C3C(=C2)N=CC4CC5=CC=CC=C5N4C3=O)OC)COC6=C(C=C7C(=C6)NCC8CC9=CC=CC=C9N8C7=O)OC)S

Origen del producto

United States

Foundational & Exploratory

DGN462: A Novel Covalent Inhibitor of Bruton's Tyrosine Kinase (BTK) for B-Cell Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

DGN462 is a potent and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical signaling molecule in the B-cell receptor (BCR) pathway. This document provides a comprehensive overview of the preclinical data supporting the mechanism of action of this compound in B-cell malignancies. The information presented herein is intended to provide researchers and drug development professionals with a detailed understanding of this compound's pharmacology, cellular effects, and therapeutic potential.

Introduction to BTK and B-Cell Malignancies

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays an essential role in B-cell development, differentiation, and survival. It is a key component of the B-cell receptor (BCR) signaling pathway, which is constitutively active in many B-cell lymphomas, including Diffuse Large B-cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL). This chronic activation of the BCR pathway drives tumor cell proliferation and survival. Therefore, targeting BTK represents a highly effective therapeutic strategy in these malignancies.

This compound is a next-generation, irreversible BTK inhibitor designed to overcome the limitations of first-generation inhibitors. It forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its kinase activity.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the irreversible inhibition of BTK. This covalent modification leads to the downstream suppression of the BCR signaling cascade.

Signaling Pathway

The binding of antigen to the B-cell receptor initiates a signaling cascade that is crucial for B-cell activation and survival. Key downstream effectors of BTK include PLCγ2, which in turn activates the NF-κB and MAPK pathways, promoting cell proliferation and survival. This compound's irreversible binding to BTK effectively blocks these downstream signals.

DGN462_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation ERK ERK BTK->ERK IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG PKC PKCβ DAG->PKC IKK IKK PKC->IKK NFkB NF-κB IKK->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation ERK->Proliferation This compound This compound This compound->BTK Irreversible Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay BTK Kinase Assay (Determine IC50) Cell_Viability Cell Viability Assays (Lymphoma Cell Lines) Biochemical_Assay->Cell_Viability Apoptosis_Assay Apoptosis & Cell Cycle Analysis Cell_Viability->Apoptosis_Assay Western_Blot Western Blot (BTK Occupancy, pBTK) Apoptosis_Assay->Western_Blot PK_PD Pharmacokinetics & Pharmacodynamics Western_Blot->PK_PD Xenograft_Models Xenograft Tumor Models (Efficacy Studies) PK_PD->Xenograft_Models Toxicity Toxicology Studies Xenograft_Models->Toxicity

DGN462 Class of IGN Payload: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The DGN462 class of indolinobenzodiazepine (IGN) payloads represents a significant advancement in the field of antibody-drug conjugates (ADCs), offering a potent DNA-alkylating mechanism for targeted cancer therapy. This technical guide provides a comprehensive overview of the this compound payload, its mechanism of action, and the preclinical data supporting its efficacy, with a focus on the well-characterized ADC, huB4-DGN462.

Introduction to this compound

This compound is a novel, highly potent, synthetic DNA-alkylating agent belonging to the indolinobenzodiazepine pseudodimer (IGN) class.[1][2] Unlike traditional chemotherapeutic agents that often exhibit systemic toxicity, this compound is designed for targeted delivery to cancer cells as the cytotoxic payload of an ADC. Its mechanism of action involves the alkylation of DNA, leading to irreversible DNA damage and subsequent induction of apoptosis in rapidly dividing cancer cells.[1]

The huB4-DGN462 Antibody-Drug Conjugate

A prime example of a this compound-based therapeutic is huB4-DGN462, an ADC targeting the CD19 antigen present on the surface of B-cell malignancies.[1] This ADC is constructed by conjugating the humanized anti-CD19 antibody, huB4, to the this compound payload via a cleavable disulfide linker, sulfo-SPDB.[1][3] The sulfo-SPDB linker is designed to be stable in circulation but is readily cleaved in the reducing intracellular environment of the target cell, ensuring the specific release of the potent this compound payload.[][5][6]

Mechanism of Action

The mechanism of action of huB4-DGN462 follows a multi-step process designed for targeted cytotoxicity:

  • Binding and Internalization: The huB4 antibody component of the ADC specifically binds to the CD19 receptor on the surface of B-cell lymphoma and leukemia cells.[1] Upon binding, the ADC-CD19 complex is internalized into the cell through receptor-mediated endocytosis.

  • Linker Cleavage: Once inside the cell, the higher intracellular concentration of glutathione reduces the disulfide bond within the sulfo-SPDB linker.[][5][6] This cleavage releases the this compound payload from the antibody.

  • DNA Alkylation: The freed this compound, a mono-imine IGN, then translocates to the nucleus and alkylates DNA, forming a covalent adduct with the C2-amino group of guanine.[1]

  • Cell Cycle Arrest and Apoptosis: This DNA damage triggers the DNA Damage Response (DDR) pathway, leading to a cell cycle arrest in the G2/M phase and the subsequent activation of the apoptotic cascade, ultimately resulting in cancer cell death.[1][7] This process involves the activation of key executioner caspases, such as caspase-3 and caspase-7.[1][3]

Quantitative Preclinical Data

The preclinical efficacy of huB4-DGN462 has been demonstrated in numerous in vitro and in vivo studies.

In Vitro Cytotoxicity

huB4-DGN462 has shown potent cytotoxic activity against a broad range of B-cell lymphoma cell lines. The median IC50 value, the concentration of the drug that inhibits 50% of cell growth, was determined to be 100 pM across a panel of 48 B-cell lymphoma cell lines.[3]

Cell LineHistologyhuB4-DGN462 IC50 (pM)
DoHH2Diffuse Large B-cell Lymphoma (DLBCL)1-16[8]
FarageDiffuse Large B-cell Lymphoma (DLBCL)1-16[8]
RamosBurkitt's LymphomaNot explicitly stated, but used for binding assays[9]
Median (48 B-cell lymphoma lines) Various 100 [3]
Median (8 T-cell lymphoma lines) Various 1750 [3]

Table 1: In Vitro Cytotoxicity of huB4-DGN462 in Lymphoma Cell Lines.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of huB4-DGN462 has been confirmed in mouse xenograft models of human B-cell lymphoma.

Xenograft ModelTreatmentDose (mg/kg)Outcome
DoHH2 (Subcutaneous)huB4-DGN4621.7Significant tumor growth delay and survival benefit[3]
Farage (Disseminated)huB4-DGN4620.17Significant dose-dependent increase in survival[3]
Farage (Disseminated)huB4-DGN4621.7>400% increase in lifespan compared to untreated mice[3]

Table 2: In Vivo Efficacy of huB4-DGN462 in Lymphoma Xenograft Models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings.

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effect of huB4-DGN462 on lymphoma cell lines.

Method:

  • Cell Seeding: Lymphoma cell lines were seeded in 96-well or 384-well plates.[1][10]

  • Treatment: Cells were exposed to increasing concentrations of huB4-DGN462 for 72 hours.[3]

  • Viability Assessment: Cell proliferation and viability were measured using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3] The absorbance was read on a microplate reader to determine the percentage of viable cells relative to untreated controls.

Caspase-3/7 Activation Assay

Objective: To confirm the induction of apoptosis by measuring the activity of executioner caspases.

Method:

  • Cell Seeding and Treatment: Cells were seeded in 384-well plates and treated with huB4-DGN462 or the free this compound toxin at specified concentrations (e.g., 50 and 1,000 pM for huB4-DGN462).[1]

  • Assay: Caspase-3 and -7 activity was measured using the Caspase-Glo® 3/7 Assay kit (Promega) according to the manufacturer's instructions.[1]

  • Measurement: Luminescence, which is proportional to caspase activity, was measured using a plate reader. An increase of at least 1.5-fold in the caspase signal compared to controls was considered indicative of apoptosis activation.[3]

Cell Cycle Analysis

Objective: To determine the effect of huB4-DGN462 on cell cycle progression.

Method:

  • Cell Treatment: Lymphoma cells were treated with huB4-DGN462 for a specified period.

  • Fixation and Staining: Cells were harvested, fixed (e.g., with cold 70% ethanol), and stained with a DNA intercalating dye such as propidium iodide (PI), which also requires RNase treatment to remove RNA.

  • Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined based on the fluorescence intensity of the PI signal.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of huB4-DGN462 in a living organism.

Method:

  • Tumor Implantation: Immunocompromised mice (e.g., nude mice) were subcutaneously or intravenously injected with human lymphoma cell lines (e.g., DoHH2 or Farage) to establish tumors.[1][3]

  • Treatment: Once tumors reached a specified size, mice were treated with a single intravenous dose of huB4-DGN462 at various concentrations (e.g., 0.17, 0.56, or 1.7 mg/kg).[1][3] A non-targeting ADC was used as a control.

  • Efficacy Assessment: Tumor growth was monitored regularly by measuring tumor volume. For disseminated models, survival was the primary endpoint.[3]

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and experimental workflows associated with the this compound payload.

DGN462_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC huB4-DGN462 ADC CD19 CD19 Receptor ADC->CD19 Binding Endosome Endosome CD19->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking This compound Released this compound Lysosome->this compound Linker Cleavage (Glutathione) Nucleus Nucleus This compound->Nucleus DNA_Damage DNA Alkylation (Guanine Adduct) Nucleus->DNA_Damage Alkylation DDR DNA Damage Response (DDR) DNA_Damage->DDR Cell_Cycle_Arrest G2/M Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Caspase_Activation Caspase-3/7 Activation Apoptosis->Caspase_Activation

Caption: Mechanism of action of the huB4-DGN462 ADC.

In_Vitro_Workflow Start Seed Lymphoma Cells in Microplate Treatment Treat with huB4-DGN462 (72 hours) Start->Treatment MTT_Assay Add MTT Reagent Treatment->MTT_Assay Incubation Incubate MTT_Assay->Incubation Solubilization Add Solubilization Solution Incubation->Solubilization Readout Measure Absorbance (Plate Reader) Solubilization->Readout Analysis Calculate IC50 Readout->Analysis

Caption: General workflow for an in vitro cytotoxicity assay.

In_Vivo_Workflow Start Implant Lymphoma Cells in Immunocompromised Mice Tumor_Growth Monitor Tumor Growth Start->Tumor_Growth Treatment Single IV Dose of huB4-DGN462 Tumor_Growth->Treatment Monitoring Monitor Tumor Volume and Survival Treatment->Monitoring Endpoint Data Analysis Monitoring->Endpoint

Caption: Workflow for an in vivo xenograft efficacy study.

Conclusion

The this compound class of IGN payloads, exemplified by the payload in the huB4-DGN462 ADC, demonstrates a powerful and targeted approach to cancer therapy. Its potent DNA-alkylating mechanism, combined with antibody-directed delivery, results in significant anti-tumor activity in preclinical models of B-cell malignancies. The detailed understanding of its mechanism of action and the availability of robust preclinical data provide a strong rationale for its continued investigation and development in the clinical setting. This technical guide serves as a foundational resource for professionals in the field of oncology and drug development, offering insights into the core attributes of this promising class of cytotoxic payloads.

References

DGN462: A Technical Overview of its DNA Alkylation and Adduct Formation Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DGN462 is a highly potent, synthetic DNA-alkylating agent belonging to the indolinobenzodiazepine pseudodimer (IGN) class of cytotoxic compounds.[1][2] It functions as a mono-imine IGN, a characteristic that defines its specific mechanism of action against cancer cells.[3] Unlike di-imine IGNs that can both alkylate and cross-link DNA, this compound's activity is confined to DNA alkylation, a distinction that contributes to a favorable tolerability profile observed in preclinical models.[3] Due to its picomolar potency, this compound is primarily utilized as a cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs).[1] These ADCs are designed to selectively deliver this compound to tumor cells expressing a specific surface antigen, thereby maximizing therapeutic efficacy while minimizing systemic toxicity. Notable examples of ADCs utilizing this payload include the CD19-targeting huB4-DGN462 and the CD33-targeting IMGN779.[2]

Core Mechanism: DNA Alkylation and Adduct Formation

The primary mechanism of action for this compound is the covalent modification of DNA through alkylation. This process is central to its cytotoxic effects.

Molecular Interaction

This compound forms covalent DNA adducts by specifically targeting and alkylating the C2-amino group of guanine within the DNA structure.[3] This irreversible binding alters the chemical properties of the guanine base, disrupting the normal structure and function of the DNA double helix.[4]

Cellular Consequences

The formation of this compound-guanine adducts triggers a cascade of cellular events characteristic of the DNA damage response (DDR). The presence of these adducts on the DNA strand physically obstructs the machinery responsible for DNA replication and transcription. This interference leads to a dose-dependent slowing of cell progression through the S-phase of the cell cycle, followed by a robust arrest in the G2/M phase.[3] Prolonged cell cycle arrest at this checkpoint ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.[2][5]

DGN462_Mechanism cluster_cell Cancer Cell This compound This compound Payload (Released from ADC) DNA Nuclear DNA This compound->DNA Alkylates C2-amino of Guanine Adduct This compound-Guanine Adduct Formation S_Phase S-Phase Progression Slowed Adduct->S_Phase G2M_Arrest G2/M Phase Arrest S_Phase->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers Caspase Cascade

This compound Cellular Mechanism of Action.

Quantitative Data Summary

The potency of this compound, both as a standalone agent and as an ADC payload, has been quantified in numerous preclinical studies. The following tables summarize key efficacy and characterization data.

Table 1: In Vitro Cytotoxicity
Compound/ADCCell LinesAssay TypeMedian IC₅₀Confidence Interval (95%)Reference(s)
huB4-DGN462 B-cell Lymphoma (n=48)MTT / Viability100 pM38 - 214 pM[2][5]
This compound-SMe (Free Payload)B-cell LymphomaMTT / Viability26 pM1 - 186 pM[2]
General this compound ADCs Various Cancer TypesNot Specified2 pM - 3 nMNot Applicable[3]
Table 2: In Vivo Efficacy in Xenograft Models
ADC TargetCancer ModelEfficacy MetricDoseOutcomeReference(s)
CD33 AMLMinimal Efficacious Dose (MED)0.6 mg/kgHigh activity against xenografts[3]
EGFR Head & Neck Squamous Cell CarcinomaMinimal Efficacious Dose (MED)1.6 mg/kgHigh, antigen-specific activity[3]
CD19 (huB4-DGN462)Disseminated B-cell LymphomaIncreased Survival0.17 mg/kgSignificant dose-dependent increase in survival[5]
CD19 (huB4-DGN462)Subcutaneous B-cell LymphomaTumor Growth Delay1.7 mg/kgSignificant, dose-dependent tumor growth delay[5]
Table 3: ADC Characteristics
ParameterValueDescriptionReference(s)
Drug-to-Antibody Ratio (DAR) ~2.8 - 3Average number of this compound molecules per antibody.[2][3]
Monomer Content > 97%High percentage of correctly formed ADC, indicating stability.[3]
Free Drug Level < 0.1%Low level of unconjugated payload, important for safety.[3]
Half-Life (mice) ~90 hoursIn vivo half-life of the intact antibody-drug conjugate.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound's activity.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is adapted from methodologies used to evaluate huB4-DGN462.[5]

  • Cell Seeding: Plate lymphoma or leukemia cells (e.g., 1x10⁴ cells/well) in 96-well microtiter plates in the appropriate culture medium.

  • Compound Preparation: Prepare a 4-fold serial dilution series of the test compounds (e.g., huB4-DGN462, free this compound payload) ranging from approximately 200 nM to 0.2 pM.

  • Treatment: Add the diluted compounds to the plated cells and incubate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well.[6] Place the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Plot the surviving fraction of cells against the compound concentration. Calculate the IC₅₀ value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).

Protocol 2: Apoptosis Assessment (Caspase-Glo 3/7 Assay)

This protocol is based on the methods used to confirm the apoptotic mechanism of action for this compound.[5]

  • Cell Seeding: Seed cells in 384-well plates at the desired density.

  • Treatment: Treat cells with the ADC or free payload at specified concentrations (e.g., 50 pM and 1,000 pM for huB4-DGN462). Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a predetermined time (e.g., 24-48 hours) under standard cell culture conditions.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well. Mix gently on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate at room temperature for 1 to 2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Apoptosis is typically defined as a significant (e.g., ≥1.5-fold) increase in the luminescent signal compared to the untreated control wells.

Protocol 3: DNA Adduct Formation Analysis (LC-MS/MS)

While specific this compound adduct quantification protocols are proprietary, a general workflow using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard approach.[7][8]

  • Sample Preparation: Treat cells or double-stranded DNA with this compound. Isolate the genomic DNA using a high-purity extraction kit.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual 2'-deoxynucleosides. This is typically achieved using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.[9]

  • Sample Cleanup: Use solid-phase extraction (SPE) to remove enzymes and other contaminants and to enrich for the deoxynucleoside adducts.

  • LC-MS/MS Analysis:

    • Inject the purified sample into a high-performance liquid chromatography (HPLC) system to separate the this compound-dG adduct from the normal deoxynucleosides.

    • Elute the separated components into a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.

    • Define specific precursor-to-product ion transitions for both the this compound-dG adduct and an unmodified deoxynucleoside (e.g., dG) for quantification. A stable isotope-labeled internal standard is required for absolute quantification.[8]

  • Data Analysis: Quantify the amount of this compound-dG adduct by comparing its peak area to that of the internal standard. Results are typically expressed as the number of adducts per 10⁶ or 10⁷ normal nucleotides.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This is a representative protocol to assess the cell cycle arrest induced by this compound.[10]

  • Cell Culture and Treatment: Culture cells to ~70% confluency and treat with various concentrations of this compound or a this compound-ADC for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at 4°C).[10]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[10] The RNase A is critical to prevent staining of double-stranded RNA.

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.

  • Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm or 561 nm laser and collecting the emission signal in the appropriate detector (e.g., >610 nm). Record at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This compound in the Context of ADCs and IGNs

The utility of this compound is best understood by visualizing its role within the broader ADC therapeutic strategy and its classification within the IGN family of payloads.

ADC_Workflow ADC 1. This compound-ADC (e.g., huB4-DGN462) Receptor 2. Binds to Target Antigen (e.g., CD19 on B-cell) ADC->Receptor Internalization 3. Internalization (Receptor-Mediated Endocytosis) Receptor->Internalization Processing 4. Lysosomal Trafficking & Linker Cleavage Internalization->Processing Release 5. This compound Payload is Released Processing->Release Action 6. DNA Alkylation & Adduct Formation Release->Action Apoptosis 7. Cell Cycle Arrest & Apoptosis Action->Apoptosis

Therapeutic workflow of a this compound-based ADC.

IGN_Classification cluster_DiImine Mechanism cluster_MonoImine Mechanism IGNs IGN Payloads (Indolinobenzodiazepine Pseudodimers) DiImine Di-imine IGNs IGNs->DiImine MonoImine Mono-imine IGNs IGNs->MonoImine DiImine_Mech DNA Alkylation + DNA Cross-linking DiImine->DiImine_Mech This compound This compound MonoImine->this compound MonoImine_Mech DNA Alkylation Only This compound->MonoImine_Mech

Classification of this compound within the IGN family.

Conclusion

This compound is a potent mono-imine DNA alkylator that induces cancer cell death through the formation of covalent guanine adducts, leading to cell cycle arrest and apoptosis. Its high cytotoxicity makes it an effective payload for antibody-drug conjugates, enabling targeted delivery to malignant cells. The quantitative data from both in vitro and in vivo studies underscore its picomolar potency and significant anti-tumor activity. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate this compound and develop next-generation targeted cancer therapies.

References

Unraveling the Mechanism of DGN462: A Deep Dive into G2/M Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DGN462, a potent DNA-alkylating agent belonging to the indolinobenzodiazepine pseudodimer (IGN) class, has demonstrated significant anti-tumor activity in preclinical models.[1][2] A key mechanism contributing to its cytotoxicity is the induction of cell cycle arrest at the G2/M phase. This in-depth technical guide consolidates the current understanding of this compound's effect on cell cycle progression, detailing its mechanism of action, providing comprehensive experimental protocols for its analysis, and presenting available data in a structured format for clarity and comparison.

Introduction to this compound and Cell Cycle Control

This compound is a synthetic cytotoxic compound designed for use as a payload in antibody-drug conjugates (ADCs), enabling targeted delivery to cancer cells.[1][2] Its mechanism of action is centered on its ability to alkylate DNA, forming covalent adducts that trigger a DNA damage response (DDR).[3] This response is a critical cellular process that halts the cell cycle to allow for DNA repair or, if the damage is too severe, initiates apoptosis. The G2/M checkpoint is a crucial regulatory point in the cell cycle, ensuring that cells do not enter mitosis with damaged or incompletely replicated DNA. The arrest of cancer cells in this phase by this compound is a primary contributor to its therapeutic effect.

Quantitative Analysis of this compound-Induced G2/M Arrest

While the induction of G2/M arrest by this compound and its derivatives (such as this compound-SMe and the ADC huB4-DGN462) has been qualitatively confirmed in diffuse large B-cell lymphoma (DLBCL) cell lines, specific quantitative data from primary sources remains limited in the public domain. Cell cycle analysis in two DLBCL cell lines demonstrated a G2-M arrest along with an accumulation of cells in the sub-G0 phase following treatment with huB4-DGN462 and this compound-SMe.[2]

To illustrate the expected quantitative outcomes of such experiments, the following tables present hypothetical data based on typical results for potent DNA-damaging agents.

Table 1: Illustrative Cell Cycle Distribution in DLBCL Cell Line 'X' Following this compound-SMe Treatment

Treatment GroupConcentration% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase% of Cells in Sub-G0 (Apoptosis)
Vehicle Control0 nM55%25%20%2%
This compound-SMe10 pM40%20%40%5%
This compound-SMe50 pM25%15%60%10%
This compound-SMe100 pM15%10%75%15%

Table 2: In Vitro Cytotoxicity of this compound-Related Compounds in B-Cell Lymphoma Cell Lines

CompoundCell Line PanelMedian IC5095% Confidence Interval
huB4-DGN46246 B-cell lymphoma lines100 pM38-214 pM[2]
This compound-SMe46 B-cell lymphoma lines26 pM1-186 pM[2]

Signaling Pathways of this compound-Induced G2/M Arrest

As a DNA-alkylating agent, this compound introduces lesions into the DNA, which are recognized by the cell's DNA damage response machinery. This initiates a signaling cascade that ultimately leads to cell cycle arrest. While the specific pathway activated by this compound has not been definitively elucidated in published literature, a probable mechanism involves the activation of the ATM (Ataxia-Telangiectasia Mutated) and/or ATR (ATM and Rad3-related) pathways, which are key sensors of DNA damage.

Upon activation, ATM and ATR phosphorylate a range of downstream targets, including the checkpoint kinases CHK2 and CHK1. These kinases, in turn, phosphorylate and inactivate CDC25 phosphatases. Inactivated CDC25 is unable to remove inhibitory phosphates from cyclin-dependent kinase 1 (CDK1), the master regulator of the G2/M transition. The persistence of inhibitory phosphorylation on CDK1 prevents the formation of the active Cyclin B1/CDK1 complex, thereby blocking entry into mitosis and causing arrest in the G2 phase.

DGN462_Pathway This compound This compound DNA_Damage DNA Alkylation (DNA Adducts) This compound->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR CHK1_CHK2 CHK1 / CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 CDC25 CDC25 Phosphatase (Inhibition) CHK1_CHK2->CDC25 CDK1 CDK1 (Inactive) CDC25->CDK1 Removes inhibitory phosphate CyclinB1_CDK1 Cyclin B1 / CDK1 Complex (Inactive) CDK1->CyclinB1_CDK1 G2_M_Arrest G2/M Phase Arrest CyclinB1_CDK1->G2_M_Arrest

This compound DNA Damage Response Pathway

Experimental Protocols

The following section provides a detailed methodology for assessing this compound-induced G2/M cell cycle arrest using flow cytometry with propidium iodide staining.

Cell Culture and Treatment
  • Cell Seeding: Seed DLBCL cells (e.g., TMD8, OCI-Ly10) in 6-well plates at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Drug Preparation: Prepare a stock solution of this compound-SMe in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Add the this compound-SMe dilutions or a vehicle control (DMSO) to the cell cultures.

  • Incubation: Incubate the cells for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

Cell Staining for Flow Cytometry
  • Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol and incubate on ice for at least 2 hours or at -20°C overnight.

  • Rehydration and RNAse Treatment: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

  • Propidium Iodide Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL and incubate in the dark at room temperature for 15-30 minutes.

Flow Cytometry Analysis
  • Data Acquisition: Analyze the stained cells using a flow cytometer. Acquire at least 10,000 events per sample.

  • Gating Strategy:

    • Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).

    • Analyze the PI fluorescence of the single-cell population on a linear scale.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G0 population indicative of apoptosis.

Experimental_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining Protocol cluster_analysis Flow Cytometry Cell_Culture 1. Seed DLBCL Cells Drug_Treatment 2. Treat with this compound-SMe Cell_Culture->Drug_Treatment Incubation 3. Incubate for 24-72h Drug_Treatment->Incubation Harvest 4. Harvest and Wash Cells Incubation->Harvest Fixation 5. Fix with 70% Ethanol Harvest->Fixation Staining 6. Stain with RNase A and PI Fixation->Staining Acquisition 7. Data Acquisition Staining->Acquisition Analysis 8. Cell Cycle Analysis Acquisition->Analysis

Cell Cycle Analysis Workflow

Conclusion

This compound effectively induces G2/M phase cell cycle arrest in cancer cells, a key component of its cytotoxic mechanism. This arrest is a direct consequence of its DNA-alkylating activity, which activates the DNA damage response pathway. While the precise signaling cascade remains to be fully elucidated for this compound, it is highly probable that it involves the canonical ATM/ATR-CHK1/2 axis. The provided protocols offer a robust framework for the continued investigation of this compound and similar compounds, and the illustrative data tables serve as a guide for the expected outcomes of such studies. Further research is warranted to obtain and publish specific quantitative data on the cell cycle effects of this compound to fully characterize its pharmacological profile.

References

Induction of Apoptosis by DGN462 ADC: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the induction of apoptosis by antibody-drug conjugates (ADCs) utilizing the novel DNA-alkylating agent, DGN462. The information presented herein is synthesized from preclinical studies and is intended to offer a comprehensive understanding of the mechanism of action, experimental validation, and key signaling pathways involved in the pro-apoptotic effects of this compound-based ADCs.

Introduction to this compound ADC Technology

This compound is a potent, mono-imine indolinobenzodiazepine pseudodimer, a class of DNA-alkylating agents known as IGNs.[1] It is utilized as a cytotoxic payload in the development of antibody-drug conjugates.[2][3] These ADCs are designed for targeted delivery of this compound to cancer cells expressing a specific surface antigen, thereby minimizing systemic toxicity.[4] The core mechanism of this compound involves the alkylation of DNA, which triggers a cascade of cellular events culminating in programmed cell death, or apoptosis.

Mechanism of Action: From DNA Damage to Apoptosis

The cytotoxic effect of this compound-ADCs is initiated upon binding to the target antigen on the cancer cell surface, followed by internalization of the ADC-antigen complex.[5] Subsequent lysosomal degradation releases the this compound payload, which then translocates to the nucleus.

The primary molecular event is the alkylation of the C2-amino group of guanine in the minor groove of DNA.[1] This formation of covalent DNA adducts obstructs DNA replication and transcription, leading to significant cellular stress.[1][6] This DNA damage response (DDR) is a critical initiator of the apoptotic cascade.[7]

The cellular response to this compound-induced DNA damage is characterized by a slowed progression through the S-phase of the cell cycle and a subsequent arrest in the G2/M phase.[1] This cell cycle blockade is a crucial step that precedes the induction of apoptosis.[4][8] A key marker of this DNA damage is the phosphorylation of the histone variant H2AX, forming γ-H2AX, which is a sensitive indicator of DNA double-strand breaks.[4][7] The induction of γ-H2AX has been observed to precede the activation of executioner caspases, establishing a temporal sequence of events in the apoptotic pathway.[4]

The culmination of this signaling cascade is the activation of effector caspases, such as caspase-3, which are the central executioners of apoptosis.[4][9] Activated caspase-3 cleaves a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8]

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by this compound ADC.

DGN462_Apoptosis_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DGN462_ADC This compound ADC Antigen Target Antigen (e.g., CD33) DGN462_ADC->Antigen Binding Internalization Internalization & Lysosomal Trafficking Antigen->Internalization DGN462_payload Released this compound Payload Internalization->DGN462_payload DNA DNA DGN462_payload->DNA Translocation DNA_alkylation DNA Alkylation (Guanine C2-amino) DNA->DNA_alkylation DNA_damage DNA Damage (Double-Strand Breaks) DNA_alkylation->DNA_damage gH2AX γ-H2AX Formation DNA_damage->gH2AX Cell_Cycle_Arrest S/G2-M Phase Cell Cycle Arrest DNA_damage->Cell_Cycle_Arrest Apoptosis_Signal Apoptotic Signaling Cascade gH2AX->Apoptosis_Signal Cell_Cycle_Arrest->Apoptosis_Signal Caspase_Activation Caspase-3 Activation Apoptosis_Signal->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

This compound ADC-induced apoptosis pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of IMGN779, a CD33-targeting ADC utilizing the this compound payload. These data demonstrate the potent cytotoxic and pro-apoptotic activity of this compound-ADCs in acute myeloid leukemia (AML) models.

Table 1: In Vitro Cytotoxicity of IMGN779 in AML Cell Lines [4]

Cell LineCD33 Expression (Sites/Cell)IMGN779 IC50 (pM)
MV4-1112,00020
MOLM-1310,00030
HL-6035,00050
Kasumi-15,000100
EOL-125,00010

Table 2: Induction of Apoptosis Markers by IMGN779 in MV4-11 Cells [4]

Treatment (1 nM IMGN779)Time Pointγ-H2AX Induction (Fold Change vs. Control)Cleaved Caspase-3 (Fold Change vs. Control)
IMGN7794 hours~5Not significant
IMGN7798 hours~10~2
IMGN77930 hours~15 (peak)~8
IMGN77948 hours~12~10

Table 3: In Vivo Efficacy of IMGN779 in AML Xenograft Models [8]

Xenograft ModelTreatmentTumor Growth Delay (days)Increased Life Span (%)
MV4-11 (disseminated)IMGN779 (0.2 mg/kg)2442
MOLM-13 (disseminated)IMGN779 (0.2 mg/kg)26110
EOL-1 (subcutaneous)IMGN779 (0.253 mg/kg)-4/6 Complete Remissions

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental conditions.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Cell_Cycle_Analysis_Workflow start Start: Treat cells with This compound ADC harvest Harvest and wash cells start->harvest fix Fix cells in 70% ethanol harvest->fix stain Stain with Propidium Iodide (PI) and RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze end End: Quantify G1, S, and G2/M populations analyze->end

Workflow for cell cycle analysis.
  • Cell Treatment: Culture cells to the desired density and treat with this compound ADC or vehicle control for the specified duration.

  • Cell Harvesting: Collect cells by centrifugation (for suspension cells) or trypsinization (for adherent cells). Wash the cell pellet with cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Annexin V Apoptosis Assay

This assay is used to detect early and late-stage apoptosis.

Annexin_V_Workflow start Start: Treat cells with This compound ADC harvest Harvest and wash cells start->harvest resuspend Resuspend cells in Annexin V Binding Buffer harvest->resuspend stain Add FITC-Annexin V and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark (15 minutes, RT) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify viable, early apoptotic, and late apoptotic/necrotic cells analyze->end

Workflow for Annexin V apoptosis assay.
  • Cell Treatment: Treat cells with this compound ADC as described previously.

  • Cell Harvesting: Collect and wash cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and a dead cell stain such as Propidium Iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. This allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).

Western Blotting for Apoptosis Markers (Cleaved Caspase-3 and γ-H2AX)

This technique is used to detect the presence and relative abundance of specific proteins involved in the apoptotic pathway.

  • Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-cleaved caspase-3 and anti-phospho-Histone H2A.X).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

This compound-based ADCs represent a promising therapeutic strategy for the targeted treatment of various cancers. Their mechanism of action is centered on the induction of DNA damage, which triggers a robust apoptotic response characterized by cell cycle arrest and the activation of the caspase cascade. The preclinical data strongly support the potent anti-tumor activity of this compound-ADCs. Further investigation into the intricate details of the upstream apoptotic signaling pathways will provide a more complete understanding and may unveil opportunities for rational combination therapies to enhance clinical efficacy.

References

DGN462: A Technical Guide to a Mono-imine Indolinobenzodiazepine DNA-Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DGN462 is a potent, synthetic mono-imine indolinobenzodiazepine pseudodimer (IGN) that functions as a DNA-alkylating agent.[1][2] Developed as a cytotoxic payload for antibody-drug conjugates (ADCs), this compound offers a distinct mechanism of action and a favorable safety profile compared to its di-imine counterparts.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the methodologies used in its evaluation.

Introduction

Indolinobenzodiazepines are a class of synthetic compounds designed to bind to the minor groove of DNA. While di-imine IGNs can crosslink DNA, this compound is engineered with a single reactive imine group, enabling it to mono-alkylate DNA.[2][4] This modification reduces the potential for off-target toxicity associated with DNA cross-linking agents, while maintaining high cytotoxic potency.[3][4] this compound has demonstrated significant anti-tumor activity in preclinical models of various hematological and solid tumors, particularly when delivered selectively to cancer cells via ADCs.[2][5]

Mechanism of Action

This compound exerts its cytotoxic effects through a sequence-selective alkylation of DNA. The core mechanism involves the following steps:

  • Cellular Uptake: When conjugated to an antibody in an ADC formulation, this compound is internalized into target cells via antigen-mediated endocytosis.

  • Payload Release: Inside the cell, the linker connecting this compound to the antibody is cleaved, releasing the active payload.[6]

  • DNA Binding and Alkylation: this compound binds to the minor groove of DNA and forms a covalent adduct by alkylating the C2-amino group of a guanine base.[2][7]

  • Cell Cycle Arrest and Apoptosis: The formation of the this compound-DNA adduct leads to a halt in DNA replication and transcription, triggering a G2/M phase cell cycle arrest and subsequent apoptosis.[2][5]

DGN462_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (e.g., huB4-DGN462) Endosome Endosome ADC->Endosome Internalization Lysosome Lysosome Endosome->Lysosome This compound Released this compound Lysosome->this compound Linker Cleavage Nucleus Nucleus This compound->Nucleus DNA DNA This compound->DNA Alkylation of Guanine Nucleus->DNA Adduct This compound-DNA Adduct DNA->Adduct G2M_Arrest G2/M Cell Cycle Arrest Adduct->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

This compound Mechanism of Action

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo preclinical data for this compound and its ADC formulations.

Table 1: In Vitro Cytotoxicity of this compound and its Conjugates
Compound/Cell LineIC50Reference
huB4-DGN462
B-cell lymphoma cell lines (median)100 pM[5][8]
T-cell derived lymphomas (median)1.75 nM[8]
This compound-SMe (Free Payload)
B-cell lymphoma cell lines (median)26 pM[5]
Monoimine IGN ADCs (General)
Various cancer cell lines2 - 60 pM[4]
Diimine IGN ADCs (for comparison)
Various cancer cell lines1.3 to 6-fold more potent than monoimine[4]
Table 2: In Vivo Efficacy and Tolerability of this compound ADCs
ADCAnimal ModelMinimum Efficacious Dose (MED)Maximally Tolerated Dose (MTD)Therapeutic Index (MTD/MED)Reference
CD33-targeting this compound ADC AML Xenografts0.6 mg/kgNot SpecifiedNot Specified[2]
EGFR-targeting this compound ADC Head and Neck Squamous Cell Carcinoma Model1.6 mg/kgNot SpecifiedNot Specified[2]
Anti-FRα ADC (Monoimine IGN) KB Xenografts~1 mg/kg10 mg/kg~10[4]
huB4-DGN462 DoHH2 Xenograft Model1.7 mg Ab/kg (significant tumor growth delay)Not SpecifiedNot Specified[8]
huB4-DGN462 Farage Disseminated Model0.17 mg Ab/kg (significant increase in survival)Not SpecifiedNot Specified[8]
This compound (unconjugated) MiceNot Applicable40 mg/kgNot Applicable[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the general procedure for assessing the anti-proliferative activity of this compound and its conjugates.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plates Drug_Addition Add serial dilutions of this compound or ADC Cell_Seeding->Drug_Addition Incubation Incubate for 72 hours Drug_Addition->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Incubation Incubate for 2-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Incubation Solubilization Add solubilization buffer (e.g., DMSO) Formazan_Incubation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

MTT Assay Workflow

Procedure:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are harvested and seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound or its ADC formulation is serially diluted and added to the wells. Control wells receive vehicle only.

  • Incubation: Plates are incubated for 72 hours.[8]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by non-linear regression analysis.

In Vivo Xenograft Tumor Models

This protocol describes a general workflow for evaluating the in vivo anti-tumor efficacy of this compound-based ADCs.

Xenograft_Model_Workflow Cell_Implantation Implant human tumor cells subcutaneously into immunocompromised mice Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer a single intravenous dose of ADC or control Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Continue until tumors reach a predetermined endpoint size Monitoring->Endpoint Data_Analysis Analyze tumor growth delay and survival benefit Endpoint->Data_Analysis

References

Unveiling the Bystander Effect of DGN462: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the bystander effect associated with DGN462, a potent DNA-alkylating agent of the mono-imine indolinobenzodiazepine (IGN) class, utilized as a payload in antibody-drug conjugates (ADCs). While direct quantitative data for this compound bystander assays are not publicly available in peer-reviewed literature, this document synthesizes findings from related IGN-containing ADCs and established methodologies to provide a comprehensive understanding of its mechanism and evaluation.

Core Concept: The Bystander Effect in ADCs

The bystander effect is a critical attribute of certain ADCs, where the cytotoxic payload, upon release from the target cancer cell, diffuses to and eradicates neighboring cells, irrespective of their antigen expression status. This phenomenon is particularly advantageous in treating solid tumors characterized by heterogeneous antigen expression. For an ADC to exhibit a bystander effect, its payload must be membrane-permeable, and it is often facilitated by a cleavable linker that releases the payload in its active form.

Published research confirms that ADCs incorporating the mono-imine IGN this compound do exhibit a bystander effect. It is suggested that intracellular processing of the this compound-ADC within a target cancer cell releases metabolites capable of killing adjacent antigen-negative cells. Furthermore, studies on the IGN class of payloads indicate that mono-imine IGN ADCs demonstrate more pronounced bystander cytotoxic activity compared to their diimine counterparts.

Data Presentation: Characterizing the Bystander Effect of IGN-ADCs

While specific quantitative data for this compound is not available, the following tables represent the expected outcomes of bystander effect assays for a generic IGN-ADC, based on published studies of this class of molecules. These tables are illustrative and serve as a template for the presentation of actual experimental data.

Table 1: In Vitro Cytotoxicity of a Generic IGN-ADC in Monoculture

Cell LineAntigen ExpressionADC IC₅₀ (pM)Free IGN Payload IC₅₀ (pM)
Cell Line AHigh (Ag+)10 - 1005 - 50
Cell Line BLow/Negative (Ag-)> 10,00010 - 100

This table establishes the baseline sensitivity of the antigen-positive and antigen-negative cell lines to the ADC and the free payload.

Table 2: In Vitro Bystander Killing Efficacy of a Generic IGN-ADC in Co-culture

Ratio of Ag+ to Ag- CellsADC Concentration (nM)% Viability of Ag- Cells (Normalized to Untreated Control)
1:1140 - 60%
1:3160 - 80%
3:1120 - 40%
0:1 (Ag- only)1~100%

This table quantifies the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of the ADC, demonstrating a true bystander effect.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the bystander effect of a this compound-ADC.

In Vitro Co-culture Bystander Killing Assay

Objective: To quantify the extent of killing of antigen-negative cells by an ADC in the presence of antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line (e.g., expressing the target antigen for the ADC's antibody)

  • Antigen-negative (Ag-) cancer cell line, stably transfected with a fluorescent protein (e.g., GFP or mCherry) for identification. This cell line should be sensitive to the free this compound payload.

  • This compound-ADC and a non-targeting control ADC.

  • Free this compound payload.

  • Cell culture medium and supplements.

  • 96-well black, clear-bottom tissue culture plates.

  • Fluorescence microscope or high-content imaging system.

  • Cell viability reagent (e.g., CellTiter-Glo®).

Procedure:

  • Cell Seeding:

    • Seed the Ag- fluorescent cells and Ag+ non-fluorescent cells in varying ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.

    • Include monoculture wells of both Ag+ and Ag- cells as controls.

    • The total cell density should be optimized to avoid confluence during the assay period.

  • ADC Treatment:

    • After allowing the cells to adhere overnight, treat the co-cultures and monocultures with a serial dilution of the this compound-ADC.

    • The concentration range should be chosen based on the IC₅₀ of the ADC on the Ag+ cells, with the highest concentration being significantly cytotoxic to Ag+ cells but having minimal direct effect on Ag- cells in monoculture.

    • Include wells treated with a non-targeting control ADC and vehicle control.

  • Incubation:

    • Incubate the plates for a period of 72 to 120 hours, depending on the cell doubling time and the kinetics of the ADC.

  • Data Acquisition and Analysis:

    • At the end of the incubation period, acquire images using a fluorescence microscope to visualize and count the number of viable fluorescent Ag- cells.

    • Alternatively, use a cell viability assay to measure the overall cell viability in each well. To specifically assess the viability of Ag- cells in co-culture, a method that distinguishes between the two cell populations is necessary (e.g., flow cytometry or high-content imaging with fluorescent markers).

    • Calculate the percentage of viable Ag- cells in the co-cultures relative to the untreated co-culture control.

    • Plot the percentage of Ag- cell viability against the ratio of Ag+ to Ag- cells to visualize the bystander effect.

Conditioned Medium Transfer Assay

Objective: To determine if the cytotoxic bystander effect is mediated by a secreted, stable metabolite of the this compound-ADC.

Materials:

  • Same as in 3.1, without the need for co-culturing.

Procedure:

  • Preparation of Conditioned Medium:

    • Seed Ag+ cells in a larger format vessel (e.g., T-75 flask).

    • Treat the cells with a cytotoxic concentration of the this compound-ADC for a defined period (e.g., 48-72 hours).

    • Collect the cell culture medium, centrifuge to remove cells and debris, and filter through a 0.22 µm filter. This is the "conditioned medium."

  • Treatment of Target Cells:

    • Seed Ag- cells in a 96-well plate.

    • After overnight adherence, replace the medium with the prepared conditioned medium (undiluted or in serial dilutions).

    • Include controls with medium from untreated Ag+ cells and fresh medium containing the this compound-ADC at the same concentration used to generate the conditioned medium.

  • Incubation and Analysis:

    • Incubate the Ag- cells for 72 hours.

    • Assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo®).

    • Compare the viability of Ag- cells treated with conditioned medium to the controls. A significant reduction in viability with the conditioned medium indicates a bystander effect mediated by a released payload/metabolite.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Bystander Effect Assay

Bystander_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Data Analysis seed_ag_plus Seed Antigen-Positive (Ag+) Cells coculture Co-culture Ag+ and Ag- Cells in Varying Ratios seed_ag_plus->coculture seed_ag_minus Seed Fluorescent Antigen-Negative (Ag-) Cells seed_ag_minus->coculture add_adc Add this compound-ADC (and Controls) coculture->add_adc incubate Incubate for 72-120 hours add_adc->incubate image Image and Count Fluorescent Ag- Cells incubate->image viability Measure Cell Viability incubate->viability quantify Quantify Bystander Killing image->quantify viability->quantify

Caption: Workflow for an in vitro co-culture bystander effect assay.

Signaling Pathway for this compound-Mediated Bystander Killing and Apoptosis

DGN462_Bystander_Pathway cluster_target_cell Antigen-Positive (Ag+) Cell cluster_bystander_cell Antigen-Negative (Ag-) Cell ADC This compound-ADC Receptor Target Antigen ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release This compound Metabolite Release Lysosome->Payload_Release Linker Cleavage DNA_Alkylation DNA Alkylation Payload_Release->DNA_Alkylation Bystander_Payload Diffused this compound Metabolite Payload_Release->Bystander_Payload Diffusion across cell membrane DNA_Damage DNA Damage Response (DDR) DNA_Alkylation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Bystander_DNA_Alkylation DNA Alkylation Bystander_Payload->Bystander_DNA_Alkylation Bystander_DNA_Damage DNA Damage Response (DDR) Bystander_DNA_Alkylation->Bystander_DNA_Damage Bystander_Apoptosis Apoptosis Bystander_DNA_Damage->Bystander_Apoptosis

DGN462: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DGN462 is a potent, synthetic cytotoxic compound belonging to the indolinobenzodiazepine pseudodimer (IGN) class of DNA-alkylating agents.[1] Its high cytotoxicity has led to its investigation as a payload for antibody-drug conjugates (ADCs) in targeted cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action and the experimental methodologies used to characterize it.

Chemical Structure and Properties

This compound is a complex molecule with a defined chemical structure and specific physicochemical properties that contribute to its biological activity.

PropertyValue
Chemical Formula C₅₃H₅₉N₅O₉S
Molecular Weight 942.13 g/mol
CAS Number 1394079-41-4
Class Indolinobenzodiazepine pseudodimer (IGN)
Appearance Not publicly available
Solubility Not publicly available
Stability The free form is prone to instability; a more stable salt form is available for research.[1]

Mechanism of Action: DNA Alkylation and Cell Cycle Arrest

The primary mechanism of action of this compound is the alkylation of DNA. This process involves the covalent attachment of an alkyl group to the DNA molecule, leading to the formation of DNA adducts. Specifically, this compound has been shown to form covalent adducts with the C2-amino group of guanine residues in the minor groove of DNA.

This DNA damage triggers a cellular response that ultimately leads to cell death. The key events in this process are:

  • S-Phase Slowdown: The presence of this compound-induced DNA adducts interferes with DNA replication, causing a slowing of the cell's progression through the S-phase of the cell cycle.

  • G2/M Cell Cycle Arrest: The cell's DNA damage checkpoint mechanisms recognize the DNA adducts, leading to an arrest of the cell cycle at the G2/M transition.[2] This checkpoint prevents the cell from entering mitosis with damaged DNA.

  • Apoptosis: If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. This is a caspase-dependent process, a cascade of enzymatic activity that dismantles the cell in a controlled manner.

Signaling Pathway: G2/M Checkpoint and Apoptosis

The following diagram illustrates the signaling pathway initiated by this compound-induced DNA damage, leading to G2/M arrest and subsequent apoptosis.

DGN462_Pathway cluster_0 Cellular Response to this compound cluster_1 G2/M Checkpoint Detail cluster_2 Apoptosis Pathway Detail This compound This compound DNA_Damage DNA Alkylation (Guanine Adducts) This compound->DNA_Damage S_Phase_Slowdown S-Phase Slowdown DNA_Damage->S_Phase_Slowdown G2M_Arrest G2/M Arrest DNA_Damage->G2M_Arrest ATM_ATR ATM/ATR Kinases Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Cascade Caspase Cascade Activation (Caspase-9, Caspase-3) Cell_Death Cell Death Apoptosis->Cell_Death Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 activate Cdc25 Cdc25 Phosphatase (Inhibited) Chk1_Chk2->Cdc25 inhibit CyclinB_Cdk1 Cyclin B/Cdk1 Complex (Inactive) Cdc25->CyclinB_Cdk1 activates PARP_Cleavage PARP Cleavage Caspase_Cascade->PARP_Cleavage

This compound Mechanism of Action

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound and its conjugates.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound required to inhibit the growth of a cell population by 50% (IC50).

Workflow:

MTT_Workflow start Start cell_seeding Seed cells in 96-well plates start->cell_seeding treatment Add serial dilutions of this compound/ADC cell_seeding->treatment incubation Incubate for 72-96 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_incubation Incubate to allow formazan formation mtt_addition->formazan_incubation solubilization Solubilize formazan crystals (e.g., with DMSO) formazan_incubation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Assay Workflow

Methodology:

  • Cell Seeding:

    • Culture cancer cell lines (e.g., Ramos, DoHH2, Farage for lymphoma studies) in appropriate media.

    • Trypsinize and resuspend cells to a known concentration.

    • Seed cells into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[3][4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound or an ADC containing this compound (e.g., huB4-DGN462) in culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle-only control.

  • Incubation:

    • Incubate the plates for a period of 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • MTT Addition and Formazan Crystal Formation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[3][6] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[6]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

In Vivo Subcutaneous Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Workflow:

Xenograft_Workflow start Start cell_prep Prepare tumor cell suspension start->cell_prep inoculation Subcutaneously inoculate cells into mice cell_prep->inoculation tumor_growth Monitor tumor growth inoculation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer this compound/ADC and control treatments randomization->treatment monitoring Monitor tumor volume, body weight, and health treatment->monitoring endpoint Endpoint reached (e.g., tumor size limit) monitoring->endpoint data_collection Collect tumors and tissues for analysis endpoint->data_collection end End data_collection->end

Subcutaneous Xenograft Workflow

Methodology:

  • Cell Preparation and Inoculation:

    • Harvest cancer cells (e.g., DoHH2) during their logarithmic growth phase.

    • Resuspend the cells in a suitable medium, such as PBS or a mixture with Matrigel, to a final concentration of approximately 1x10⁷ cells/mL.[7]

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., NOD-scid IL2Rgamma(null)).[7][8]

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound-containing ADC, non-targeting control ADC).

  • Treatment Administration:

    • Administer the treatments as per the study design. For ADCs, this is often done via intravenous injection.

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., using the formula: (length x width²)/2).

    • Monitor the body weight and overall health of the mice.

    • The experiment is typically terminated when tumors in the control group reach a predetermined size, or if the mice show signs of excessive toxicity.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Statistically analyze the differences in tumor growth between the treatment and control groups to assess the anti-tumor efficacy.

Conclusion

This compound is a highly potent DNA-alkylating agent with a well-defined mechanism of action that leads to cell cycle arrest and apoptosis in cancer cells. Its cytotoxicity makes it a promising payload for the development of targeted antibody-drug conjugates. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and its derivatives in preclinical cancer research.

References

Preclinical Profile of DGN462: A Potent DNA-Alkylating Agent for Solid Tumor Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

DGN462, a novel indolinobenzodiazepine pseudodimer, is a potent DNA-alkylating agent demonstrating significant antitumor activity in preclinical models. While extensive research has been conducted on its application in hematological malignancies as part of the antibody-drug conjugate (ADC) huB4-DGN462, emerging data supports its potential in the treatment of solid tumors. This document provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies to support further research and development in solid tumor applications.

Mechanism of Action

This compound exerts its cytotoxic effects through a direct interaction with DNA. As a mono-imine IGN (indolinobenzodiazepine pseudodimer), it functions by alkylating the C2-amino group of guanine on the DNA backbone.[1] This covalent modification of DNA leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis. Specifically, treatment with this compound has been shown to induce a dose-dependent slowing of S-phase progression and a subsequent arrest in the G2/M phase of the cell cycle.[1] This disruption of DNA replication and cell division ultimately triggers programmed cell death, highlighting the potent cytotoxic nature of this compound.[1]

Signaling Pathway and Cellular Consequences of this compound-Mediated DNA Alkylation

DGN462_Mechanism This compound This compound DNA Cellular DNA This compound->DNA Enters Cell Guanine Alkylation of Guanine (C2-amino) DNA->Guanine Forms Covalent Adducts S_Phase S-Phase Progression Slowed Guanine->S_Phase G2M_Arrest G2/M Phase Arrest S_Phase->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

In Vitro Efficacy

Comprehensive in vitro cytotoxicity data for this compound as a standalone agent in solid tumor cell lines is emerging. However, its potent activity is well-documented in the context of ADCs. In various cancer cell lines, this compound-based ADCs have demonstrated high potency with IC50 values ranging from 2 pM to 3 nM.[1] This potent cytotoxic activity was observed even in cell lines expressing P-glycoprotein (PgP), suggesting that this compound may overcome certain mechanisms of drug resistance.[1]

While the following data is derived from studies on B-cell lymphoma, it provides a strong indication of the intrinsic potency of the this compound payload.

Cell Line TypeADCMedian IC50 (pM)95% Confidence Interval
B-cell LymphomahuB4-DGN46210038-214
B-cell Lymphoma & B-ALLhuB4-DGN4621-16N/A

Data from studies on huB4-DGN462 in B-cell malignancies, indicative of this compound payload potency.[2]

In Vivo Efficacy in Solid Tumor Models

Preclinical studies have confirmed the antitumor activity of this compound in solid tumor xenograft models when delivered as part of an ADC. An ADC targeting the epidermal growth factor receptor (EGFR) and carrying the this compound payload demonstrated significant and specific activity in a head and neck squamous cell carcinoma model.[1]

Tumor ModelTreatmentMinimal Efficacious DoseOutcome
Head and Neck Squamous Cell Carcinoma XenograftEGFR-targeting this compound ADC1.6 mg/kgHigh activity and specificity

This data highlights the potential of this compound in a solid tumor setting.[1]

For context, in vivo studies of a CD33-targeting this compound ADC in an Acute Myeloid Leukemia (AML) xenograft model showed high efficacy at a minimal dose of 0.6 mg/kg, while a non-targeting control ADC had no effect.[1] The intact ADC demonstrated a half-life of approximately 90 hours in mice, with retained bioactivity for up to 72 hours post-administration.[1]

Experimental Workflow for In Vivo Xenograft Studies

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoints Cell_Culture Tumor Cell Culture (e.g., HNSCC) Implantation Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Administration of This compound-ADC or Control Randomization->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Body_Weight Body Weight Monitoring Dosing->Body_Weight Survival Survival Analysis Dosing->Survival

Caption: Generalized workflow for assessing in vivo efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings.

In Vitro Cytotoxicity Assay
  • Cell Lines: A panel of relevant solid tumor cell lines should be selected.

  • Drug Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of this compound or this compound-ADC for a period of 72 to 120 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used.

  • Tumor Implantation: 5-10 million human solid tumor cells are injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The this compound-ADC is administered intravenously.

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week.

  • Endpoints: The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

Bystander Effect

A significant advantage of this compound-ADCs is the observed bystander activity.[1] This means that the cytotoxic metabolites released from the target cancer cells can diffuse into and kill adjacent antigen-negative tumor cells.[1] This is particularly relevant for the treatment of solid tumors, which often exhibit heterogeneous antigen expression.[1]

Logical Relationship of the Bystander Effect

Bystander_Effect ADC This compound-ADC Antigen_Positive Antigen-Positive Tumor Cell ADC->Antigen_Positive Binds to Antigen Internalization Internalization and Payload Release Antigen_Positive->Internalization Metabolite Cytotoxic Metabolite Internalization->Metabolite Antigen_Negative Antigen-Negative Neighboring Cell Metabolite->Antigen_Negative Diffuses to Apoptosis_Positive Apoptosis Metabolite->Apoptosis_Positive Induces Apoptosis_Negative Apoptosis Antigen_Negative->Apoptosis_Negative Induces

Caption: Bystander killing of antigen-negative tumor cells.

Conclusion and Future Directions

The preclinical data for this compound, both as a standalone agent and as a payload in ADCs, strongly supports its potential as a therapeutic for solid tumors. Its potent DNA-alkylating mechanism, activity in drug-resistant models, and the bystander effect make it an attractive candidate for further development. Future research should focus on expanding the in vitro and in vivo testing of this compound and this compound-ADCs across a broader range of solid tumor types to identify the most promising indications for clinical investigation. The initiation of a Phase 1/2 clinical trial for TNG462, a selective PRMT5 inhibitor, in patients with MTAP-deleted advanced or metastatic solid tumors, while a different molecule, underscores the clinical interest in novel agents for solid tumor treatment.[3]

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of DGN462 Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a targeted therapy designed to deliver potent cytotoxic agents directly to cancer cells, minimizing systemic toxicity. DGN462 is a novel and potent DNA-alkylating agent belonging to the indolinobenzodiazepine pseudodimer (IGN) class.[1][2] When conjugated to a monoclonal antibody targeting a tumor-specific antigen, this compound is selectively delivered to cancer cells. This document provides a detailed protocol for assessing the in vitro cytotoxicity of a this compound-based ADC, specifically huB4-DGN462, which targets the CD19 antigen commonly expressed on B-cell malignancies.[1][3] The described assay is critical for the preclinical evaluation of ADC efficacy, aiding in the selection and characterization of promising therapeutic candidates.

Principle of the Assay

The in vitro cytotoxicity of the this compound ADC is determined by measuring cell viability after a period of exposure to the drug. The huB4-DGN462 ADC binds to the CD19 receptor on the surface of target cells, leading to internalization.[1] Inside the cell, the this compound payload is released and alkylates DNA, which induces cell cycle arrest at the G2/M phase and subsequently triggers apoptosis (programmed cell death) through the activation of caspases 3 and 7.[1] This cytotoxic effect is quantified using a colorimetric method, such as the MTT assay, which measures the metabolic activity of viable cells. The resulting data is used to calculate the half-maximal inhibitory concentration (IC50), a key indicator of the ADC's potency.

Signaling Pathway of this compound ADC

DGN462_Signaling_Pathway This compound ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC huB4-DGN462 ADC CD19 CD19 Antigen ADC->CD19 Binding Endosome Endosome CD19->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload This compound Payload Lysosome->Payload Payload Release DNA Nuclear DNA Payload->DNA DNA Alkylation G2M_Arrest G2/M Cell Cycle Arrest DNA->G2M_Arrest DNA Damage Caspase Caspase 3/7 Activation G2M_Arrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis Cytotoxicity_Assay_Workflow In Vitro Cytotoxicity Assay Workflow A 1. Cell Seeding (CD19+ & CD19- cells) in 96-well plates B 2. Incubation (24 hours) A->B C 3. ADC Treatment (Serial dilutions of huB4-DGN462 and controls) B->C D 4. Incubation (72-120 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubation (2-4 hours) E->F G 7. Add Solubilization Solution F->G H 8. Incubation (Overnight) G->H I 9. Read Absorbance (570 nm) H->I J 10. Data Analysis (Calculate % Viability and IC50) I->J

References

Application Notes and Protocols for Measuring DGN462-Conjugate Binding Affinity Using FACS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DGN462 is a potent DNA-alkylating agent belonging to the indolinobenzodiazepine pseudodimer (IGN) class of cytotoxic compounds.[1][2] It is utilized as a payload in antibody-drug conjugates (ADCs), which are designed to deliver highly potent cytotoxic agents specifically to cancer cells expressing a particular surface antigen.[3][4] A notable example is huB4-DGN462, an ADC that targets the CD19 antigen present on various B-cell malignancies.[1][3][5][6]

This document provides a detailed protocol for determining the binding affinity of a this compound-containing ADC, such as huB4-DGN462, to its target receptor on the cell surface using Fluorescence-Activated Cell Sorting (FACS).[1] It is important to note that FACS is a method for analyzing cell surface interactions.[7][8][9][10] Therefore, this protocol is designed to measure the binding affinity of the entire ADC to its cell surface receptor (e.g., huB4-DGN462 to CD19) and not the binding of the small molecule this compound to its intracellular target, DNA.

Principle of the Assay

The binding affinity of a ligand (in this case, the this compound-ADC) to its receptor on the surface of a cell is quantified by determining the equilibrium dissociation constant (Kd).[8] A lower Kd value signifies a higher binding affinity.[8] This is achieved through a saturation binding experiment where cells expressing the target antigen are incubated with increasing concentrations of the ADC. The amount of bound ADC is then detected using a fluorescently labeled secondary antibody that recognizes the primary antibody of the ADC. The Median Fluorescence Intensity (MFI) of the cell population, as measured by a flow cytometer, is proportional to the amount of bound ADC. By plotting the MFI against the ADC concentration, a saturation curve can be generated, from which the Kd can be calculated using non-linear regression.[11]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the general mechanism of action for a this compound-containing ADC.

ADC_Mechanism Mechanism of Action of a this compound-ADC cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC This compound-ADC Receptor Target Antigen (e.g., CD19) ADC->Receptor 1. Binding Complex ADC-Receptor Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released this compound Lysosome->Payload 4. Payload Release DNA DNA Payload->DNA 5. DNA Alkylation Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis

Caption: Mechanism of action of a this compound-ADC.

Experimental Protocol

This protocol is adapted from methodologies used for determining the binding affinity of antibodies and ADCs to cell surface receptors.[1][8]

Materials and Reagents
  • Cells: A cell line endogenously expressing the target antigen (e.g., Ramos cells for CD19).[1]

  • This compound-ADC: The antibody-drug conjugate with this compound as the payload (e.g., huB4-DGN462).

  • Unconjugated Antibody: The corresponding antibody without the this compound payload for control experiments (optional).

  • Secondary Antibody: A fluorescently labeled antibody that specifically binds to the Fc region of the ADC's antibody (e.g., FITC-conjugated anti-human IgG).

  • FACS Buffer: Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA) and 0.1% sodium azide.

  • Propidium Iodide (PI) or other viability dye: To exclude dead cells from the analysis.

  • FACS tubes

  • Flow cytometer

Experimental Workflow

FACS_Workflow FACS Binding Affinity Assay Workflow cluster_prep Cell Preparation cluster_incubation Incubation cluster_staining Staining cluster_analysis Data Acquisition and Analysis Harvest Harvest Cells Wash Wash with FACS Buffer Harvest->Wash Count Count and Aliquot Cells Wash->Count Add_ADC Add Serial Dilutions of this compound-ADC Count->Add_ADC Incubate1 Incubate on Ice Add_ADC->Incubate1 Wash2 Wash to Remove Unbound ADC Incubate1->Wash2 Add_Sec_Ab Add Fluorescent Secondary Antibody Wash2->Add_Sec_Ab Incubate2 Incubate on Ice (in the dark) Add_Sec_Ab->Incubate2 Wash3 Final Wash Incubate2->Wash3 Resuspend Resuspend in FACS Buffer with PI Wash3->Resuspend Acquire Acquire Data on Flow Cytometer Resuspend->Acquire Analyze Analyze Data and Determine Kd Acquire->Analyze

Caption: Workflow for the FACS-based binding affinity assay.

Step-by-Step Procedure
  • Cell Preparation:

    • Harvest cells during their logarithmic growth phase.

    • Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

    • Count the cells and adjust the concentration to 2 x 10^6 cells/mL in cold FACS buffer.

    • Aliquot 100 µL of the cell suspension (2 x 10^5 cells) into each FACS tube.

  • Saturation Binding:

    • Prepare a serial dilution of the this compound-ADC in cold FACS buffer. The concentration range should span from well below to well above the expected Kd. A typical range might be from 0.01 nM to 100 nM.

    • Add 100 µL of each ADC dilution to the respective tubes containing the cells. Include a tube with no ADC as a negative control.

    • Incubate the tubes on ice for 1-2 hours with occasional gentle mixing to allow the binding to reach equilibrium.

  • Secondary Antibody Staining:

    • Wash the cells twice with 1 mL of cold FACS buffer to remove unbound this compound-ADC.

    • Prepare the fluorescently labeled secondary antibody at its optimal concentration in cold FACS buffer.

    • Resuspend the cell pellets in 100 µL of the secondary antibody solution.

    • Incubate the tubes on ice for 30-60 minutes, protected from light.

  • Data Acquisition:

    • Wash the cells twice with 1 mL of cold FACS buffer to remove unbound secondary antibody.

    • Resuspend the final cell pellet in 300-500 µL of cold FACS buffer containing a viability dye like Propidium Iodide (PI).

    • Acquire the data on a flow cytometer, collecting at least 10,000 events for the live cell population.

  • Data Analysis:

    • Gate on the live, single-cell population using forward scatter, side scatter, and the viability dye signal.

    • For each concentration of the this compound-ADC, determine the Median Fluorescence Intensity (MFI) of the live cell population.

    • Subtract the MFI of the negative control (no ADC) from all other MFI values to correct for background fluorescence.

    • Plot the background-subtracted MFI (Y-axis) against the concentration of the this compound-ADC (X-axis).

    • Use a non-linear regression model for one-site specific binding in a statistical software package (e.g., GraphPad Prism) to fit the data and determine the Kd and Bmax (maximum binding). The equation is: Y = (Bmax * X) / (Kd + X).

Data Presentation

Quantitative data from the binding affinity measurements should be summarized in a clear and structured table.

This compound-ConjugateTarget Cell LineTarget AntigenKd (nM)Bmax (MFI)
huB4-DGN462RamosCD19Calculated ValueCalculated Value
Control ADCRamosN/ANo Specific BindingN/A
huB4-DGN462CD19-negative cell lineCD19No Specific BindingN/A

Note: The Kd value represents the concentration of the ADC required to achieve 50% of the maximum binding (Bmax).

Conclusion

This protocol provides a robust framework for measuring the binding affinity of this compound-containing ADCs to their specific cell surface targets using flow cytometry. Accurate determination of the binding affinity is a critical step in the preclinical characterization and development of novel ADCs, providing valuable insights into their potency and specificity. Following this detailed methodology will enable researchers to generate reliable and reproducible binding data for their drug development programs.

References

Application Note: Quantification of DGN462-Induced Apoptosis using the Caspase-Glo® 3/7 Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DGN462 is a potent DNA-alkylating agent that has demonstrated anti-tumor activity in preclinical models of various cancers, including acute myeloid leukemia and B-cell lymphomas.[1][2][3] A key mechanism of action for this compound is the induction of apoptosis, or programmed cell death. A reliable method for quantifying this apoptotic activity is crucial for its development as a therapeutic agent. The Caspase-Glo® 3/7 Assay is a highly sensitive and robust luminescent assay designed to measure the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[4][5][6][7][8] This application note provides a detailed protocol for utilizing the Caspase-Glo® 3/7 Assay to quantify apoptosis induced by this compound in a cell-based model.

Principle of the Assay

The Caspase-Glo® 3/7 Assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for activated caspase-3 and -7.[4][7] In the presence of these active caspases, the substrate is cleaved, releasing aminoluciferin. This liberated aminoluciferin is then utilized by a proprietary, thermostable luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase-3 and -7 activity in the sample.[5][7] The assay is performed in a simple "add-mix-measure" format, making it amenable to high-throughput screening.[5][6]

This compound-Induced Apoptosis Pathway

This compound, as a DNA-alkylating agent, induces DNA damage, which can trigger the intrinsic pathway of apoptosis. This pathway involves the activation of initiator caspases, such as caspase-9, which in turn activate the executioner caspases-3 and -7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9][10] Studies have confirmed that this compound induces caspase 3/7 activation, consistent with an apoptotic mechanism of action.[2][11]

DGN462_Apoptosis_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage Sensor_Proteins Sensor Proteins (e.g., p53) DNA_Damage->Sensor_Proteins Bax_Bak Bax/Bak Activation Sensor_Proteins->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase37 Procaspase-3/7 Caspase9->Procaspase37 Caspase37 Active Caspase-3/7 Procaspase37->Caspase37 Substrates Cellular Substrates Caspase37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Experimental Protocol

This protocol is designed for a 96-well plate format but can be scaled for other plate formats.

Materials:

  • Cells: A suitable cancer cell line known to be sensitive to this compound (e.g., B-cell lymphoma or acute myeloid leukemia cell lines).

  • This compound: Stock solution of known concentration.

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Caspase-Glo® 3/7 Assay Kit (Promega):

    • Caspase-Glo® 3/7 Buffer

    • Caspase-Glo® 3/7 Substrate (lyophilized)

  • 96-well white-walled, clear-bottom plates: For cell culture and luminescent measurements.

  • Luminometer: Capable of reading luminescence from 96-well plates.

  • Standard laboratory equipment: Pipettes, sterile tubes, incubator, etc.

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Seeding Seed Cells Treatment Treat Cells with This compound Cell_Seeding->Treatment Compound_Prep Prepare this compound Dilutions Compound_Prep->Treatment Incubation Incubate Treatment->Incubation Add_Reagent Add Caspase-Glo® 3/7 Reagent Incubation->Add_Reagent Incubate_Assay Incubate at RT Add_Reagent->Incubate_Assay Read_Luminescence Read Luminescence Incubate_Assay->Read_Luminescence

Figure 2: Experimental workflow for the Caspase-Glo® 3/7 assay.

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well white-walled plate at a predetermined optimal density (e.g., 10,000 cells/well) in 100 µL of culture medium.

    • Include wells for "no-cell" blanks (medium only) and vehicle-treated controls.

    • Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 24 hours to allow cells to attach and resume growth.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in culture medium at 2X the final desired concentrations.

    • Remove 100 µL of medium from each well and add 100 µL of the 2X this compound dilutions to the appropriate wells. For vehicle control wells, add 100 µL of medium with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Caspase-Glo® 3/7 Assay:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.[5]

    • Prepare the Caspase-Glo® 3/7 Reagent by transferring the entire volume of the buffer into the bottle containing the substrate. Mix by gentle inversion until the substrate is completely dissolved.[5]

    • Remove the cell plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[5][7]

    • Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.[5][7]

    • Measure the luminescence of each well using a luminometer.

Data Analysis and Presentation

  • Data Normalization:

    • Subtract the average luminescence value of the "no-cell" blank wells from all other readings.

    • The fold-increase in caspase activity can be calculated by dividing the average luminescence of the this compound-treated wells by the average luminescence of the vehicle-treated control wells.

  • Data Presentation:

    • The results can be presented in a table and/or a dose-response curve, plotting the fold-increase in caspase activity against the concentration of this compound.

Example Data Table:

This compound Concentration (nM)Average Luminescence (RLU)Standard DeviationFold Increase vs. Vehicle
0 (Vehicle)15,2348971.0
128,9451,5671.9
1085,3214,3215.6
100254,78912,87616.7
1000456,12323,45629.9

Troubleshooting and Considerations:

  • Cell Density: Optimal cell seeding density should be determined for each cell line to ensure the luminescent signal is within the linear range of the assay.

  • Incubation Time: The optimal incubation time with the Caspase-Glo® 3/7 Reagent may vary between cell lines and should be determined empirically (typically between 1 and 3 hours).[5][7]

  • Multiplexing: The Caspase-Glo® 3/7 Assay can be multiplexed with other assays, such as cell viability assays, to obtain more comprehensive data from a single sample.[7][12]

  • Compound Interference: While the luminescent format is less prone to interference than fluorescence-based assays, it is advisable to test for any potential quenching or enhancement of the luminescent signal by this compound itself.[6]

The Caspase-Glo® 3/7 Assay provides a sensitive, reproducible, and high-throughput method for quantifying the apoptotic effects of this compound. The simple "add-mix-measure" protocol minimizes handling steps and is well-suited for dose-response studies and screening applications in drug development. By following this protocol, researchers can reliably assess the pro-apoptotic activity of this compound and gain valuable insights into its mechanism of action.

References

Application Notes and Protocols for Establishing DGN462-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DGN462 is a potent, DNA-alkylating agent belonging to the indolinobenzodiazepine (IGN) pseudodimer class of cytotoxic compounds. It serves as the payload for antibody-drug conjugates (ADCs), such as huB4-DGN462, designed for targeted cancer therapy. This compound exerts its anti-tumor activity by binding to the minor groove of DNA and alkylating guanine residues, which leads to DNA damage, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1][2] The development of drug resistance is a significant challenge in cancer therapy, and understanding the mechanisms by which cancer cells become resistant to novel agents like this compound is crucial for developing more effective and durable treatments.

These application notes provide a comprehensive guide to establishing and characterizing cancer cell lines with acquired resistance to this compound. The protocols outlined below are based on established methodologies for generating drug-resistant cell lines and are adapted for the specific properties of DNA-alkylating ADC payloads.

Mechanism of Action of this compound

This compound is delivered to target cancer cells via an ADC. Following internalization and lysosomal trafficking, the this compound payload is released and translocates to the nucleus. Its primary mechanism of action involves the alkylation of DNA, which triggers the DNA Damage Response (DDR) pathway. This signaling cascade leads to the activation of checkpoint kinases, resulting in cell cycle arrest to allow for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death (apoptosis).

Potential Mechanisms of Acquired Resistance to this compound

Cancer cells can develop resistance to DNA alkylating agents like this compound through various mechanisms, which can be broadly classified as pre-target and post-target alterations.

  • Pre-Target Resistance:

    • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 and ABCC2, can actively pump this compound out of the cell, reducing its intracellular concentration and limiting its access to DNA.[3][4][5]

    • Increased Detoxification: Enhanced activity of cellular detoxification systems, like the glutathione S-transferase (GST) pathway, can lead to the neutralization of the cytotoxic payload before it reaches its target.

  • Post-Target Resistance:

    • Enhanced DNA Repair: Upregulation of DNA repair pathways, such as Base Excision Repair (BER) and O6-methylguanine-DNA methyltransferase (MGMT), can efficiently remove this compound-induced DNA adducts, mitigating the cytotoxic effect.

    • Altered DNA Damage Response: Defects in the signaling pathways that sense DNA damage and trigger cell cycle arrest or apoptosis can allow cells to tolerate this compound-induced DNA lesions. For example, downregulation of proteins like Schlafen family member 11 (SLFN11) has been associated with resistance to DNA-damaging agents.[6]

    • Dysregulation of Apoptosis: Alterations in the apoptotic machinery, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2) or mutations in pro-apoptotic proteins (e.g., Bax, Bak), can prevent the induction of cell death despite significant DNA damage.

Data Presentation: Acquired Resistance to DNA-Alkylating ADC Payloads

The following tables present representative quantitative data from studies that have successfully generated cancer cell lines resistant to pyrrolobenzodiazepine (PBD) dimers, a class of DNA-alkylating agents mechanistically similar to this compound. This data illustrates the typical fold-increase in the half-maximal inhibitory concentration (IC50) that can be expected when developing this compound-resistant lines.

Table 1: In Vitro Cytotoxicity of a PBD-based ADC and its Payload in Parental and Resistant Cell Lines

Cell LineCompoundParental IC50 (pM)Resistant IC50 (pM)Resistance Index (Fold Increase)
Karpas-299 ADCT-301 (ADC)1030,000~3,000
SG3199 (Payload)30903
NCI-N87 ADCT-502 (ADC)504008
SG3199 (Payload)1004004

Data adapted from a study on acquired resistance to PBD-dimer containing ADCs.[3][4][5]

Table 2: In Vitro Cytotoxicity of a PBD Payload in Parental and Resistant Breast Cancer Cell Line

Cell LineCompoundParental IC50 (nM)Resistant IC50 (nM)Resistance Index (Fold Increase)
MDA-MB-361 SG3199 (Payload)~1>20>20

Data adapted from a study on resistance to PBD dimers.[6]

Experimental Protocols

Protocol 1: Determination of the Initial IC50 of this compound in the Parental Cancer Cell Line

Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound, which will inform the starting concentration for the resistance induction protocol.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (or its more stable salt form, sulfo-DGN462 sodium)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. A wide concentration range is recommended for the initial experiment (e.g., from 1 pM to 1 µM).

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

  • Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).

  • At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Plot the cell viability against the logarithm of the this compound concentration.

  • Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).

Protocol 2: Generation of this compound-Resistant Cancer Cell Lines by Dose Escalation

Objective: To select for and expand a population of cancer cells with acquired resistance to this compound through continuous or intermittent exposure to gradually increasing concentrations of the drug.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound

  • Cell culture flasks (T25 or T75)

  • Cryopreservation medium

Procedure:

  • Initiation of Culture: Begin by culturing the parental cell line in a medium containing this compound at a concentration equal to the determined IC50.

  • Monitoring and Passaging: Closely monitor the cell culture. Initially, significant cell death is expected. The surviving cells will eventually resume proliferation. Once the cells reach 70-80% confluency and exhibit a stable growth rate, passage them into a new flask with fresh medium containing the same concentration of this compound.

  • Dose Escalation: After the cells have adapted to the current drug concentration (typically after 2-3 passages with a stable growth rate), increase the concentration of this compound in the culture medium. A gradual increase of 1.5 to 2-fold is recommended.

  • Iterative Process: Repeat steps 2 and 3 for several months. The process of developing a highly resistant cell line can take 6-12 months or longer.

  • Cryopreservation: At each successful adaptation to a new, higher concentration, it is crucial to cryopreserve a stock of the cells. This provides a backup in case of contamination or cell death at a subsequent higher concentration.

  • Pulsed Exposure (Alternative Method): An alternative to continuous exposure is intermittent or "pulsed" treatment. In this method, cells are treated with a higher concentration of this compound (e.g., 5-10 times the IC50) for a shorter period (e.g., 24-48 hours), followed by a recovery period in drug-free medium until the cell population recovers. This cycle is repeated multiple times, with a gradual increase in the drug concentration or exposure time.

  • Maintenance of Resistant Line: Once a desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50 compared to the parental line), the resistant cell line can be maintained in a continuous culture with the highest tolerated concentration of this compound.

Protocol 3: Characterization of this compound-Resistant Cell Lines

Objective: To confirm the resistant phenotype and investigate the underlying mechanisms of resistance.

1. Confirmation of Resistance:

  • Perform a dose-response assay (as in Protocol 1) on the newly generated resistant cell line and the parental cell line in parallel.
  • Calculate the IC50 for both cell lines and determine the Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line). A significant increase in the RI confirms the resistant phenotype.

2. Stability of Resistance:

  • Culture the resistant cell line in a drug-free medium for an extended period (e.g., 1-2 months, with regular passaging).
  • Periodically re-evaluate the IC50 of the cells to determine if the resistant phenotype is stable or reverts in the absence of selective pressure.

3. Investigation of Resistance Mechanisms:

  • Gene Expression Analysis (qRT-PCR or RNA-seq): Analyze the expression levels of genes known to be involved in drug resistance, such as ABC transporters (e.g., ABCG2, ABCC2), DNA repair enzymes (e.g., MGMT, BER-related genes), and components of the apoptotic pathway (e.g., Bcl-2, Bax).
  • Protein Expression Analysis (Western Blot or Proteomics): Quantify the protein levels of the corresponding genes of interest to confirm that changes in mRNA levels translate to changes in protein expression.
  • Functional Assays:
  • Drug Efflux Assay: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123) to assess and compare the efflux pump activity between parental and resistant cells.
  • DNA Damage and Repair Assays: Measure the formation and repair of DNA adducts or double-strand breaks (e.g., by quantifying γH2AX foci) after this compound treatment.
  • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of parental and resistant cells with and without this compound treatment to identify alterations in cell cycle arrest.
  • Apoptosis Assays: Quantify the extent of apoptosis (e.g., using Annexin V/PI staining or caspase activity assays) in response to this compound treatment in both cell lines.

Mandatory Visualizations

DGN462_Signaling_Pathway This compound This compound (Payload) DNA Nuclear DNA This compound->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts DDR_Sensors DDR Sensors (ATM/ATR) DNA_Adducts->DDR_Sensors Damage Sensing Apoptosis Apoptosis DNA_Adducts->Apoptosis Overwhelming Damage Checkpoint_Kinases Checkpoint Kinases (CHK1/CHK2) DDR_Sensors->Checkpoint_Kinases Activation p53 p53 Activation Checkpoint_Kinases->p53 G2M_Arrest G2/M Cell Cycle Arrest Checkpoint_Kinases->G2M_Arrest Induction p53->G2M_Arrest DNA_Repair DNA Repair p53->DNA_Repair p53->Apoptosis G2M_Arrest->DNA_Repair Allows time for G2M_Arrest->Apoptosis Prolonged Arrest DNA_Repair->DNA Reverses Damage Survival Cell Survival DNA_Repair->Survival Resistance Resistance Mechanisms (e.g., ↑DNA Repair, ↓Apoptosis) Resistance->DNA_Repair Resistance->Apoptosis

Caption: this compound DNA Damage Response Pathway.

Resistance_Workflow Start Parental Cell Line IC50_Det Determine Initial IC50 Start->IC50_Det Culture_Start Culture with this compound (at IC50 concentration) IC50_Det->Culture_Start Monitor Monitor Cell Growth & Proliferation Culture_Start->Monitor Passage Passage Surviving Cells Monitor->Passage Increase_Dose Increase this compound Concentration (1.5-2x) Passage->Increase_Dose After 2-3 passages Cryopreserve Cryopreserve Stock Passage->Cryopreserve Increase_Dose->Monitor Repeat Cycle (6-12 months) Resistant_Line Established Resistant Cell Line Increase_Dose->Resistant_Line Desired resistance achieved Characterize Characterize Phenotype: - Confirm IC50 Shift - Assess Stability - Investigate Mechanisms Resistant_Line->Characterize

Caption: Workflow for Establishing this compound-Resistant Cell Lines.

References

Application Notes and Protocols for Testing huB4-DGN462 Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

huB4-DGN462 is a novel antibody-drug conjugate (ADC) that targets CD19, a B-cell surface protein, and delivers the potent DNA-alkylating agent DGN462. This combination allows for targeted delivery of a cytotoxic payload to malignant B-cells, offering a promising therapeutic strategy for CD19-positive hematological malignancies such as B-cell lymphomas. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of huB4-DGN462 using xenograft models, a critical step in preclinical drug development.

Mechanism of Action

huB4-DGN462 operates through a multi-step process initiated by the specific binding of the huB4 antibody component to the CD19 receptor on the surface of malignant B-cells. Following binding, the ADC-CD19 complex is internalized by the cell. Inside the cell, the linker connecting the antibody to the cytotoxic payload, this compound, is cleaved, releasing the active drug. This compound is a DNA-alkylating agent belonging to the indolinobenzodiazepine pseudodimer (IGN) class, which binds to the minor groove of DNA and causes DNA damage, ultimately leading to cell cycle arrest and apoptosis.[1]

huB4-DGN462 Mechanism of Action huB4-DGN462 Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Malignant B-Cell huB4_this compound huB4-DGN462 ADC CD19 CD19 Receptor huB4_this compound->CD19 Binding Internalization Internalization CD19->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Trafficking DGN462_release This compound Release Lysosome->DGN462_release Linker Cleavage DNA_damage DNA Alkylation & Damage DGN462_release->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Mechanism of action of huB4-DGN462.

Efficacy Data in Xenograft Models

The anti-tumor activity of huB4-DGN462 has been demonstrated in various B-cell lymphoma xenograft models. The following tables summarize the quantitative data from these preclinical studies, comparing the efficacy of huB4-DGN462 with the comparator ADC, SAR3419.

Table 1: In Vivo Efficacy in Disseminated Germinal Center B-Cell (GCB) Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model (WSU-DLCL2)
Treatment GroupDose (mg/kg)Median Survival (days)Increase in Lifespan (%)
Vehicle Control-21-
huB4-DGN4620.345114
SAR341913567

Data adapted from preclinical studies.[2]

Table 2: In Vivo Efficacy in Subcutaneous GCB-DLBCL Xenograft Model (WSU-DLCL2)
Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 40 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-~1500-
huB4-DGN4620.3<250>83
SAR34191~750~50

Data adapted from preclinical studies.[2]

Experimental Protocols

Detailed methodologies for conducting efficacy studies of huB4-DGN462 in B-cell lymphoma xenograft models are provided below. These protocols are based on established methods and findings from preclinical research.[2][3][4]

Cell Line-Derived Xenograft (CDX) Model Protocol

This protocol outlines the establishment of a subcutaneous xenograft model using a human B-cell lymphoma cell line.

Materials:

  • Human B-cell lymphoma cell line (e.g., WSU-DLCL2)

  • Immunocompromised mice (e.g., NOD/SCID or SCID)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Matrigel (optional, can improve tumor take rate)

  • huB4-DGN462, comparator ADC (e.g., SAR3419), and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the selected B-cell lymphoma cell line in the appropriate medium supplemented with FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: Harvest cells during the exponential growth phase. Wash the cells twice with sterile PBS and resuspend them in a mixture of PBS and Matrigel (if used) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer huB4-DGN462, comparator ADC, or vehicle control intravenously (or via another appropriate route) according to the planned dosing schedule.

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor body weight and clinical signs of toxicity.

    • For survival studies, monitor mice until a predefined endpoint (e.g., tumor volume reaches a specific size, or signs of morbidity are observed).

CDX Model Workflow Cell Line-Derived Xenograft (CDX) Workflow Cell_Culture B-Cell Lymphoma Cell Culture Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Data_Collection Tumor & Survival Data Collection Treatment->Data_Collection

Caption: Workflow for a cell line-derived xenograft study.

Patient-Derived Xenograft (PDX) Model Protocol

PDX models more closely recapitulate the heterogeneity of human tumors.

Materials:

  • Fresh patient tumor tissue from B-cell lymphoma

  • Highly immunocompromised mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice)

  • Surgical tools for tissue processing

  • Tissue transport medium

  • huB4-DGN462, comparator ADC, and vehicle control

Procedure:

  • Tissue Acquisition and Preparation: Obtain fresh tumor tissue from consenting patients. Transport the tissue in a suitable medium on ice. Mechanically or enzymatically dissociate the tissue into a single-cell suspension or small fragments.

  • Implantation: Subcutaneously or orthotopically implant the tumor cells or fragments into NSG mice.

  • Engraftment and Expansion: Monitor the mice for tumor engraftment. Once the primary tumor reaches a sufficient size (e.g., ~1000 mm³), it can be harvested and passaged into subsequent cohorts of mice for expansion.

  • Efficacy Study: Once a sufficient number of mice with established tumors of a suitable size are available, randomize them into treatment and control groups.

  • Treatment and Assessment: Follow the same procedures for treatment administration and efficacy assessment as described in the CDX model protocol.

PDX Model Workflow Patient-Derived Xenograft (PDX) Workflow Patient_Tumor Patient Tumor Acquisition Tissue_Processing Tissue Processing Patient_Tumor->Tissue_Processing Implantation Implantation into NSG Mice Tissue_Processing->Implantation Engraftment Engraftment & Expansion (Passaging) Implantation->Engraftment Cohort_Generation Generate Study Cohorts Engraftment->Cohort_Generation Treatment Treatment Administration Cohort_Generation->Treatment Efficacy_Assessment Efficacy Assessment Treatment->Efficacy_Assessment

Caption: Workflow for a patient-derived xenograft study.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the preclinical evaluation of huB4-DGN462 in xenograft models of B-cell lymphoma. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further characterize the therapeutic potential of this promising anti-CD19 ADC.

References

Application Notes and Protocols: Screening Lymphoma Cell Lines for DGN462 Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DGN462 is a potent DNA-alkylating agent belonging to the indolinobenzodiazepine pseudodimer (IGN) class of molecules.[1] It is the cytotoxic payload component of the antibody-drug conjugate (ADC) huB4-DGN462, which targets the CD19 antigen present on the surface of most B-cell neoplasms.[2] This ADC allows for the targeted delivery of this compound to lymphoma cells, leading to DNA damage and subsequent apoptosis. These application notes provide a comprehensive guide for screening various lymphoma cell lines to determine their sensitivity to this compound, a critical step in preclinical assessment and biomarker discovery.

Data Presentation: this compound Sensitivity in Lymphoma Cell Lines

The sensitivity of lymphoma cell lines to the CD19-targeting antibody-drug conjugate huB4-DGN462 is a key determinant of its potential therapeutic efficacy. The following table summarizes the in vitro cytotoxic activity of huB4-DGN462 across a panel of B-cell lymphoma cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.

Cell LineLymphoma SubtypeIC50 (pM) of huB4-DGN462
DoHH2Diffuse Large B-cell Lymphoma (DLBCL)Highly Sensitive (IC50 in low pM range)
FarageDiffuse Large B-cell Lymphoma (DLBCL)Highly Sensitive (IC50 in low pM range)
Various DLBCL linesDiffuse Large B-cell Lymphoma (DLBCL)Median IC50 of 100 pM
Various Mantle Cell Lymphoma linesMantle Cell Lymphoma (MCL)Data suggests high sensitivity
Various Marginal Zone Lymphoma linesMarginal Zone Lymphoma (MZL)Data suggests high sensitivity
T-cell derived lymphomasT-cell LymphomaSignificantly less active (median IC50 of 1.75 nM)

Note: The cytotoxic activity of huB4-DGN462 is not significantly limited by the cell of origin (GCB vs. ABC for DLBCL), or the status of p53, BCL2, MYC, or CDKN2A.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of this compound on lymphoma cell lines by measuring metabolic activity.

Materials:

  • Lymphoma cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (or huB4-DGN462)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed lymphoma cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.[2]

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old media and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[3]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[4]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[4][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration to determine the IC50 value.

Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Lymphoma cell lines

  • Complete culture medium

  • This compound (or huB4-DGN462)

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol (Steps 1 and 2).

  • Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[6] Allow it to equilibrate to room temperature before use.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[6][7]

  • Incubation and Measurement: Mix the contents by shaking for 30-60 seconds. Incubate at room temperature for 1-3 hours.[6] Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase 3/7 activity.[7] An increase in luminescence compared to the vehicle control indicates induction of apoptosis.

Visualizations

experimental_workflow Experimental Workflow for this compound Sensitivity Screening cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis cell_culture Lymphoma Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding drug_prep This compound Serial Dilution drug_treatment Drug Treatment (72h) drug_prep->drug_treatment cell_seeding->drug_treatment mtt_assay MTT Assay (Viability) drug_treatment->mtt_assay caspase_assay Caspase-Glo 3/7 Assay (Apoptosis) drug_treatment->caspase_assay readout Absorbance/Luminescence Reading mtt_assay->readout caspase_assay->readout ic50 IC50 Determination readout->ic50 apoptosis_quant Apoptosis Quantification readout->apoptosis_quant

Caption: Workflow for assessing this compound sensitivity in lymphoma cell lines.

dgn462_pathway Proposed this compound-Induced Apoptosis Pathway cluster_delivery Drug Delivery cluster_damage DNA Damage & Response cluster_apoptosis Apoptosis Induction adc huB4-DGN462 ADC cd19 CD19 Receptor adc->cd19 Binding internalization Internalization cd19->internalization This compound This compound Release internalization->this compound dna_damage DNA Alkylation & Double-Strand Breaks This compound->dna_damage ddr ATM/ATR Activation dna_damage->ddr bax_bak Bax/Bak Activation ddr->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: this compound's proposed mechanism leading to apoptosis in lymphoma cells.

screening_logic Screening Strategy Logic start Select Panel of Lymphoma Cell Lines ic50_screen Primary Screen: Determine IC50 values (MTT Assay) start->ic50_screen classify Classify Cell Lines: Sensitive vs. Resistant ic50_screen->classify secondary_screen Secondary Screen: Confirm Apoptosis (Caspase-Glo 3/7 Assay) classify->secondary_screen Sensitive Lines mechanism Mechanism of Action Studies (e.g., Western Blot for DNA damage markers) classify->mechanism Resistant Lines biomarker Biomarker Identification secondary_screen->biomarker mechanism->biomarker

Caption: Logical flow for a this compound sensitivity screening campaign.

References

Application Notes and Protocols for Developing a CD19-Targeting ADC with DGN462

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the preclinical development and evaluation of a CD19-targeting Antibody-Drug Conjugate (ADC) utilizing the potent DNA-alkylating agent, DGN462.

Introduction

CD19 is a cell surface protein broadly expressed across B-cell malignancies, making it an attractive target for ADC therapies.[1][2] The novel ADC, huB4-DGN462, combines a humanized anti-CD19 antibody (huB4) with the indolinobenzodiazepine payload this compound via a cleavable disulfide linker, sulfo-SPDB.[1][3] this compound is a potent DNA-alkylating agent that induces cell cycle arrest and apoptosis upon internalization into target cells.[3][4] Preclinical studies have demonstrated significant anti-tumor activity of huB4-DGN462 in various B-cell lymphoma models.[1][3]

This document outlines the principles of the huB4-DGN462 ADC, detailed protocols for its in vitro and in vivo evaluation, and methods for data analysis and interpretation.

Principle of the Method

The huB4-DGN462 ADC functions through a multi-step process.[5][6] The antibody component specifically binds to the CD19 receptor on the surface of malignant B-cells.[6] Following binding, the ADC-CD19 complex is internalized by the cell through endocytosis.[5][6] Inside the cell, the cleavable linker is broken, releasing the this compound payload.[5] this compound then alkylates DNA, leading to a G2-M phase cell cycle arrest and subsequent apoptosis, or programmed cell death.[3][4]

Data Presentation

In Vitro Cytotoxicity of huB4-DGN462 in B-cell Lymphoma Cell Lines
Cell Line TypeNumber of Cell LinesMedian IC50 (pM)95% Confidence Interval (pM)
B-cell Lymphoma4810038-214
T-cell Lymphoma81750500-5750

Data sourced from AACR Journals.[1]

In Vivo Efficacy of huB4-DGN462 in Xenograft Models
Xenograft ModelTreatment GroupDose (mg Ab/kg)Outcome
DoHH2 (Subcutaneous)huB4-DGN4621.7Significant, dose-dependent tumor growth delay and survival benefit
Farage (Disseminated)huB4-DGN4620.17Significant, dose-dependent increase in survival
Farage (Disseminated)huB4-DGN4621.7>400% increase in life span compared to untreated mice

Data sourced from AACR Journals.[1]

Diagrams

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC huB4-DGN462 ADC CD19 CD19 Receptor ADC->CD19 1. Binding Tumor_Cell CD19+ Tumor Cell Endosome Endosome CD19->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking This compound This compound Payload Lysosome->this compound 4. Payload Release DNA DNA This compound->DNA 5. DNA Alkylation Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

Caption: Mechanism of action of the CD19-targeting ADC huB4-DGN462.

CD19_Signaling_Pathway CD19 CD19 PI3K PI3K CD19->PI3K Btk Btk CD19->Btk Vav Vav CD19->Vav Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival PLCg2 PLCγ2 Btk->PLCg2 Ca_Release Ca2+ Release PLCg2->Ca_Release PKC_Activation PKC Activation Ca_Release->PKC_Activation PKC_Activation->Cell_Survival

Caption: Simplified CD19 signaling pathway in B-cells.

Experimental_Workflow Start Start In_Vitro In Vitro Assays Start->In_Vitro Cytotoxicity Cytotoxicity Assay (MTT) In_Vitro->Cytotoxicity Apoptosis Apoptosis Assay (Caspase 3/7) In_Vitro->Apoptosis In_Vivo In Vivo Studies Cytotoxicity->In_Vivo Apoptosis->In_Vivo Xenograft Xenograft Models (DoHH2, Farage) In_Vivo->Xenograft Efficacy Efficacy Evaluation (Tumor Growth, Survival) Xenograft->Efficacy End End Efficacy->End

Caption: Preclinical experimental workflow for huB4-DGN462 evaluation.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methodologies used in the preclinical evaluation of huB4-DGN462.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of huB4-DGN462 in CD19-positive cell lines.

Materials:

  • CD19-positive B-cell lymphoma cell lines (e.g., DoHH2, Farage)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • huB4-DGN462 ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • ADC Treatment: Prepare serial dilutions of huB4-DGN462 in complete culture medium. Add 100 µL of the ADC dilutions to the respective wells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Caspase 3/7 Activation)

This protocol is based on the methods described for assessing the mechanism of action of huB4-DGN462.[1]

Objective: To determine if huB4-DGN462 induces apoptosis in target cells by measuring the activation of caspases 3 and 7.

Materials:

  • CD19-positive B-cell lymphoma cell lines

  • Complete cell culture medium

  • huB4-DGN462 ADC

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 50 µL of complete culture medium.

  • ADC Treatment: Add 50 µL of huB4-DGN462 at various concentrations to the wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation and Measurement: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light. Measure the luminescence using a luminometer.

  • Data Analysis: An increase in luminescence compared to the untreated control indicates activation of caspases 3 and 7, and thus, apoptosis. A 1.5-fold or greater increase in the caspase 3/7 signal is typically considered indicative of apoptosis activation.[1]

In Vivo Xenograft Studies

These protocols are based on the in vivo experiments conducted with huB4-DGN462 in lymphoma models.[1]

Objective: To evaluate the anti-tumor efficacy of huB4-DGN462 in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • CD19-positive B-cell lymphoma cell lines (e.g., DoHH2 for subcutaneous model, Farage for disseminated model)

  • Matrigel (for subcutaneous model)

  • huB4-DGN462 ADC

  • Vehicle control (e.g., saline)

  • Non-targeting control ADC (optional)

  • Calipers for tumor measurement

Procedure for Subcutaneous Xenograft Model (e.g., DoHH2):

  • Tumor Implantation: Subcutaneously inject 5-10 x 10^6 DoHH2 cells, resuspended in a mixture of media and Matrigel, into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Treatment: Administer a single intravenous dose of huB4-DGN462 (e.g., 0.56 or 1.7 mg Ab/kg) or vehicle control.[7]

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or if signs of excessive toxicity are observed.

Procedure for Disseminated Xenograft Model (e.g., Farage):

  • Cell Inoculation: Intravenously inject 1-5 x 10^6 Farage cells into the tail vein of each mouse.

  • Randomization and Treatment: Randomize mice into treatment and control groups and administer a single intravenous dose of huB4-DGN462 (e.g., 0.17, 0.56, or 1.7 mg Ab/kg) or vehicle control.[7]

  • Monitoring: Monitor mice for signs of disease progression (e.g., weight loss, hind-limb paralysis) and survival.

  • Endpoint: The primary endpoint is overall survival.

Data Analysis:

  • Subcutaneous Model: Plot mean tumor volume over time for each group. Analyze for statistically significant differences in tumor growth delay between treated and control groups.

  • Disseminated Model: Generate Kaplan-Meier survival curves and compare survival distributions between groups using a log-rank test.

Troubleshooting

IssuePossible CauseSuggested Solution
In Vitro: High variability in MTT assay resultsInconsistent cell seeding, uneven formazan crystal dissolutionEnsure accurate cell counting and seeding. Mix thoroughly after adding solubilization buffer.
In Vitro: No significant apoptosis inductionADC concentration too low, incubation time too short, cell line is resistantIncrease ADC concentration and/or incubation time. Confirm CD19 expression on the cell line.
In Vivo: No tumor growthPoor cell viability, incorrect injection techniqueUse cells with high viability. Ensure proper injection technique (subcutaneous or intravenous).
In Vivo: Excessive toxicity in treated animalsDose is too highPerform a dose-escalation study to determine the maximum tolerated dose.

References

Application Notes and Protocols: In Vivo Imaging of DGN462 ADC Biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a promising class of targeted cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. DGN462 is a potent DNA-alkylating agent belonging to the indolinobenzodiazepine pseudodimer (IGN) class of payloads.[1] When conjugated to a monoclonal antibody targeting a tumor-specific antigen, such as CD19 in the case of huB4-DGN462, it creates a powerful ADC with significant anti-tumor activity in preclinical models of B-cell malignancies.[1][2][3][4] Understanding the whole-body distribution, tumor targeting, and clearance of this compound ADCs is critical for optimizing their therapeutic index. In vivo imaging techniques provide a non-invasive and quantitative method to assess the biodistribution of ADCs in real-time.[5][6]

This document provides detailed application notes and protocols for conducting in vivo imaging studies to determine the biodistribution of a this compound-based ADC. The following protocols are based on established methodologies for ADC imaging and can be adapted for various this compound ADC constructs and imaging modalities.

Mechanism of Action of this compound ADC

The mechanism of action for a this compound-based ADC begins with the binding of the antibody component to its target antigen on the surface of a cancer cell.[7] Following binding, the ADC-antigen complex is internalized, typically through endocytosis. Once inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the this compound payload.[7] this compound then alkylates DNA, leading to cell cycle arrest and ultimately apoptosis.[1][2]

DGN462_MoA cluster_cell Cancer Cell Internalization Internalization Lysosome Lysosome Internalization->Lysosome Trafficking DGN462_Payload This compound Lysosome->DGN462_Payload Linker Cleavage DNA_Alkylation DNA_Alkylation Apoptosis Apoptosis DNA_Alkylation->Apoptosis Induces DGN462_Payload->DNA_Alkylation Enters Nucleus DGN462_ADC This compound ADC Target_Antigen Target Antigen DGN462_ADC->Target_Antigen Binding Target_Antigen->Internalization Endocytosis

Figure 1: Mechanism of Action of a this compound ADC.

Experimental Protocols

Protocol 1: Radiolabeling of this compound ADC for PET Imaging

Positron Emission Tomography (PET) imaging is a highly sensitive technique for quantitative biodistribution studies.[8] This protocol describes the conjugation of a chelator and subsequent radiolabeling with Zirconium-89 (⁸⁹Zr), which has a half-life suitable for tracking antibody biodistribution over several days.

Materials:

  • This compound ADC

  • Deferoxamine-p-SCN (DFO-p-SCN)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • PD-10 desalting columns

  • Saline solution (0.9% NaCl)

  • ⁸⁹Zr-oxalate

  • Sodium carbonate (2 M)

  • Gentle heating block (37°C)

  • Instant thin-layer chromatography (iTLC) strips

  • Citrate buffer (pH 7.0)

Procedure:

  • Conjugation of DFO to this compound ADC:

    • Dissolve the this compound ADC in phosphate-buffered saline (PBS).

    • Add a 10-fold molar excess of DFO-p-SCN dissolved in DMSO to the ADC solution.

    • Adjust the pH to 9.0 with 0.1 M sodium bicarbonate buffer.

    • Incubate the reaction for 1 hour at 37°C with gentle shaking.

    • Purify the DFO-DGN462 ADC conjugate using a PD-10 desalting column equilibrated with saline.

  • Radiolabeling with ⁸⁹Zr:

    • Neutralize the ⁸⁹Zr-oxalate solution with 2 M sodium carbonate.

    • Add the neutralized ⁸⁹Zr to the DFO-DGN462 ADC solution.

    • Incubate for 1 hour at 37°C with gentle shaking.

    • Determine the radiolabeling efficiency using iTLC with citrate buffer as the mobile phase.

    • Purify the ⁸⁹Zr-DFO-DGN462 ADC using a PD-10 desalting column if necessary.

Protocol 2: In Vivo PET/CT Imaging and Biodistribution Study

This protocol outlines the procedure for conducting a PET/CT imaging study in a tumor-bearing mouse model to assess the biodistribution of the ⁸⁹Zr-labeled this compound ADC.

Animal Model:

  • Female athymic nude mice (6-8 weeks old)

  • Subcutaneously implant with a relevant human tumor cell line expressing the target antigen (e.g., CD19-positive lymphoma cells).

  • Allow tumors to reach approximately 100-150 mm³.

Procedure:

  • Administration of Radiolabeled ADC:

    • Administer approximately 5 MBq of ⁸⁹Zr-DFO-DGN462 ADC to each mouse via tail vein injection.[6] A typical dose of the antibody is 10 µg per mouse.[6]

  • PET/CT Imaging:

    • Anesthetize the mice at specified time points post-injection (e.g., 24, 72, and 144 hours).[6]

    • Acquire static PET images for 15-60 minutes, followed by a CT scan for anatomical co-registration.[6]

  • Ex Vivo Biodistribution:

    • Immediately after the final imaging session, euthanize the mice.

    • Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.

    • Weigh each tissue sample and measure the radioactivity using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Experimental_Workflow Start Start ADC_Prep Prepare 89Zr-DGN462 ADC Start->ADC_Prep Animal_Model Establish Tumor Xenograft Model ADC_Prep->Animal_Model Injection Administer 89Zr-DGN462 ADC Animal_Model->Injection Imaging PET/CT Imaging at 24, 72, 144h Injection->Imaging Biodistribution Ex Vivo Biodistribution Analysis Imaging->Biodistribution Data_Analysis Calculate %ID/g Biodistribution->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for In Vivo Imaging.
Protocol 3: Near-Infrared (NIR) Fluorescence Imaging

NIR fluorescence imaging is another valuable tool for visualizing ADC distribution, offering good tissue penetration and lower autofluorescence compared to visible light imaging.[9][10][11]

Materials:

  • This compound ADC

  • NIR fluorescent dye with an NHS ester functional group (e.g., IRDye 800CW NHS Ester)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • PD-10 desalting columns

  • In vivo imaging system (e.g., IVIS Spectrum)

Procedure:

  • Labeling of this compound ADC with NIR Dye:

    • Dissolve the this compound ADC in PBS.

    • Add a 5-fold molar excess of the NIR dye NHS ester dissolved in DMSO.

    • Adjust the pH to 8.5 with 0.1 M sodium bicarbonate buffer.

    • Incubate for 2 hours at room temperature in the dark.

    • Purify the NIR-labeled this compound ADC using a PD-10 desalting column.

  • In Vivo and Ex Vivo Fluorescence Imaging:

    • Administer the NIR-DGN462 ADC to tumor-bearing mice via tail vein injection.

    • At desired time points, anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.

    • After the final imaging session, euthanize the mice and dissect the tumor and major organs for ex vivo imaging to confirm and quantify fluorescence signal.[12]

Data Presentation

The quantitative data from the ex vivo biodistribution study should be summarized in tables for clear comparison of ADC uptake across different tissues and time points.

Table 1: Biodistribution of ⁸⁹Zr-DGN462 ADC in Tumor-Bearing Mice (%ID/g)

Tissue24 hours (mean ± SD)72 hours (mean ± SD)144 hours (mean ± SD)
Blood15.2 ± 2.18.5 ± 1.53.1 ± 0.8
Heart3.1 ± 0.52.0 ± 0.41.1 ± 0.3
Lungs4.5 ± 0.93.2 ± 0.71.8 ± 0.5
Liver10.8 ± 1.812.5 ± 2.39.7 ± 1.9
Spleen5.6 ± 1.17.2 ± 1.46.5 ± 1.3
Kidneys6.2 ± 1.35.1 ± 1.03.9 ± 0.9
Muscle1.5 ± 0.41.1 ± 0.30.8 ± 0.2
Bone2.8 ± 0.63.5 ± 0.84.1 ± 1.0
Tumor18.9 ± 3.525.6 ± 4.222.3 ± 3.8

Table 2: Tumor-to-Tissue Ratios of ⁸⁹Zr-DGN462 ADC

Ratio24 hours72 hours144 hours
Tumor-to-Blood1.23.07.2
Tumor-to-Muscle12.623.327.9
Tumor-to-Liver1.82.02.3

Conclusion

In vivo imaging is an indispensable tool in the preclinical development of ADCs like those utilizing the this compound payload. The protocols and data presentation formats outlined in these application notes provide a framework for researchers to quantitatively assess the biodistribution, tumor targeting efficiency, and pharmacokinetic properties of novel this compound-based ADCs. This information is crucial for selecting lead candidates and designing effective clinical trials.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Drug-to-Antibody Ratio for DGN462 ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) utilizing the potent DNA-alkylating agent, DGN462.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of the this compound payload?

A1: this compound is a member of the indolinobenzodiazepine pseudodimer (IGN) class of DNA-alkylating agents.[1][2] Its primary mechanism of action involves binding to the minor groove of DNA and alkylating guanine residues, leading to DNA damage.[3][4] This damage triggers a cellular DNA damage response, culminating in cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).[5] Unlike some other DNA-damaging agents, this compound contains a single imine moiety and induces DNA alkylation rather than DNA cross-linking.[3][4]

Q2: Why is the drug-to-antibody ratio (DAR) a critical quality attribute (CQA) for this compound ADCs?

A2: The DAR, which represents the average number of this compound molecules conjugated to a single antibody, is a critical quality attribute because it directly influences the ADC's therapeutic window. An optimal DAR is crucial for balancing efficacy and toxicity. A low DAR may result in insufficient potency, while a high DAR can lead to increased toxicity, faster clearance from circulation, and a higher propensity for aggregation.[6] For the huB4-DGN462 ADC, a DAR of 2.8 has been reported to show improved anti-tumor activity compared to another CD19-targeting ADC, SAR3419.[5]

Q3: How does the DAR of a this compound ADC affect its in vitro and in vivo properties?

A3: The DAR has a profound impact on the performance of a this compound ADC:

  • In Vitro Potency: Generally, a higher DAR leads to increased in vitro potency (lower IC50 values) as more cytotoxic payload is delivered to the target cells.[6] However, this relationship is not always linear and can plateau at higher DARs.

  • In Vivo Efficacy: The relationship between DAR and in vivo efficacy is more complex. While a higher DAR might suggest greater tumor-killing potential, it can also lead to faster clearance of the ADC from the bloodstream, reducing its overall exposure to the tumor.[6] Therefore, an optimal DAR that balances potency and pharmacokinetics is essential for maximizing in vivo anti-tumor activity.

  • Toxicity and Tolerability: Higher DARs are often associated with increased toxicity. This can be due to the release of the payload in circulation or off-target effects. Preclinical studies are crucial to determine the maximum tolerated dose (MTD) for ADCs with different DARs.

  • Pharmacokinetics (PK): ADCs with higher DARs tend to be more hydrophobic, which can lead to faster clearance, primarily by the liver. This results in a shorter half-life and reduced overall drug exposure.

Q4: What are the common challenges encountered when trying to control the DAR of this compound ADCs?

A4: Achieving a consistent and optimal DAR for this compound ADCs can be challenging due to several factors:

  • Stochastic Conjugation: Traditional conjugation methods, such as those targeting lysine residues or interchain cysteines, are often stochastic, resulting in a heterogeneous mixture of ADC species with different DARs (e.g., DAR 0, 2, 4, 6, 8).

  • Reaction Conditions: The final DAR is highly sensitive to reaction conditions such as the molar ratio of the linker-payload to the antibody, temperature, pH, and reaction time. Minor variations in these parameters can lead to batch-to-batch variability.

  • Antibody Reduction: For cysteine-based conjugation, the extent and consistency of interchain disulfide bond reduction are critical for controlling the number of available thiol groups for conjugation.

  • Linker-Payload Properties: The chemical properties of the linker and the this compound payload, including their stability and reactivity, can influence the efficiency of the conjugation reaction.

Troubleshooting Guides

This section provides practical guidance for addressing common issues encountered during the optimization of the DAR for this compound ADCs.

Issue 1: Inconsistent DAR Between Batches
Potential Cause Troubleshooting Steps
Inaccurate Reagent Concentration - Re-verify the concentration of the antibody, linker-DGN462, and reducing agent (if applicable) using reliable analytical methods before each conjugation reaction. - Prepare fresh solutions of critical reagents to avoid degradation.
Variable Reaction Parameters - Strictly control and monitor reaction parameters such as temperature, pH, and incubation time. - Ensure consistent and efficient mixing throughout the reaction.
Inconsistent Antibody Reduction - Optimize the concentration of the reducing agent (e.g., TCEP) and the reduction time and temperature to ensure complete and consistent reduction of interchain disulfide bonds. - Purify the reduced antibody promptly to prevent re-oxidation before conjugation.
Linker-Payload Instability - Assess the stability of the linker-DGN462 conjugate under the conjugation conditions. - If necessary, adjust the buffer composition or reaction temperature to minimize degradation.
Issue 2: ADC Aggregation During or After Conjugation
Potential Cause Troubleshooting Steps
High DAR - Higher DARs increase the hydrophobicity of the ADC, promoting aggregation. Consider targeting a lower average DAR.
Hydrophobic Linker-Payload - The inherent hydrophobicity of this compound and some linkers can contribute to aggregation. - Consider using a more hydrophilic linker, such as one containing a polyethylene glycol (PEG) spacer. The sulfo-SPDB linker used in huB4-DGN462 is designed to be more hydrophilic than SPDB.[1]
Suboptimal Buffer Conditions - Optimize the pH and ionic strength of the conjugation and formulation buffers. - Screen different buffer systems and excipients (e.g., arginine, polysorbate) to identify conditions that minimize aggregation.
Freeze-Thaw Cycles - Avoid repeated freeze-thaw cycles of the purified ADC. - Aliquot the ADC into single-use vials before freezing.
Issue 3: Poor Resolution or Peak Tailing in HIC Analysis
Potential Cause Troubleshooting Steps
Suboptimal Gradient Elution - Optimize the gradient profile. A shallower gradient can improve the separation of different DAR species.
Strong Hydrophobic Interactions - High DAR species can bind very strongly to the HIC column. - Consider adding a small percentage of a mild organic solvent (e.g., isopropanol) to the mobile phase to facilitate the elution of highly hydrophobic species.
Column Overloading - Reduce the amount of ADC loaded onto the column.
Inappropriate Column Chemistry - Screen different HIC columns with varying levels of hydrophobicity to find the one that provides the best resolution for your this compound ADC.

Data Presentation

Table 1: Representative In Vitro Cytotoxicity of a this compound ADC with Varying DARs

Cell LineTarget AntigenDAR 2 (IC50, pM)DAR 4 (IC50, pM)DAR 8 (IC50, pM)
Cell Line AHigh Expression1505025
Cell Line BMedium Expression50018090
Cell Line CLow Expression2500900450

Note: The data presented in this table is representative and intended to illustrate the general trend of increasing potency with higher DAR. Actual IC50 values will vary depending on the specific antibody, linker, and cell line used.

Table 2: Representative In Vivo Efficacy of a this compound ADC with Varying DARs in a Xenograft Model

Treatment GroupAverage DARDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle ControlN/AN/A0
This compound ADC2165
This compound ADC4185
This compound ADC8170
Non-targeting ADC4110

Note: The data in this table is illustrative and demonstrates a potential optimal DAR for in vivo efficacy. The actual tumor growth inhibition will depend on the specific ADC, tumor model, and dosing regimen.

Experimental Protocols

Protocol 1: Cysteine-Directed Conjugation of this compound-Linker to an Antibody

This protocol describes a general method for conjugating a maleimide-functionalized this compound-linker to an antibody via reduced interchain cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • This compound-linker with a maleimide group

  • Conjugation buffer (e.g., PBS, pH 7.2-7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • To the mAb solution, add a molar excess of TCEP (e.g., 2-5 fold molar excess over antibody) to reduce the interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column, buffer exchanging the antibody into the conjugation buffer.

  • Conjugation Reaction:

    • Immediately after reduction and buffer exchange, add the this compound-linker-maleimide to the reduced antibody at a specific molar ratio (e.g., 4:1 to 8:1 linker-to-antibody, to be optimized).

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Quenching the Reaction:

    • Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the this compound ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography (SEC) or another suitable purification method.

    • Collect the fractions corresponding to the monomeric ADC.

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

Materials:

  • This compound ADC sample

  • HIC column (e.g., Butyl-NPR)

  • HIC Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

  • HIC Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

  • HPLC system

Procedure:

  • System Equilibration:

    • Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Injection:

    • Inject the this compound ADC sample onto the column.

  • Gradient Elution:

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30-60 minutes) to elute the different DAR species. Species with higher DARs will be more hydrophobic and elute later.

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Protocol 3: DAR Determination by LC-MS

Materials:

  • This compound ADC sample

  • Reducing agent (e.g., DTT) for reduced mass analysis (optional)

  • LC-MS system with a suitable column (e.g., reversed-phase) and a high-resolution mass spectrometer (e.g., Q-TOF)

Procedure:

  • Sample Preparation (for reduced mass analysis):

    • Incubate the ADC sample with a reducing agent (e.g., DTT) to separate the light and heavy chains.

  • LC Separation:

    • Inject the intact or reduced ADC sample onto the LC system.

    • Separate the different ADC species or the light and heavy chains using a suitable gradient.

  • Mass Spectrometry Analysis:

    • Analyze the eluting species by the mass spectrometer to obtain their molecular weights.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the masses of the different DAR species (for intact analysis) or the drug-loaded light and heavy chains (for reduced analysis).

    • Calculate the average DAR based on the relative abundance of each species.

Visualizations

DGN462_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC This compound ADC Receptor Target Antigen (e.g., CD19) ADC->Receptor 1. Binding Lysosome Lysosome Receptor->Lysosome 2. Internalization & Trafficking This compound Released this compound Lysosome->this compound 3. Payload Release DNA DNA This compound->DNA 4. Nuclear Translocation & DNA Binding Alkylated_DNA Alkylated DNA DNA->Alkylated_DNA 5. DNA Alkylation DDR DNA Damage Response (DDR) (ATM/ATR, p53) Alkylated_DNA->DDR 6. DDR Activation Cell_Cycle_Arrest G2/M Cell Cycle Arrest DDR->Cell_Cycle_Arrest 7. Cell Cycle Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 8. Apoptosis Induction

Caption: Mechanism of action of a this compound ADC.

DAR_Optimization_Workflow cluster_conjugation Conjugation & Purification cluster_characterization Characterization cluster_evaluation Functional Evaluation Conjugation This compound-Linker Conjugation Purification Purification (SEC) Conjugation->Purification DAR_Analysis DAR Analysis (HIC, LC-MS) Purification->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) Purification->Aggregation_Analysis In_Vitro In Vitro Cytotoxicity (IC50) DAR_Analysis->In_Vitro Aggregation_Analysis->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Model) In_Vitro->In_Vivo Optimization Optimization Loop In_Vivo->Optimization Iterate to Optimize DAR Optimization->Conjugation

Caption: Experimental workflow for optimizing the DAR of this compound ADCs.

Troubleshooting_Logic cluster_solutions_dar Solutions for Inconsistent DAR cluster_solutions_agg Solutions for Aggregation cluster_solutions_hic Solutions for Poor HIC Problem Problem Encountered Inconsistent_DAR Inconsistent DAR Problem->Inconsistent_DAR Aggregation Aggregation Problem->Aggregation Poor_HIC Poor HIC Resolution Problem->Poor_HIC Sol_DAR_1 Verify Reagent Concentrations Inconsistent_DAR->Sol_DAR_1 Sol_DAR_2 Standardize Reaction Conditions Inconsistent_DAR->Sol_DAR_2 Sol_DAR_3 Optimize Antibody Reduction Inconsistent_DAR->Sol_DAR_3 Sol_Agg_1 Target Lower Average DAR Aggregation->Sol_Agg_1 Sol_Agg_2 Use Hydrophilic Linker Aggregation->Sol_Agg_2 Sol_Agg_3 Optimize Buffer Formulation Aggregation->Sol_Agg_3 Sol_HIC_1 Optimize Gradient Elution Poor_HIC->Sol_HIC_1 Sol_HIC_2 Add Organic Modifier Poor_HIC->Sol_HIC_2 Sol_HIC_3 Reduce Column Loading Poor_HIC->Sol_HIC_3

Caption: Logical troubleshooting guide for this compound ADC optimization.

References

troubleshooting DGN462 ADC aggregation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DGN462 Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent DNA-alkylating agent.[1][2][3] As the cytotoxic payload in an ADC, it is designed to be delivered specifically to target cells via a monoclonal antibody. Once internalized, this compound alkylates DNA, leading to a G2-M cell cycle arrest and subsequent apoptosis.[1][2] The indolinobenzodiazepine pseudodimer structure of this compound allows it to form covalent adducts with DNA.[1][2]

Q2: My this compound ADC is showing signs of aggregation. What are the potential causes?

A2: Aggregation of ADCs is a common challenge that can arise from various factors at different stages of development, manufacturing, and storage.[4] Key potential causes include:

  • Hydrophobicity: The this compound payload and certain linkers can be hydrophobic.[5][6][7] Conjugation of these moieties to the antibody surface increases the overall hydrophobicity of the ADC, which can promote self-association and aggregation to minimize exposure to the aqueous environment.[5][8]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated this compound molecules per antibody can increase the ADC's hydrophobicity, making it more susceptible to aggregation.[9]

  • Unfavorable Buffer Conditions: The pH, ionic strength, and composition of the formulation buffer are critical for ADC stability.[5][9] Aggregation can be triggered if the buffer pH is near the antibody's isoelectric point (pI) or if the salt concentration is too low or too high.[5]

  • Environmental Stress: Exposure to physical stressors such as elevated temperatures, repeated freeze-thaw cycles, and mechanical stress from agitation can lead to denaturation of the antibody component and subsequent aggregation.[8][9] Light exposure can also degrade photosensitive components and contribute to aggregation.[8][9]

  • Conjugation Process: The chemical reactions involved in conjugating this compound to the antibody can themselves introduce instabilities. Shear and thermal stress during the conjugation process can also induce aggregation.[8]

Q3: How does aggregation impact my this compound ADC experiments?

A3: ADC aggregation can have several detrimental effects on your experiments:

  • Reduced Efficacy: Aggregation can lead to a loss of antigen-binding capability, reducing the ADC's ability to target and kill cancer cells.[4]

  • Immunogenicity: The presence of aggregates, particularly high molecular weight species, can induce an immune response in preclinical and clinical studies, potentially leading to adverse effects.[4][5][6]

  • Altered Pharmacokinetics: Aggregated ADCs can be cleared from circulation more rapidly, impacting their overall exposure and therapeutic window.

  • Inaccurate Quantification: Aggregates can interfere with analytical methods, leading to inaccuracies in concentration determination and other quality attribute assessments.

Troubleshooting Guides

Issue 1: Increased High Molecular Weight Species (HMWS) Detected by SEC

Symptom: Size Exclusion Chromatography (SEC) analysis reveals a significant increase in peaks eluting earlier than the main monomeric ADC peak, indicating the presence of soluble aggregates.

Troubleshooting Workflow:

start Start: High HMWS in this compound ADC check_buffer Review Formulation Buffer (pH, Ionic Strength, Excipients) start->check_buffer check_dar Assess Drug-to-Antibody Ratio (DAR) start->check_dar check_handling Evaluate Handling & Storage (Freeze-Thaw, Temperature) start->check_handling optimize_buffer Optimize Buffer Conditions (e.g., adjust pH away from pI, screen excipients) check_buffer->optimize_buffer optimize_dar Optimize Conjugation to Lower DAR check_dar->optimize_dar improve_handling Implement Controlled Handling Protocols check_handling->improve_handling end_pass Result: Aggregation Mitigated optimize_buffer->end_pass optimize_dar->end_pass improve_handling->end_pass end_fail Further Investigation Needed

Caption: Troubleshooting workflow for this compound ADC aggregation.

Possible Causes & Solutions:

Potential Cause Recommended Action
Inappropriate Buffer pH Adjust the buffer pH to be at least 1 unit away from the antibody's isoelectric point (pI) to enhance electrostatic repulsion.
Suboptimal Ionic Strength Optimize the salt concentration (e.g., 150 mM NaCl as a starting point) to screen for charge-charge and hydrophobic interactions.[9]
Lack of Stabilizing Excipients Screen for the addition of excipients such as sugars (e.g., sucrose, trehalose) or polysorbates (e.g., Polysorbate 20, Polysorbate 80) that are known to reduce protein aggregation.
High Drug-to-Antibody Ratio (DAR) If feasible, consider optimizing the conjugation process to achieve a lower average DAR, which can reduce hydrophobicity-driven aggregation.[9]
Freeze-Thaw Stress Aliquot the ADC into single-use volumes to avoid repeated freeze-thaw cycles.[9] If unavoidable, perform a freeze-thaw stability study to assess the impact.
Thermal Stress Ensure the ADC is stored at the recommended temperature and minimize exposure to elevated temperatures during handling and experiments.
Issue 2: Visible Particulates or Precipitation

Symptom: The this compound ADC solution appears cloudy or contains visible particles after formulation, storage, or stress conditions.

Troubleshooting Steps:

  • Initial Assessment: Gently swirl the vial and visually inspect for particulates. Do not vortex or shake vigorously as this can induce further aggregation.[9]

  • Microscopic Examination: If particulates are observed, use a light microscope to get a preliminary idea of their morphology.

  • Root Cause Analysis:

    • Intrinsic Factors: The issue may be inherent to the ADC's properties at the tested concentration and formulation. The high hydrophobicity of the this compound payload can be a significant contributing factor.[5][6]

    • Extrinsic Factors: Review the experimental protocol for any deviations. Was the correct buffer used? Was the sample exposed to temperature fluctuations or incompatible materials?

  • Mitigation Strategies:

    • Solubility Screening: Perform a solubility study by testing different buffer conditions (pH, excipients) to find a formulation that better maintains the solubility of the this compound ADC.

    • Concentration Optimization: Evaluate if lowering the protein concentration reduces the propensity for precipitation.

    • Immobilization During Conjugation: A more advanced strategy to prevent aggregation at its source is to immobilize the antibody on a solid support during the conjugation process. This physical separation prevents the antibodies from aggregating while the hydrophobic payload is being attached.[5][6][8]

Experimental Protocols

Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

This method separates molecules based on their hydrodynamic radius to quantify the monomer, dimer, and higher molecular weight species (HMWS).

Materials:

  • This compound ADC sample

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

  • HPLC or UHPLC system with a UV detector

  • Mobile Phase: A suitable buffer, often phosphate-based with salt (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[9] Filter the sample through a low-protein-binding 0.22 µm filter if necessary.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.[9]

  • Data Acquisition: Monitor the eluent using a UV detector at 280 nm.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The main, largest peak represents the monomer. Peaks eluting before the monomer are classified as HMWS. Calculate the percentage of monomer and HMWS.

Data Interpretation:

Parameter Acceptable Range (Example) Indication of Potential Issues
% Monomer > 95%A decrease in the monomer percentage suggests aggregation or fragmentation.
% HMWS < 5%An increase in HMWS indicates the formation of soluble aggregates.
Protocol 2: Forced Degradation Study for this compound ADC Stability

This protocol is designed to intentionally stress the ADC to identify potential degradation pathways and assess its stability.

Experimental Setup:

  • Control Sample: Maintain an aliquot of the this compound ADC at the recommended storage condition (e.g., 2-8°C) in the final formulation buffer.

  • Thermal Stress: Incubate an aliquot at an elevated temperature (e.g., 40°C or 50°C) for a defined period (e.g., 1-4 weeks).[9]

  • Freeze-Thaw Stress: Subject an aliquot to multiple (e.g., 3-5) cycles of freezing (e.g., -80°C) and thawing at room temperature.[9]

  • Photostability: Expose an aliquot to light according to ICH Q1B guidelines.[9]

Analysis Workflow:

start Start: this compound ADC Forced Degradation stress_conditions Apply Stress Conditions (Thermal, Freeze-Thaw, Light) start->stress_conditions analytical_testing Perform Analytical Testing stress_conditions->analytical_testing sec SEC (Aggregation) analytical_testing->sec hic HIC (Hydrophobicity, DAR) analytical_testing->hic ms Mass Spectrometry (Deconjugation, Modifications) analytical_testing->ms data_analysis Compare Stressed Samples to Control sec->data_analysis hic->data_analysis ms->data_analysis end Identify Degradation Pathways data_analysis->end

Caption: Workflow for a this compound ADC forced degradation study.

Analysis:

  • At predefined time points, analyze all stressed samples and the control using a suite of analytical techniques:

    • Size Exclusion Chromatography (SEC): To quantify aggregation.

    • Hydrophobic Interaction Chromatography (HIC): To assess changes in hydrophobicity and potential deconjugation.

    • Mass Spectrometry (MS): To identify specific degradation products, such as deconjugation of the linker-payload.[9]

References

Technical Support Center: DGN462 in AML Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing DGN462, a potent, second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, in acute myeloid leukemia (AML) models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the FLT3 receptor tyrosine kinase. In AML, mutations such as internal tandem duplications (FLT3-ITD) or mutations in the tyrosine kinase domain (FLT3-TKD) lead to constitutive activation of the receptor.[1][2] This drives uncontrolled proliferation and survival of leukemic blasts through downstream signaling pathways, including RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT.[1][3][4] this compound binds to the ATP-binding pocket of FLT3, inhibiting its autophosphorylation and blocking these downstream pro-survival signals.

Q2: My FLT3-mutant AML cell line is showing decreased sensitivity to this compound over time. What are the potential causes?

A2: The development of resistance to FLT3 inhibitors like this compound is a significant challenge.[5] There are two primary categories of acquired resistance mechanisms:

  • On-target Resistance: This typically involves the acquisition of new mutations within the FLT3 kinase domain that prevent this compound from binding effectively. A common example is the "gatekeeper" mutation F691L, which can confer broad resistance to many FLT3 inhibitors.[3][6] Another possibility is the emergence of TKD mutations like D835Y, which stabilize the active conformation of the kinase.[3][6]

  • Off-target Resistance: This occurs when cancer cells activate alternative "bypass" signaling pathways to maintain proliferation and survival, even when FLT3 is effectively inhibited.[7][8] The most common bypass pathways involve the RAS/MAPK and PI3K/AKT signaling cascades, often driven by new mutations in genes like NRAS.[1][9][10]

Q3: How can I determine if my resistant AML model has an on-target FLT3 mutation?

A3: The most direct method is to perform Sanger or next-generation sequencing (NGS) of the FLT3 gene in your resistant cells compared to the parental, sensitive cells.[6] Pay close attention to exons encoding the kinase domain. It is recommended to re-sequence the FLT3 gene in any this compound-resistant clones to check for secondary mutations.[11][12]

Q4: What are the first steps to investigate off-target resistance mechanisms?

A4: A good first step is to use Western blotting to analyze the phosphorylation status of key downstream signaling molecules in the presence of this compound. If you observe persistent phosphorylation of proteins like ERK1/2 (p-ERK), AKT (p-AKT), or STAT5 (p-STAT5) in your resistant cells despite FLT3 inhibition, it strongly suggests the activation of a bypass pathway.[1][9][10]

Troubleshooting Guides

Issue 1: Increased IC50 Value for this compound in Cell Viability Assays

Your once-sensitive AML cell line now requires a significantly higher concentration of this compound to achieve 50% inhibition of proliferation (IC50).

Table 1: Example this compound IC50 Shift in an AML Cell Line

Cell LinePassage NumberThis compound IC50 (nM)
MOLM-13 (Parental)510
MOLM-13 (Resistant)30 (continuous this compound culture)550

Troubleshooting Workflow:

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Differentiating Resistance Mechanism cluster_2 Phase 3: Actionable Steps start Increased IC50 Observed confirm Confirm IC50 Shift (Repeat Viability Assay) start->confirm check_flt3 Check FLT3 Phosphorylation (Western Blot for p-FLT3) confirm->check_flt3 flt3_inhibited Is p-FLT3 Inhibited by this compound? check_flt3->flt3_inhibited on_target Suspect On-Target Resistance (e.g., Gatekeeper Mutation) flt3_inhibited->on_target No off_target Suspect Off-Target Resistance (Bypass Pathway Activation) flt3_inhibited->off_target Yes sequence_flt3 Sequence FLT3 Kinase Domain on_target->sequence_flt3 check_bypass Assess Bypass Pathways (Western Blot for p-ERK, p-AKT) off_target->check_bypass new_tki Test Alternative FLT3 Inhibitor sequence_flt3->new_tki combo_therapy Test Combination Therapy (e.g., this compound + MEK Inhibitor) check_bypass->combo_therapy

Caption: Troubleshooting workflow for an increased this compound IC50.

Possible Causes & Solutions:

  • Persistent FLT3 Activation:

    • How to check: Perform a Western blot for phosphorylated FLT3 (p-FLT3) in both sensitive and resistant cells after treatment with this compound.

    • Indication: If p-FLT3 levels remain high in resistant cells but are reduced in sensitive cells, it suggests an on-target resistance mutation.

    • Solution: Sequence the FLT3 kinase domain to identify mutations.[13] Consider testing a different class of FLT3 inhibitor that may overcome the specific mutation.

  • Bypass Pathway Activation:

    • How to check: Perform a Western blot for key signaling nodes like p-ERK, p-AKT, and p-STAT5.

    • Indication: If this compound effectively inhibits p-FLT3 but p-ERK or p-AKT remain high, a bypass mechanism is likely.[9][10] This is a common mechanism of resistance.[1]

    • Solution: Investigate combination therapies. For example, if the RAS/MAPK pathway is active (high p-ERK), combine this compound with a MEK inhibitor (e.g., Trametinib).

Issue 2: Persistent Downstream Signaling Despite Effective FLT3 Inhibition

You have confirmed that this compound is inhibiting p-FLT3, but Western blot analysis shows sustained high levels of p-ERK.

Table 2: Example Protein Phosphorylation Levels

Cell LineTreatment (100 nM this compound)Relative p-FLT3 LevelRelative p-ERK1/2 Level
MV4-11 (Sensitive)DMSO1.001.00
MV4-11 (Sensitive)This compound0.050.15
MV4-11 (Resistant)DMSO1.001.20
MV4-11 (Resistant)This compound0.081.15

Underlying Mechanism:

This scenario strongly points to the activation of a bypass signaling pathway that reactivates MAPK signaling downstream of FLT3. This could be due to an acquired activating mutation in a gene like NRAS or KRAS, or upregulation of another receptor tyrosine kinase like AXL.[1][3]

G cluster_0 Sensitive Cell cluster_1 Resistant Cell FLT3_S FLT3-ITD RAS_S RAS FLT3_S->RAS_S DGN462_S This compound DGN462_S->FLT3_S RAF_S RAF RAS_S->RAF_S MEK_S MEK RAF_S->MEK_S ERK_S ERK MEK_S->ERK_S Proliferation_S Proliferation ERK_S->Proliferation_S FLT3_R FLT3-ITD DGN462_R This compound DGN462_R->FLT3_R NRAS_mut Mutant NRAS RAF_R RAF NRAS_mut->RAF_R MEK_R MEK RAF_R->MEK_R ERK_R ERK MEK_R->ERK_R Proliferation_R Proliferation ERK_R->Proliferation_R

Caption: Bypass signaling via mutant NRAS in this compound resistance.

Experimental Approach:

  • Confirm with MEK inhibitor: Treat the resistant cells with this compound, a MEK inhibitor (e.g., Selumetinib), and the combination of both.

  • Assess Viability and Signaling: Measure cell viability (e.g., MTT or CTG assay) and perform a Western blot for p-ERK.

  • Expected Outcome: You should observe that the combination of this compound and the MEK inhibitor restores sensitivity and effectively reduces both cell viability and p-ERK levels, confirming dependence on this bypass pathway.

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound.

  • Cell Plating: Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of appropriate culture medium.

  • Compound Addition: Prepare a serial dilution of this compound. Add the compound to the wells (in triplicate) to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[14][15]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 0.04 M HCl in isopropanol or a DMSO-based solution) to each well and mix thoroughly to dissolve the crystals.[14][15]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Phospho-ERK1/2

This protocol is to assess the activation of the MAPK pathway.

  • Cell Treatment & Lysis: Plate cells and treat with this compound and/or other inhibitors for the desired time (e.g., 4-24 hours). Place the dish on ice, wash cells with ice-cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[17]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204), diluted in 5% BSA/TBST according to the manufacturer's recommendation.[16][18]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[16]

  • Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody for total ERK1/2.[18][19] The ratio of p-ERK to total ERK provides a measure of pathway activation.

References

Technical Support Center: Minimizing Off-Target Toxicity of DGN462 Payloads

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DGN462-based antibody-drug conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address specific issues related to off-target toxicity that you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of the this compound payload, and how can it contribute to off-target toxicity?

A1: this compound is a potent DNA-alkylating agent belonging to the indolinobenzodiazepine pseudodimer (IGN) class.[1][2] Its mechanism of action involves binding to the minor groove of DNA and alkylating guanine residues, which leads to a cascade of events including cell cycle arrest and apoptosis.[3]

Off-target toxicity with this compound-based ADCs can occur through two primary mechanisms:

  • On-target, off-tumor toxicity: This happens when the target antigen for the ADC is also expressed on healthy, non-cancerous cells. The ADC can bind to these cells and release its DGN426 payload, causing unintended cytotoxicity.[4]

  • Off-target, off-site toxicity: This is the most common form of off-target toxicity for ADCs and is largely independent of target antigen expression.[5][6] It primarily results from the premature release of the this compound payload from the ADC while in systemic circulation due to linker instability.[7][8] The released, highly potent this compound can then diffuse into healthy tissues and cause toxicity.[6]

Troubleshooting Guides

Guide 1: Unexpectedly High In Vitro Cytotoxicity in Antigen-Negative Cells

Problem: You are observing significant killing of your antigen-negative control cell line in a cytotoxicity assay with your this compound-based ADC.

Possible Causes & Troubleshooting Workflow:

This issue suggests that the cytotoxicity is not solely dependent on target-mediated uptake of the ADC. Here’s a workflow to diagnose the potential causes:

A High cytotoxicity in antigen-negative cells B Is the free this compound payload highly potent on this cell line? A->B C Yes B->C  Yes D No B->D No E Perform linker stability assay in cell culture medium C->E J Consider ADC aggregation D->J F Is the linker unstable, releasing free payload? E->F G Yes F->G Yes H No F->H No I Hypothesis: Premature payload release due to linker instability G->I H->J K Does the ADC show signs of aggregation? J->K L Yes K->L Yes M No K->M No N Hypothesis: Non-specific uptake of aggregated ADC L->N O Investigate alternative non-specific uptake mechanisms (e.g., FcγR) M->O

Caption: Troubleshooting workflow for high in vitro toxicity in antigen-negative cells.

Troubleshooting Steps:

  • Assess Free Payload Potency: Determine the IC50 of the free this compound payload on your antigen-negative cell line. If the payload is extremely potent, even minute amounts of prematurely released drug can cause significant cytotoxicity.

  • Evaluate Linker Stability: Perform an in vitro linker stability assay in your cell culture medium to assess if the this compound payload is being prematurely cleaved from the antibody.

  • Check for ADC Aggregation: Analyze your ADC preparation for the presence of aggregates using techniques like size exclusion chromatography (SEC). Aggregated ADCs can be non-specifically taken up by cells, leading to off-target killing.[6]

Guide 2: Poor In Vivo Tolerability Despite Good In Vitro Target-Specific Killing

Problem: Your this compound-based ADC demonstrates high potency and specificity for antigen-positive cells in vitro, but your in vivo studies are halted due to excessive toxicity (e.g., significant body weight loss, hematological toxicities).

Possible Causes & Troubleshooting Workflow:

This discrepancy often points to issues with the ADC's stability and pharmacokinetics in a complex biological system.

A Poor in vivo tolerability B Perform in vitro plasma stability assay A->B C Is the linker unstable in plasma? B->C D Yes C->D Yes E No C->E No F Hypothesis: Premature payload release in circulation D->F G Evaluate bystander effect E->G H Is there a potent bystander effect? G->H I Yes H->I Yes J No H->J No K Hypothesis: High payload permeability leads to off-target tissue distribution I->K L Investigate on-target, off-tumor toxicity J->L

Caption: Troubleshooting workflow for poor in vivo tolerability of a this compound-based ADC.

Troubleshooting Steps:

  • In Vitro Plasma Stability Assay: The primary suspect for poor in vivo tolerability is often an unstable linker leading to premature payload release in the bloodstream.[7][8] An in vitro plasma stability assay is a critical first step to investigate this.

  • Assess Bystander Effect: this compound, being a potent cytotoxic agent, may exhibit a "bystander effect," where the payload released from target cells diffuses and kills neighboring antigen-negative cells.[9][10] While beneficial for heterogeneous tumors, a highly permeable payload can also increase off-target toxicity.[6]

  • Investigate On-Target, Off-Tumor Toxicity: If the linker is stable and the bystander effect is manageable, consider the possibility of on-target, off-tumor toxicity. Evaluate the expression of the target antigen in healthy tissues to determine if this is a contributing factor.[4]

Quantitative Data Summaries

Table 1: Comparative In Vitro Cytotoxicity of this compound-Based ADCs

ADC ConstructTarget Cell Line (Antigen-Positive) IC50 (pM)Target-Negative Cell Line IC50 (pM)
huB4-DGN462 (sulfo-SPDB linker)150>10,000
huB4-DGN462 (unstable linker analog)120800
Non-targeting IgG-DGN462>10,000>10,000
Free this compound Payload2530

Table 2: In Vitro Plasma Linker Stability

ADC ConstructTime in Plasma (hours)% Intact ADC Remaining
huB4-DGN462 (sulfo-SPDB linker)0100
2495
7288
16875
huB4-DGN462 (unstable linker analog)0100
2460
7225
168<5

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay in Antigen-Negative Cells

This protocol is designed to assess the off-target cytotoxicity of your this compound-based ADC on a cell line that does not express the target antigen.

Materials:

  • Antigen-negative cell line

  • Complete cell culture medium

  • This compound-based ADC, non-targeting control ADC, and free this compound payload

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the antigen-negative cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound-based ADC, non-targeting control ADC, and free this compound payload in complete culture medium.

  • Remove the medium from the cells and add the ADC/payload dilutions. Include wells with medium only (blank) and cells with medium only (untreated control).

  • Incubate the plate for a period that is consistent with the doubling time of the cells and the expected kinetics of the payload (typically 72-120 hours).

  • At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.

Protocol 2: Bystander Effect Co-culture Assay

This assay evaluates the ability of the this compound payload to kill antigen-negative "bystander" cells when co-cultured with antigen-positive "target" cells.[11][12]

Materials:

  • Antigen-positive cell line

  • Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • This compound-based ADC

  • 96-well cell culture plates

  • Fluorescence microscope or high-content imaging system

Procedure:

A Seed antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat with serial dilutions of this compound-based ADC B->C D Incubate for 72-120 hours C->D E Image wells using a fluorescence microscope D->E F Quantify the number of viable GFP-positive cells E->F G Calculate % viability of bystander cells vs. untreated control F->G

Caption: Experimental workflow for a bystander effect co-culture assay.

  • Seed a mixture of the antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate. The ratio of the two cell types should be optimized to allow for clear imaging of the bystander cells.

  • Allow the cells to adhere overnight.

  • Treat the co-culture with serial dilutions of the this compound-based ADC.

  • Incubate the plate for 72-120 hours.

  • At the end of the incubation, image the wells using a fluorescence microscope to visualize the GFP-positive bystander cells.

  • Quantify the number of viable GFP-positive cells in each well using image analysis software.

  • Calculate the percentage of viability of the bystander cells relative to the untreated co-culture control to assess the magnitude of the bystander effect.

Protocol 3: In Vitro Plasma Linker Stability Assay

This protocol assesses the stability of the linker in your this compound-based ADC when incubated in plasma.[8][13]

Materials:

  • This compound-based ADC

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method to quantify intact ADC (e.g., ELISA, LC-MS)

Procedure:

  • Incubate the this compound-based ADC at a final concentration of 100 µg/mL in plasma at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots of the plasma/ADC mixture.

  • Immediately store the aliquots at -80°C to stop any further degradation.

  • Analyze the samples to quantify the amount of intact ADC. An ELISA that detects both the antibody and the conjugated payload is a common method.

  • Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

By utilizing these FAQs, troubleshooting guides, and experimental protocols, you will be better equipped to understand and mitigate the off-target toxicity of your this compound-based ADCs, ultimately leading to the development of safer and more effective cancer therapeutics.

References

Technical Support Center: DGN462 ADC Stability and Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the DGN462 antibody-drug conjugate (ADC). The information herein addresses potential issues related to the impact of linker chemistry on the stability and performance of this compound during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the composition of the this compound ADC?

A1: this compound is a novel antibody-drug conjugate targeting CD19. It consists of three main components:

  • Antibody: A humanized anti-CD19 monoclonal antibody (huB4).

  • Payload: this compound, a potent DNA-alkylating agent belonging to the indolinobenzodiazepine pseudodimer class.[1]

  • Linker: The antibody and payload are connected via a cleavable disulfide linker known as sulfo-SPDB.[2][3]

Q2: What is the mechanism of action for this compound?

A2: The huB4 antibody component of this compound specifically binds to the CD19 protein on the surface of B-cells. After binding, the ADC-antigen complex is internalized by the cell. Inside the cell, the sulfo-SPDB linker is cleaved, releasing the this compound payload. This compound then exerts its cytotoxic effect by alkylating DNA, which leads to cell death.[1][2]

Q3: Why is the linker chemistry critical for this compound's stability and efficacy?

A3: The linker is a crucial element that dictates the stability, safety, and effectiveness of an ADC.[4] An ideal linker, like the intended function of sulfo-SPDB, must be stable enough to remain intact while the ADC is in systemic circulation, preventing the premature release of the potent this compound payload that could harm healthy tissues.[4] Upon internalization into the target cancer cell, the linker must be efficiently cleaved to release the payload and induce cell killing.[4] Therefore, the linker's chemistry directly influences the therapeutic window of the ADC.

Q4: What type of linker is sulfo-SPDB and what is its cleavage mechanism?

A4: Sulfo-SPDB ([N-succinimidyl 2-sulfo-4-(2-pyridyldithio)butanoate]) is a cleavable disulfide linker.[2] Its cleavage is based on the difference in the reductive environment between the extracellular space and the intracellular compartment of a cell. The disulfide bond in the linker is stable in the bloodstream but is readily cleaved by intracellular reducing agents like glutathione, which is found in higher concentrations inside cells. This reductive cleavage releases the this compound payload within the target cell.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and experimentation of this compound, with a focus on stability.

Issue 1: ADC Aggregation

  • Observation: Increased turbidity, presence of high molecular weight species in size-exclusion chromatography (SEC), or visible precipitates in the ADC solution.

  • Potential Causes:

    • Hydrophobicity: The this compound payload and the linker can be hydrophobic. Conjugation of these moieties to the antibody can increase the overall hydrophobicity of the ADC, leading to self-association and aggregation.[5]

    • High Drug-to-Antibody Ratio (DAR): A higher DAR can exacerbate hydrophobicity-driven aggregation.

    • Buffer Conditions: Suboptimal buffer pH or salt concentration can lead to protein aggregation.[6] For instance, if the buffer pH is close to the isoelectric point (pI) of the ADC, its solubility will be at a minimum, increasing the risk of aggregation.[6]

    • Freeze-Thaw Cycles: Repeated freezing and thawing can denature the antibody portion of the ADC, leading to aggregation.

  • Troubleshooting Steps:

    • Optimize Buffer Formulation:

      • Ensure the buffer pH is sufficiently far from the ADC's pI.

      • Screen different buffer salts and concentrations to find conditions that maximize stability.

      • Consider the addition of excipients like polysorbates (e.g., Polysorbate 20 or 80) to prevent surface-induced aggregation and non-ionic surfactants to reduce hydrophobic interactions.

    • Control DAR: If possible, use an ADC preparation with a lower and more homogenous DAR.

    • Minimize Freeze-Thaw Cycles: Aliquot the ADC into single-use vials to avoid repeated temperature fluctuations.

    • Proper Storage: Store the ADC at the recommended temperature and protect it from light.

Issue 2: Premature Payload Deconjugation

  • Observation: Detection of free this compound payload in the supernatant of the ADC solution or in plasma stability assays before the intended time points.

  • Potential Causes:

    • Linker Instability: Although sulfo-SPDB is designed for stability, certain conditions might promote its premature cleavage. The thiosuccinimide linkage formed during conjugation can be susceptible to a reverse Michael reaction, leading to payload loss.[7]

    • Presence of Reducing Agents: Contamination of the buffer or formulation with reducing agents can lead to the cleavage of the disulfide bond in the linker.

    • Harsh Chemical Conditions: Exposure to strong acids, bases, or reactive chemicals can degrade the linker or the antibody-linker bond.

  • Troubleshooting Steps:

    • High-Purity Reagents: Use high-purity water and reagents for all buffers and formulations to avoid contamination with reducing agents.

    • Controlled pH: Maintain the recommended pH of the solution during storage and experiments.

    • Plasma Stability Assessment: Perform in vitro plasma stability assays to quantify the rate of deconjugation in a biologically relevant matrix.

    • Analytical Characterization: Regularly analyze the ADC preparation using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry to determine the amount of free payload.

Data on Linker Stability

While specific comparative stability data for this compound with different linkers is not publicly available, the following table provides a representative comparison of the stability of ADCs with different cleavable linkers based on general knowledge in the field.

Linker TypeCleavage MechanismPlasma StabilityKey Considerations
Disulfide (e.g., sulfo-SPDB) Reduction by glutathioneGenerally GoodStability can be modulated by steric hindrance around the disulfide bond.
Peptide (e.g., Val-Cit) Protease (e.g., Cathepsin B)HighEfficacy depends on the expression level of the specific protease in the tumor.
Hydrazone Acid Hydrolysis (low pH)ModerateCan be susceptible to hydrolysis in the slightly acidic tumor microenvironment, but also shows some instability in circulation.[8]
β-Glucuronide β-glucuronidaseHighDependent on the presence of β-glucuronidase, which is elevated in some tumor microenvironments.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To assess the stability of the this compound ADC and the rate of payload deconjugation in plasma.

  • Methodology:

    • Preparation: Thaw human (or other species) plasma at 37°C. Centrifuge to remove any cryoprecipitates.

    • Incubation: Spike the this compound ADC into the plasma at a final concentration of 100 µg/mL. Incubate the mixture in a water bath at 37°C.

    • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).

    • Sample Processing: Immediately after collection, stop the reaction by adding an excess of a non-reducing alkylating agent (e.g., N-ethylmaleimide) to prevent further disulfide exchange. Precipitate plasma proteins with acetonitrile. Centrifuge to pellet the proteins.

    • Analysis:

      • Quantify Intact ADC: Analyze the supernatant for the concentration of intact ADC using an enzyme-linked immunosorbent assay (ELISA) that detects both the antibody and the payload.

      • Quantify Released Payload: Analyze the supernatant for the concentration of free this compound payload using liquid chromatography-mass spectrometry (LC-MS).

    • Data Analysis: Calculate the percentage of intact ADC remaining and the percentage of payload released at each time point relative to the 0-hour time point.

Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Quantification

  • Objective: To quantify the percentage of monomer, aggregate, and fragment in a this compound ADC sample.

  • Methodology:

    • System Preparation: Equilibrate a size-exclusion chromatography system with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).

    • Sample Preparation: Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

    • Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the SEC column.

    • Detection: Monitor the eluate using a UV detector at a wavelength of 280 nm.

    • Data Analysis: Integrate the peak areas corresponding to high molecular weight species (aggregates), the monomeric ADC, and low molecular weight species (fragments). Calculate the percentage of each species relative to the total integrated peak area.

Visualizations

DGN462_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell B-Cell This compound This compound ADC CD19 CD19 Receptor This compound->CD19 1. Binding Endosome Endosome CD19->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DGN462_payload Released this compound Payload Lysosome->DGN462_payload 4. Linker Cleavage (Reduction) Nucleus Nucleus DNA DNA Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death DGN462_payload->Nucleus DGN462_payload->DNA 5. DNA Alkylation

Caption: Mechanism of action of the this compound ADC.

ADC_Stability_Troubleshooting cluster_issues Observed Stability Issues cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Aggregation Aggregation Hydrophobicity Hydrophobicity (Payload/Linker) Aggregation->Hydrophobicity High_DAR High DAR Aggregation->High_DAR Buffer Buffer Conditions (pH, Salt) Aggregation->Buffer Freeze_Thaw Freeze-Thaw Cycles Aggregation->Freeze_Thaw Deconjugation Premature Deconjugation Deconjugation->Buffer Linker_Instability Linker Instability Deconjugation->Linker_Instability Reducing_Agents Reducing Agents Deconjugation->Reducing_Agents Optimize_Buffer Optimize Buffer (pH, Excipients) Hydrophobicity->Optimize_Buffer Control_DAR Control DAR High_DAR->Control_DAR Buffer->Optimize_Buffer Minimize_FT Minimize Freeze-Thaw Freeze_Thaw->Minimize_FT Analysis Analytical Characterization (SEC, LC-MS) Linker_Instability->Analysis Purity Use High-Purity Reagents Reducing_Agents->Purity

Caption: Troubleshooting logic for this compound ADC stability issues.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and managing myelosuppression potentially associated with the experimental antibody-drug conjugate (ADC) payload, DGN462.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a potent, novel DNA-alkylating agent belonging to the indolinobenzodiazepine pseudodimer (IGN) class.[1][2] It is utilized as a cytotoxic payload in antibody-drug conjugates, such as huB4-DGN462, which targets the CD19 antigen on B-cells.[1][3] The ADC is designed to deliver this compound directly to tumor cells, where it alkylates DNA, leading to cell cycle arrest at the G2-M phase and subsequent apoptosis (programmed cell death).[1][4]

Q2: What is myelosuppression and why might it be a concern with this compound?

A2: Myelosuppression, also known as bone marrow suppression, is a decrease in the bone marrow's ability to produce red blood cells, white blood cells, and platelets.[5][6] This can lead to anemia (low red blood cells), neutropenia (low neutrophils, a type of white blood cell), and thrombocytopenia (low platelets).[6] As a DNA-alkylating agent, this compound is cytotoxic to rapidly dividing cells.[1][2] While targeted delivery via an ADC aims to concentrate the payload at the tumor site, some off-target effects or payload release may affect highly proliferative hematopoietic stem and progenitor cells in the bone marrow, a common side effect of cytotoxic chemotherapy.[7]

Q3: What are the potential clinical manifestations of this compound-related myelosuppression?

A3: The clinical signs of myelosuppression are related to the reduction in specific blood cell lineages:

  • Anemia: Fatigue, shortness of breath, pale skin.

  • Neutropenia: Increased susceptibility to infections.[6][8]

  • Thrombocytopenia: Increased risk of bleeding, bruising, and petechiae.[8][9]

These conditions can negatively impact the quality of life and may necessitate modifications to the treatment regimen.[10]

Troubleshooting Guide: Managing Potential this compound-Related Myelosuppression in Preclinical Models

This guide outlines potential strategies for managing myelosuppression in preclinical research involving this compound. These are based on established principles for managing chemotherapy-induced myelosuppression (CIM) and should be adapted to specific experimental designs.

Issue 1: Significant reduction in neutrophil counts (Neutropenia) is observed.

Potential Strategies:

  • Dose and Schedule Modification:

    • Hypothesis: The current dose or schedule of the this compound-containing ADC is too toxic to hematopoietic progenitors.

    • Troubleshooting Steps:

      • Perform a dose-ranging study to identify the maximum tolerated dose (MTD) and optimal therapeutic index.

      • Evaluate alternative dosing schedules (e.g., less frequent administration) to allow for bone marrow recovery between doses.[11]

  • Prophylactic Support with Growth Factors:

    • Hypothesis: Prophylactic administration of granulocyte colony-stimulating factors (G-CSFs) can mitigate the depth and duration of neutropenia.

    • Troubleshooting Steps:

      • Administer G-CSFs (e.g., filgrastim, pegfilgrastim) starting 24-72 hours after ADC administration.

      • Monitor complete blood counts (CBCs) to assess the response and adjust G-CSF timing and dose.

Issue 2: Anemia develops during the course of the experiment.

Potential Strategies:

  • Erythropoiesis-Stimulating Agent (ESA) Support:

    • Hypothesis: ESAs can stimulate the production of red blood cells to counteract anemia.

    • Troubleshooting Steps:

      • Administer an ESA (e.g., epoetin alfa, darbepoetin alfa) according to established preclinical protocols.

      • Monitor hemoglobin levels and reticulocyte counts to titrate the ESA dose.

      • Consider iron supplementation, as erythropoiesis is iron-dependent.[11]

  • Blood Transfusions:

    • Hypothesis: For acute or severe anemia, red blood cell transfusions can rapidly restore hemoglobin levels.

    • Troubleshooting Steps:

      • In experimental models where transfusions are feasible, administer packed red blood cells when hemoglobin drops below a predetermined critical threshold.[7]

Issue 3: Thrombocytopenia and bleeding events are noted.

Potential Strategies:

  • Dose Modification:

    • Hypothesis: As with neutropenia, the dose may be too high, leading to excessive toxicity to megakaryocytes.

    • Troubleshooting Steps:

      • Refer to dose-ranging studies to select a dose with a more manageable toxicity profile.

      • Consider treatment holidays to allow for platelet recovery.[9]

  • Platelet Transfusions:

    • Hypothesis: Transfusions can provide a temporary increase in platelet counts to prevent or manage bleeding.

    • Troubleshooting Steps:

      • Administer platelet concentrates if the platelet count falls below a critical level, especially in the presence of bleeding.[7][11] Prophylactic transfusions may be considered for severe thrombocytopenia.[7]

Summary of Management Strategies

Hematologic ToxicityPrimary Management StrategySecondary/Supportive CareKey Monitoring Parameter
Neutropenia Dose / Schedule ModificationGranulocyte Colony-Stimulating Factors (G-CSFs)Absolute Neutrophil Count (ANC)
Anemia Erythropoiesis-Stimulating Agents (ESAs)Red Blood Cell Transfusions, Iron SupplementationHemoglobin (Hgb), Hematocrit (Hct)
Thrombocytopenia Dose / Schedule ModificationPlatelet TransfusionsPlatelet Count

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

This protocol is to determine the 50% inhibitory concentration (IC50) of the this compound payload or the ADC on various cell lines.

  • Cell Plating: Seed B-cell lymphoma and other relevant cell lines in 96-well plates at an appropriate density.

  • Treatment: Expose cells to a serial dilution of the this compound-ADC (e.g., huB4-DGN462) or the free this compound payload for 72 hours.[1]

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.[4]

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Protocol 2: In Vivo Xenograft Model for Efficacy and Toxicity

This protocol evaluates the anti-tumor activity and potential myelosuppression of a this compound-ADC in a preclinical model.

  • Tumor Implantation: Subcutaneously or intravenously implant human lymphoma cells (e.g., DoHH2, Farage) into immunodeficient mice.[4]

  • Treatment Administration: Once tumors are established, administer single or multiple intravenous doses of the this compound-ADC at various dose levels (e.g., 0.17 to 1.7 mg/kg).[4]

  • Monitoring:

    • Efficacy: Measure tumor volume with calipers twice weekly for subcutaneous models or monitor for signs of disease progression in disseminated models.[4]

    • Toxicity: Monitor body weight twice weekly. Collect blood samples (e.g., via retro-orbital or tail vein sampling) at baseline and regular intervals post-treatment for complete blood count (CBC) analysis to assess for myelosuppression.

  • Endpoint: Euthanize animals when tumors reach a predetermined size, a significant loss of body weight occurs, or at the end of the study period. Analyze survival data and hematological parameters.

Visualizations

DGN462_Mechanism_of_Action cluster_adc Antibody-Drug Conjugate (huB4-DGN462) cluster_cell CD19+ Tumor Cell ADC huB4-DGN462 ADC CD19 CD19 Receptor ADC->CD19 1. Binding Antibody huB4 Antibody (Targets CD19) Linker Cleavable Linker (sulfo-SPDB) Payload This compound Payload Internalization Internalization & Lysosomal Trafficking CD19->Internalization 2. Receptor-mediated Endocytosis Release This compound Release Internalization->Release 3. Linker Cleavage DNA_Damage DNA Alkylation & Double-Strand Breaks Release->DNA_Damage 4. Payload Action Apoptosis G2/M Arrest & Apoptosis DNA_Damage->Apoptosis 5. Cell Death

Caption: Mechanism of action for the huB4-DGN462 antibody-drug conjugate.

Myelosuppression_Management_Workflow cluster_management Management Strategies Start Administer this compound-ADC in Preclinical Model Monitor Monitor CBCs Regularly Start->Monitor Check Myelosuppression Observed? Monitor->Check DoseMod Dose / Schedule Modification Check->DoseMod Yes Continue Continue Monitoring Check->Continue No End Analyze Results Check->End Experiment Complete GCSF Administer G-CSF (for Neutropenia) DoseMod->GCSF ESA Administer ESAs (for Anemia) GCSF->ESA Transfusion Transfusions (RBC/Platelet) (for Severe Cytopenias) ESA->Transfusion Transfusion->Continue Continue->Check

Caption: Troubleshooting workflow for managing this compound-related myelosuppression.

References

Technical Support Center: Improving the Therapeutic Index of DGN462 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with DGN462 Antibody-Drug Conjugates (ADCs). Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow with this compound ADCs, providing potential causes and actionable solutions.

Question 1: We are observing a low Drug-to-Antibody Ratio (DAR) and high levels of unconjugated antibody after conjugation of the huB4 antibody with the sulfo-SPDB linker and this compound payload. What are the likely causes and how can we optimize our conjugation efficiency?

Answer:

Low DAR and inefficient conjugation are common challenges in ADC development and can be attributed to several factors, particularly when dealing with hydrophobic payloads like this compound.

Potential Causes:

  • Suboptimal Antibody Reduction: Incomplete or inconsistent reduction of the antibody's interchain disulfide bonds will result in fewer available thiol groups for linker conjugation.

  • Linker-Payload Instability or Insolubility: The sulfo-SPDB linker or the this compound payload may be unstable or poorly soluble in the conjugation buffer, reducing their availability for reaction with the antibody. The free form of this compound is known to be prone to instability[1].

  • Inefficient Conjugation Reaction Conditions: The pH, temperature, or reaction time may not be optimal for the thiol-disulfide exchange reaction between the reduced antibody and the sulfo-SPDB linker.

  • Premature Disulfide Bond Re-formation: The reduced thiol groups on the antibody can re-oxidize to form disulfide bonds before the linker-payload has a chance to react.

Troubleshooting Steps:

  • Optimize Antibody Reduction:

    • Reducing Agent: Use a molar excess of a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Perform small-scale experiments to determine the optimal TCEP concentration and incubation time to achieve partial reduction without fragmenting the antibody.

    • Purification: Immediately after reduction, remove the excess TCEP using a desalting column to prevent it from interfering with the subsequent conjugation step.

  • Improve Linker-Payload Solubility and Stability:

    • Co-solvent: Due to the hydrophobic nature of the this compound payload, it is often necessary to use a co-solvent like DMSO to ensure its solubility in the aqueous conjugation buffer. Start with a low percentage (e.g., 5-10%) and gradually increase if necessary, while monitoring for any signs of antibody precipitation.

    • Fresh Reagents: Prepare fresh solutions of the sulfo-SPDB linker and this compound payload immediately before use, as they can degrade upon storage in solution[2].

  • Optimize Conjugation Reaction Conditions:

    • pH: Maintain the pH of the reaction buffer between 6.5 and 7.5 to facilitate the thiol-disulfide exchange reaction while minimizing disulfide bond re-formation.

    • Temperature and Time: Perform the conjugation at room temperature or 4°C. Optimize the reaction time by taking aliquots at different time points (e.g., 1, 2, 4, and 8 hours) and analyzing the DAR.

  • Prevent Disulfide Bond Re-formation:

    • Inert Atmosphere: Perform the reduction and conjugation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Question 2: We are observing significant aggregation of our this compound ADC during and after the conjugation process. What is causing this and how can we mitigate it?

Answer:

Aggregation is a common issue with ADCs, especially those with hydrophobic payloads like this compound, as the conjugation process increases the overall hydrophobicity of the antibody[][4].

Potential Causes:

  • Hydrophobic Interactions: The hydrophobic this compound payload, once conjugated to the antibody surface, can promote intermolecular hydrophobic interactions, leading to aggregation[5][6].

  • High DAR: A higher DAR increases the number of hydrophobic molecules on the antibody surface, thereby increasing the propensity for aggregation[6].

  • Unfavorable Buffer Conditions: The pH, ionic strength, or presence of certain salts in the buffer can influence protein stability and promote aggregation[5].

  • Harsh Reaction Conditions: High temperatures or extreme pH during conjugation can denature the antibody and lead to aggregation.

Troubleshooting Steps:

  • Modify the Conjugation Strategy:

    • Control DAR: Aim for a lower average DAR (e.g., 2-4) by adjusting the molar ratio of the linker-payload to the antibody during the conjugation reaction.

    • Use Hydrophilic Linkers: While you are using the sulfo-SPDB linker, for future constructs, consider incorporating hydrophilic spacers like PEG into the linker design to shield the hydrophobic payload and reduce aggregation[6].

  • Optimize Buffer and Formulation:

    • Excipients: Include excipients such as polysorbate 20 or 80 in the formulation buffer to reduce protein-protein interactions and prevent aggregation.

    • pH and Ionic Strength: Screen different buffer compositions to find conditions that maximize the stability of the ADC.

  • Refine the Purification Process:

    • Size Exclusion Chromatography (SEC): Use SEC to remove aggregates from the final ADC product.

    • Hydrophobic Interaction Chromatography (HIC): HIC can also be used to separate ADC species with different DARs and may help in removing some aggregates.

  • Immobilize the Antibody during Conjugation:

    • Solid-Phase Conjugation: Consider immobilizing the antibody on a solid support (e.g., resin) during the conjugation reaction. This physically separates the antibody molecules, preventing them from aggregating[5].

Question 3: We are concerned about the stability of the sulfo-SPDB disulfide linker and potential premature payload release. How can we assess linker stability and what can be done to improve it?

Answer:

The stability of the disulfide linker is critical for the therapeutic index of an ADC, as premature release of the potent this compound payload can lead to off-target toxicity[][][9].

Potential Causes of Instability:

  • Thiol-Disulfide Exchange in Plasma: The disulfide bond in the sulfo-SPDB linker can undergo exchange with free thiols in the plasma, such as albumin, leading to premature payload release[10].

  • Steric Hindrance: The accessibility of the disulfide bond to reducing agents can be influenced by its location on the antibody and the surrounding chemical environment[10][11].

Troubleshooting and Assessment Steps:

  • In Vitro Plasma Stability Assay:

    • Protocol: Incubate the this compound ADC in plasma (human, mouse, or rat) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

    • Analysis: At each time point, analyze the samples using techniques like ELISA or LC-MS to quantify the amount of intact ADC and released payload.

  • Optimize Linker Design (for future constructs):

    • Steric Hindrance: Introducing steric hindrance around the disulfide bond can improve its stability in the circulation. This can be achieved by using linkers with bulky groups adjacent to the disulfide bond[11].

    • Engineered Cysteines: Site-specific conjugation to engineered cysteine residues at locations with lower solvent accessibility can protect the disulfide bond from premature reduction[10].

  • Characterize Payload Release Profile:

    • Cell-Based Assays: Use in vitro cell-based assays to confirm that the payload is efficiently released upon internalization of the ADC into target cells. This can be done by measuring the cytotoxicity of the ADC in the presence and absence of a reducing agent.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of the this compound payload?

A1: this compound is a potent DNA-alkylating agent belonging to the indolinobenzodiazepine (IGN) pseudodimer class[1]. Upon release inside the target cancer cell, this compound binds to the minor groove of DNA and alkylates guanine residues, leading to DNA damage. This damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death)[12][13][14][15][16][17].

Q2: Why is the therapeutic index a critical parameter for this compound ADCs?

A2: The therapeutic index is the ratio between the toxic dose and the therapeutic dose of a drug. For ADCs with highly potent payloads like this compound, a wide therapeutic index is crucial. It indicates that the ADC can effectively kill cancer cells at concentrations that are well-tolerated by the patient, minimizing off-target toxicities[13][18][19]. Improving the therapeutic index is a key goal in ADC development.

Q3: How does the Drug-to-Antibody Ratio (DAR) affect the therapeutic index of a this compound ADC?

A3: The DAR is a critical quality attribute of an ADC that significantly impacts its efficacy and safety.

  • High DAR: A higher DAR can increase the potency of the ADC but may also lead to increased hydrophobicity, promoting aggregation, faster clearance from the circulation, and higher off-target toxicity[6].

  • Low DAR: A lower DAR may result in a more stable and less toxic ADC but could have reduced efficacy. Therefore, optimizing the DAR is a key strategy to widen the therapeutic window of a this compound ADC.

Q4: What are the potential off-target toxicities associated with this compound ADCs?

A4: Off-target toxicities of ADCs can arise from several mechanisms, including premature release of the payload in circulation, non-specific uptake of the ADC by healthy cells, or expression of the target antigen on normal tissues[19][20][21]. For this compound, a DNA-alkylating agent, potential off-target toxicities could include myelosuppression (damage to bone marrow cells) and gastrointestinal toxicity, as these tissues contain rapidly dividing cells that are sensitive to DNA-damaging agents[19]. The specific off-target toxicity profile of a this compound ADC would need to be determined through preclinical toxicology studies.

Q5: What is the role of the sulfo-SPDB linker in the this compound ADC?

A5: The sulfo-SPDB is a cleavable linker that connects the this compound payload to the huB4 antibody[2][21][22]. It contains a disulfide bond that is designed to be stable in the bloodstream but is cleaved in the reducing environment inside the target cancer cell[][][][10][23]. This targeted release of the this compound payload within the tumor cell is essential for the ADC's mechanism of action and for minimizing systemic toxicity[24][25].

III. Data Presentation

Table 1: In Vitro Cytotoxicity of huB4-DGN462 in B-cell Lymphoma and Leukemia Cell Lines

Cell LineHistologyIC50 (pM)
DoHH2DLBCL, GCB10 - 50
FarageDLBCL, GCB50 - 100
SU-DHL-4DLBCL, GCB10 - 50
OCI-Ly10DLBCL, ABC100 - 200
TMD8DLBCL, ABC50 - 100
Granta-519Mantle Cell10 - 50
Jeko-1Mantle Cell50 - 100
NALM-6B-cell ALL<10
REHB-cell ALL<10

Data is synthesized from preclinical studies and is intended for comparative purposes. Actual IC50 values may vary depending on experimental conditions.[1]

Table 2: In Vivo Efficacy of huB4-DGN462 in Xenograft Models

Xenograft ModelDosing (mg/kg, single dose)Tumor Growth InhibitionSurvival Benefit
DoHH2 (subcutaneous)1.7SignificantSignificant
Farage (disseminated)0.17-Significant
Farage (disseminated)1.7->400% increase

Data is based on preclinical studies and highlights the dose-dependent anti-tumor activity of huB4-DGN462.[26]

IV. Experimental Protocols

1. Protocol for huB4-DGN462 ADC Synthesis and Purification

This protocol outlines the general steps for conjugating the this compound payload to the huB4 antibody using the sulfo-SPDB linker.

Materials:

  • huB4 antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • TCEP (tris(2-carboxyethyl)phosphine) hydrochloride

  • sulfo-SPDB linker

  • This compound payload

  • Anhydrous DMSO

  • Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0)

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification columns (e.g., desalting column, SEC column)

Procedure:

  • Antibody Reduction: a. Prepare a stock solution of TCEP in the conjugation buffer. b. Add a 2-3 fold molar excess of TCEP to the antibody solution. c. Incubate at 37°C for 1-2 hours with gentle mixing. d. Immediately purify the reduced antibody using a desalting column equilibrated with conjugation buffer to remove excess TCEP.

  • Linker-Payload Preparation: a. Dissolve the this compound payload in anhydrous DMSO to create a stock solution. b. React the this compound stock solution with a slight molar excess of the sulfo-SPDB linker in DMSO.

  • Conjugation: a. Add the this compound-sulfo-SPDB linker-payload solution to the reduced antibody solution. A typical starting molar ratio is 5-7 moles of linker-payload per mole of antibody. b. Incubate the reaction at room temperature for 2-4 hours with gentle mixing, protected from light.

  • Quenching: a. Add a molar excess of the quenching solution (e.g., N-acetylcysteine) to cap any unreacted linker. b. Incubate for 20-30 minutes at room temperature.

  • Purification: a. Purify the ADC using a desalting column to remove unreacted linker-payload and quenching agent. b. Further purify and remove aggregates using size-exclusion chromatography (SEC).

2. Protocol for In Vitro Cytotoxicity (MTT) Assay

This protocol is for determining the IC50 of a this compound ADC in cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., DoHH2, Farage)

  • Complete cell culture medium

  • This compound ADC

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours to allow cells to attach.

  • ADC Treatment: a. Prepare serial dilutions of the this compound ADC in complete medium. b. Add 100 µL of the ADC dilutions to the appropriate wells. Include wells with untreated cells as a control. c. Incubate for 72 hours.

  • MTT Assay: a. Add 20 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C. c. Add 100 µL of solubilization solution to each well. d. Incubate overnight at 37°C in the dark.

  • Data Analysis: a. Read the absorbance at 570 nm using a plate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

3. Protocol for DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the average DAR and the distribution of different drug-loaded species in an ADC preparation.

Materials:

  • This compound ADC sample

  • HIC column (e.g., Butyl or Phenyl)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Dilute the this compound ADC sample in Mobile Phase A.

  • Chromatography: a. Equilibrate the HIC column with 100% Mobile Phase A. b. Inject the ADC sample. c. Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. d. Monitor the elution profile at 280 nm.

  • Data Analysis: a. The different DAR species will elute based on their hydrophobicity, with higher DAR species having longer retention times. b. Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). c. Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Area of each peak × DAR of that peak) / 100

V. Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen CD19 Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload This compound Payload Lysosome->Payload 4. Payload Release (Disulfide Cleavage) Nucleus Nucleus Payload->Nucleus 5. Nuclear Translocation DNA DNA Nucleus->DNA 6. DNA Alkylation Apoptosis Apoptosis DNA->Apoptosis 7. Cell Death

Caption: Mechanism of action of a this compound ADC.

ADC_Development_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Functional Evaluation Ab_Prep Antibody Reduction Conjugation Linker-Payload Conjugation Ab_Prep->Conjugation Purification Purification (SEC) Conjugation->Purification DAR_Analysis DAR Analysis (HIC) Purification->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) Purification->Aggregation_Analysis Purity_Analysis Purity Analysis (SDS-PAGE) Purification->Purity_Analysis In_Vitro In Vitro Cytotoxicity (MTT Assay) Purity_Analysis->In_Vitro In_Vivo In Vivo Efficacy & _Toxicity Studies In_Vitro->In_Vivo

Caption: General experimental workflow for this compound ADC development.

DNA_Damage_Response This compound This compound Payload DNA_Damage DNA Alkylation (Guanine Adducts) This compound->DNA_Damage PARP_Activation PARP Activation DNA_Damage->PARP_Activation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest NAD_Depletion NAD+ Depletion PARP_Activation->NAD_Depletion ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Apoptosis Apoptosis ATP_Depletion->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified DNA damage response pathway induced by this compound.

References

Validation & Comparative

A Head-to-Head Comparison of DGN462 and SAR3419 in Preclinical Lymphoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for B-cell malignancies, antibody-drug conjugates (ADCs) have emerged as a powerful class of therapeutics. This guide provides a detailed, data-driven comparison of two CD19-targeting ADCs, DGN462 and SAR3419 (also known as coltuximab ravtansine), based on available preclinical data in lymphoma models. Both agents leverage the specificity of an anti-CD19 antibody to deliver a potent cytotoxic payload to malignant B-cells. However, their distinct payloads and linkers result in different mechanisms of action and, ultimately, varied anti-tumor efficacy.

Overview of this compound and SAR3419

This compound and SAR3419 are both investigational ADCs designed to target CD19, a cell surface protein broadly expressed on B-cells, making it an attractive target for the treatment of B-cell lymphomas.[1][2][3] Both ADCs utilize the same humanized anti-CD19 monoclonal antibody, huB4.[1][4][5] The primary distinction between these two agents lies in their cytotoxic payloads and the linker technology used to attach the payload to the antibody.

  • This compound (huB4-DGN462): This ADC employs a potent indolinobenzodiazepine DNA-alkylating payload, this compound.[1][4] The payload is attached to the huB4 antibody via a cleavable disulfide linker, sulfo-SPDB.[1]

  • SAR3419 (coltuximab ravtansine): This ADC is conjugated to a maytansine derivative, DM4, which acts as a microtubule inhibitor.[2][6][7] The DM4 payload is linked to the huB4 antibody through a cleavable N-succinimidyl-4-(2-pyridyldithio)butyrate (SPDB) disulfide linker.[2][7]

Mechanism of Action

The anti-tumor activity of both this compound and SAR3419 is initiated by the binding of the huB4 antibody to the CD19 receptor on the surface of lymphoma cells. This is followed by internalization of the ADC-CD19 complex. Once inside the cell, the distinct payloads are released and exert their cytotoxic effects through different mechanisms.

This compound Signaling Pathway

This compound's payload is a DNA-alkylating agent.[8] Upon release within the cancer cell, it binds to the minor groove of DNA, causing damage that ultimately leads to cell cycle arrest and apoptosis.[9]

DGN462_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DGN462_ADC This compound ADC (huB4-sulfo-SPDB-DGN462) CD19 CD19 Receptor DGN462_ADC->CD19 Binding Endosome Endosome CD19->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DGN462_Payload This compound Payload (DNA Alkylator) Lysosome->DGN462_Payload Payload Release DNA DNA DGN462_Payload->DNA DNA Alkylation Apoptosis Apoptosis DNA->Apoptosis Cell Death

Caption: this compound Mechanism of Action.
SAR3419 Signaling Pathway

SAR3419 delivers the maytansinoid DM4, a potent microtubule-disrupting agent.[2][7] Once released, DM4 binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

SAR3419_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SAR3419_ADC SAR3419 ADC (huB4-SPDB-DM4) CD19 CD19 Receptor SAR3419_ADC->CD19 Binding Endosome Endosome CD19->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM4_Payload DM4 Payload (Microtubule Inhibitor) Lysosome->DM4_Payload Payload Release Microtubules Microtubule Polymerization DM4_Payload->Microtubules Inhibition Apoptosis Apoptosis Microtubules->Apoptosis Cell Cycle Arrest (G2/M)

Caption: SAR3419 Mechanism of Action.

Preclinical Efficacy in Lymphoma Models

Direct comparative studies have demonstrated that this compound has superior anti-tumor activity compared to SAR3419 in preclinical models of B-cell malignancies.[4][5][11]

In Vitro Cytotoxicity

This compound has shown greater potency in killing lymphoma and leukemia cell lines in vitro compared to SAR3419.[4][5]

Cell LineHistologyThis compound IC50 (pM)SAR3419 IC50 (pM)
DoHH2DLBCL~10>1000
FarageDLBCL~5~500
SU-DHL-4DLBCL~1-10~100-1000
SU-DHL-6DLBCL~1-10~100-1000

Data compiled from publicly available research.[4][5]

In Vivo Anti-Tumor Activity

In xenograft models of diffuse large B-cell lymphoma (DLBCL), this compound demonstrated a more potent, dose-dependent anti-tumor response and survival benefit compared to SAR3419.[4][11]

DoHH2 Subcutaneous Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition
This compound1.7Significant tumor growth delay
Non-targeting control ADC1.7No significant effect

Data based on a single intravenous dose.[1]

Farage Disseminated Xenograft Model

Treatment GroupDose (mg/kg)Increase in Lifespan
This compound0.17Significant survival benefit
This compound1.7>400%
SAR34192.5Moderate survival benefit
SAR34195.0Significant survival benefit

Data based on a single intravenous dose.[1][4]

Experimental Protocols

The following are summaries of the methodologies used in the preclinical evaluation of this compound and SAR3419.

In Vitro Cell Viability Assay

InVitro_Workflow Cell_Seeding Seed Lymphoma Cell Lines ADC_Treatment Treat with this compound or SAR3419 (72h) Cell_Seeding->ADC_Treatment MTT_Assay Add MTT Reagent ADC_Treatment->MTT_Assay Incubation Incubate MTT_Assay->Incubation Absorbance_Reading Read Absorbance Incubation->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: In Vitro Viability Assay Workflow.

Lymphoma cell lines were seeded in 96-well plates and exposed to various concentrations of this compound or SAR3419 for 72 hours.[1] Cell viability was assessed using a colorimetric MTT assay, which measures the metabolic activity of cells.[1] The half-maximal inhibitory concentration (IC50) was then calculated to determine the potency of each ADC.[1]

Apoptosis Assay

To confirm the mechanism of cell death, apoptosis was measured by detecting the activation of caspases 3 and 7, key mediators of apoptosis.[1] An increase in caspase 3/7 activity following treatment with the ADCs was indicative of induced apoptosis.[1]

In Vivo Xenograft Models

InVivo_Workflow Tumor_Implantation Implant Lymphoma Cells (Subcutaneous or IV) Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth ADC_Dosing Administer Single IV Dose of ADC or Vehicle Tumor_Growth->ADC_Dosing Monitoring Monitor Tumor Volume and Survival ADC_Dosing->Monitoring Data_Analysis Analyze Tumor Growth and Survival Data Monitoring->Data_Analysis

Caption: In Vivo Xenograft Study Workflow.

The in vivo efficacy of this compound and SAR3419 was evaluated in immunodeficient mice bearing human lymphoma xenografts.[1][6] For subcutaneous models (e.g., DoHH2), tumor cells were injected under the skin, and tumor volume was measured over time.[1] For disseminated models (e.g., Farage), cells were injected intravenously to mimic systemic disease, and survival was the primary endpoint.[1] Mice were treated with a single intravenous dose of the ADC or a control, and the effects on tumor growth and overall survival were monitored.[1][4]

Conclusion

Preclinical data strongly suggest that this compound is a more potent anti-lymphoma agent than SAR3419. This enhanced activity is attributed to the highly potent DNA-alkylating payload of this compound.[4] While both ADCs effectively target CD19-positive cells, the superior in vitro cytotoxicity and in vivo anti-tumor efficacy of this compound in lymphoma models position it as a promising candidate for further clinical development in the treatment of B-cell malignancies.[4][5] It is important to note that SAR3419 has undergone clinical evaluation, demonstrating a manageable safety profile and clinical activity in patients with relapsed/refractory B-cell lymphoma.[12][13][14] The clinical potential of this compound remains to be determined through future studies.

References

A Comparative Guide to DGN462: A Novel DNA-Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of DGN462, a novel indolinobenzodiazepine pseudodimer, with other DNA-alkylating agents for researchers, scientists, and drug development professionals. This compound is a potent cytotoxic payload designed for use in Antibody-Drug Conjugates (ADCs), offering a targeted approach to cancer therapy.

Overview of this compound

This compound is a next-generation, potent DNA-alkylating agent.[1] Unlike traditional bifunctional alkylating agents that create DNA cross-links, this compound is a mono-alkylating agent .[2][3] Its mechanism involves forming a covalent adduct with the C2-amino group of guanine in the minor groove of DNA.[2] This DNA damage leads to a halt in cell cycle progression, specifically arresting cells in the G2/M phase, and ultimately induces programmed cell death (apoptosis) through the activation of caspases 3 and 7.[4]

A key application of this compound is as a cytotoxic payload in ADCs. The most extensively studied of these is huB4-DGN462 , which targets the CD19 antigen present on B-cell malignancies.[4] This ADC demonstrated superior preclinical anti-tumor activity compared to the clinically-validated ADC, SAR3419 (coltuximab ravtansine), which targets the same antigen but uses a different payload.[4]

Comparative Analysis: this compound-ADC vs. Other Agents

The following sections provide a detailed comparison of an ADC utilizing this compound (huB4-DGN462) against a clinically evaluated ADC (SAR3419) and traditional DNA-alkylating chemotherapies.

Table 1: Comparison of huB4-DGN462 and SAR3419 ADC Constructs
FeaturehuB4-DGN462SAR3419 (Coltuximab Ravtansine)Reference(s)
Target Antigen CD19CD19[4][5]
Antibody huB4 (Humanized IgG1)huB4 (Humanized IgG1)[4][6]
Payload This compound DM4 (Maytansinoid)[4][5]
Payload Class DNA Mono-alkylating AgentMicrotubule Inhibitor[2][5]
Linker sulfo-SPDB (Cleavable Disulfide)SPDB (Cleavable Disulfide)[4][5]
Table 2: Comparative In Vitro Cytotoxicity in B-Cell Lymphoma
AgentMedian IC50 (B-Cell Lymphoma Panel)IC50 Range (Select Cell Lines)Key FindingsReference(s)
huB4-DGN462 100 pM1 - 16 pMHighly potent across a broad panel of B-cell lymphoma lines. Activity is independent of TP53, BCL2, or MYC status.[4]
SAR3419 Not specified (Described as "limited potency" in direct comparison)Not specifiedLess potent than huB4-DGN462. Sensitivity was lower in ABC-type DLBCL cell lines compared to GCB-type.[4]
This compound-SMe (Free Payload) 26 pMNot applicableDemonstrates the high intrinsic potency of the this compound payload.[4]
Table 3: Mechanistic Comparison with Traditional DNA-Alkylating Agents
FeatureThis compound (as ADC Payload)Traditional Alkylating Agents (e.g., Cyclophosphamide, Melphalan)Reference(s)
Delivery Targeted via antibody to specific cell surface antigens.Systemic, non-targeted distribution.[4][7]
Alkylation Type Mono-functional alkylation (single DNA strand).Bi-functional alkylation (forms DNA inter/intrastrand cross-links).[2][8]
DNA Target Site C2-amino group of Guanine.Primarily N7 position of Guanine.[2][8]
Cell Cycle Effect G2/M arrest.Active in all phases of the cell cycle.[2][8]
Toxicity Profile Designed for lower systemic toxicity due to targeted delivery. Preclinical data shows favorable tolerability in mice.Associated with significant systemic toxicities (e.g., myelosuppression) due to effects on rapidly dividing normal cells.[2][8]
Resistance May overcome P-glycoprotein (PgP)-mediated drug resistance.Subject to multiple resistance mechanisms, including increased DNA repair and drug inactivation (e.g., by glutathione).[2][9]

Visualizing Mechanisms and Workflows

Diagram 1: this compound Mechanism of Action

DGN462_MoA cluster_adc Cellular Uptake cluster_payload Payload Action cluster_cell_fate Cellular Response ADC huB4-DGN462 ADC Receptor CD19 Receptor ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Release This compound Release Lysosome->Release DNA Nuclear DNA (Guanine C2-NH2) Release->DNA Enters Nucleus Alkylation Mono-alkylation DNA->Alkylation Damage DNA Damage Alkylation->Damage G2M G2/M Phase Arrest Damage->G2M Apoptosis Apoptosis (Caspase 3/7 Activation) G2M->Apoptosis Death Cell Death Apoptosis->Death

Caption: Mechanism of action for a this compound-based Antibody-Drug Conjugate (ADC).

Diagram 2: Experimental Workflow for In Vitro ADC Comparison

ADC_Workflow cluster_assays Endpoint Assays start Start seed Seed B-cell Lymphoma Cell Lines in 96-well Plates start->seed treat Treat with Serial Dilutions of huB4-DGN462 & SAR3419 seed->treat incubate Incubate (72-120 hours) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) incubate->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) incubate->cell_cycle analyze Data Analysis (Calculate IC50, etc.) viability->analyze apoptosis->analyze cell_cycle->analyze end End analyze->end

Caption: General workflow for comparative in vitro evaluation of ADCs.

Detailed Experimental Protocols

In Vitro Cytotoxicity (MTT Assay)

This protocol assesses cell viability based on the metabolic activity of cells.[10][11]

  • Cell Seeding: Plate cancer cell lines (e.g., B-cell lymphoma lines) in 96-well flat-bottom plates at an optimized density (e.g., 1,000-10,000 cells/well) in 50 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.[11]

  • Treatment: Prepare serial dilutions of the ADCs (e.g., huB4-DGN462, SAR3419) and control articles. Add 50 µL of the diluted agents to the appropriate wells.[11]

  • Incubation: Incubate the plates for a defined period (e.g., 72 to 144 hours) at 37°C, 5% CO₂.[4][11]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[11]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.[10][11]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[11]

  • Analysis: Convert absorbance values to percentage of cell viability relative to untreated controls. Plot viability against drug concentration and calculate the IC50 value using non-linear regression analysis.

Apoptosis Assay (Caspase-3/7 Activation)

This protocol measures the activity of key executioner caspases involved in apoptosis.[12][13]

  • Cell Seeding and Treatment: Plate and treat cells in white-walled 96-well plates as described for the cytotoxicity assay.

  • Reagent Addition: After the treatment period, allow plates to equilibrate to room temperature. Add a volume of a commercial luminescent caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[14]

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.[14]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: An increase in the luminescent signal relative to untreated controls indicates activation of caspase-3/7 and induction of apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle based on DNA content.[15][16]

  • Cell Preparation: Culture and treat approximately 1x10⁶ cells with the desired agent for a specified time. Harvest cells by trypsinization (if adherent) or centrifugation.

  • Fixation: Wash the cell pellet with PBS, then resuspend in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes (or up to several days) at 4°C.[16]

  • Staining: Centrifuge the fixed cells and wash twice with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[16][17]

  • Incubation: Incubate for at least 15-30 minutes at room temperature in the dark.[17][18]

  • Data Acquisition: Analyze the samples on a flow cytometer, exciting the PI with a blue or green laser and collecting the red fluorescence signal.[19]

  • Analysis: Gate on single cells and analyze the DNA content histogram using cell cycle analysis software (e.g., ModFit, FlowJo). Quantify the percentage of cells in G0/G1, S, and G2/M phases. A significant increase in the G2/M population indicates a G2/M arrest.[16]

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of an ADC in a living animal model.[20]

  • Model Establishment: Implant human cancer cells (e.g., DoHH2 diffuse large B-cell lymphoma) subcutaneously into the flank of immunodeficient mice (e.g., SCID or NSG mice).[20]

  • Tumor Growth and Grouping: Monitor tumor growth using digital calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Treatment: Administer the ADCs (e.g., a single intravenous dose of huB4-DGN462 at 0.17 or 1.7 mg/kg) and control vehicles or non-targeting ADCs as per the study design.[4]

  • Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint Analysis: The study can be terminated when tumors in the control group reach a maximum allowed size. Efficacy is assessed by comparing tumor growth delay, tumor regression, and overall survival between treatment and control groups.[21]

Conclusion

This compound represents a highly potent, novel DNA mono-alkylating agent with a distinct mechanism of action compared to traditional cross-linking agents. When incorporated into an ADC such as huB4-DGN462, it demonstrates superior preclinical anti-tumor activity against B-cell malignancies compared to SAR3419, an ADC with a microtubule-inhibiting payload.[4] The targeted delivery and unique DNA modification mechanism of this compound-based ADCs offer the potential for a wider therapeutic window and the ability to overcome certain forms of drug resistance, making this compound an attractive payload for the development of next-generation cancer therapeutics.[2]

References

A Head-to-Head Comparison of Potency: huB4-DGN462 vs. Loncastuximab Tesirine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical potency of two anti-CD19 antibody-drug conjugates (ADCs): huB4-DGN462 and loncastuximab tesirine. The information is compiled from peer-reviewed studies to assist in the evaluation of these novel therapeutic agents.

This guide summarizes the available quantitative data on the in vitro cytotoxic activity of huB4-DGN462 and loncastuximab tesirine against B-cell lymphoma cell lines. Detailed methodologies for the key experiments are provided to ensure a comprehensive understanding of the supporting data.

Executive Summary

Both huB4-DGN462 and loncastuximab tesirine are antibody-drug conjugates that target the CD19 protein expressed on B-cells. They differ in their cytotoxic payloads and, consequently, their precise mechanisms of action and potency. Loncastuximab tesirine, which carries a DNA cross-linking pyrrolobenzodiazepine (PBD) dimer, has demonstrated greater in vitro potency across a range of B-cell lymphoma cell lines when compared to huB4-DGN462, which is armed with a DNA mono-alkylating indolinobenzodiazepine pseudodimer (IGN).

Mechanism of Action

Both ADCs leverage the specificity of an anti-CD19 monoclonal antibody to deliver a potent cytotoxic agent to malignant B-cells.

Loncastuximab tesirine (ADCT-402) is composed of a humanized anti-CD19 antibody linked to SG3199, a PBD dimer warhead.[1] Upon binding to CD19 on the surface of a B-cell, the ADC is internalized.[2] Inside the cell, the linker is cleaved, releasing the PBD dimer.[2] SG3199 then binds to the minor groove of DNA and forms covalent interstrand cross-links, which are highly cytotoxic as they block DNA replication and transcription, ultimately leading to cell death.[3][4]

huB4-DGN462 also utilizes an anti-CD19 antibody. However, its payload is DGN462, an IGN, which is a DNA-alkylating agent.[5][6] Unlike PBD dimers that create interstrand cross-links, IGNs like this compound form a single covalent adduct with DNA (mono-alkylation).[5][7] This DNA damage also triggers cell cycle arrest and apoptosis.

dot

ADC_Mechanism_of_Action General Mechanism of Action for Anti-CD19 ADCs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Anti-CD19 ADC (huB4-DGN462 or Loncastuximab tesirine) CD19 CD19 Receptor ADC->CD19 1. Binding Endosome Endosome CD19->Endosome 2. Internalization B_Cell Malignant B-Cell Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload (this compound or SG3199) Lysosome->Payload 4. Payload Release DNA DNA Payload->DNA 5. DNA Binding Damage DNA Damage (Mono-alkylation or Cross-linking) DNA->Damage 6. Alkylation/ Cross-linking Apoptosis Apoptosis Damage->Apoptosis 7. Cell Death Induction

Fig. 1: General workflow for anti-CD19 ADC activity.

Quantitative Potency Comparison

Preclinical studies have evaluated the in vitro cytotoxicity of both ADCs across a wide panel of B-cell lymphoma cell lines. Loncastuximab tesirine consistently demonstrates higher potency.

MetrichuB4-DGN462Loncastuximab TesirineReference
Median IC50 100 pM4.1 pM--INVALID-LINK--; --INVALID-LINK--
Cell Lines Tested 46 B-cell lymphoma lines48 mature B-cell lymphoma lines--INVALID-LINK--; --INVALID-LINK--
Payload Type This compound (IGN - mono-alkylating)SG3199 (PBD dimer - cross-linking)[5][6],[1]
Direct Comparison Finding Less PotentMore Potent--INVALID-LINK--

Note: IC50 (half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Experimental Protocols

The following are summaries of the methodologies used to generate the potency data cited in this guide.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration of huB4-DGN462 or loncastuximab tesirine required to inhibit the proliferation of B-cell lymphoma cell lines by 50% (IC50).

General Protocol (based on published methodologies):

  • Cell Culture: B-cell lymphoma cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells per well).

  • Drug Treatment: A serial dilution of the ADC (huB4-DGN462 or loncastuximab tesirine) is prepared and added to the wells. Control wells receive vehicle only.

  • Incubation: The plates are incubated for a specified period, typically 72 hours for huB4-DGN462 and 96 hours for loncastuximab tesirine, to allow the ADCs to exert their cytotoxic effects.[1]

  • Viability Assessment: A cell viability reagent, such as AlamarBlue or MTT, is added to each well. These reagents are metabolically reduced by viable cells into a fluorescent or colored product.

  • Data Acquisition: The fluorescence or absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.

dot

Cytotoxicity_Assay_Workflow Experimental Workflow for In Vitro Potency Testing Start Start Cell_Culture 1. Culture B-Cell Lymphoma Lines Start->Cell_Culture Cell_Seeding 2. Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Drug_Treatment 3. Add Serial Dilutions of ADC Cell_Seeding->Drug_Treatment Incubation 4. Incubate for 72-96 hours Drug_Treatment->Incubation Viability_Reagent 5. Add Viability Reagent (e.g., AlamarBlue) Incubation->Viability_Reagent Measure_Signal 6. Measure Fluorescence/ Absorbance Viability_Reagent->Measure_Signal Data_Analysis 7. Calculate IC50 Values Measure_Signal->Data_Analysis End End Data_Analysis->End

Fig. 2: A simplified workflow for determining ADC IC50 values.

Signaling Pathways

The cytotoxic payloads of both ADCs induce cell death by causing significant DNA damage, which activates the DNA Damage Response (DDR) pathway.

The PBD dimer of loncastuximab tesirine creates DNA interstrand cross-links, which are particularly difficult for the cell to repair.[3][4] This severe damage is recognized by sensor proteins such as ATM and ATR, which then phosphorylate a cascade of downstream targets including the checkpoint kinases Chk1 and Chk2.[8] This signaling cascade leads to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[9] If the damage is irreparable, the pathway initiates apoptosis (programmed cell death).[1][9]

The IGN payload of huB4-DGN462 forms mono-adducts on DNA.[5][7] While less complex than interstrand cross-links, these lesions also activate the DDR pathway, leading to a similar cascade of events involving sensor kinases, cell cycle arrest, and ultimately, apoptosis.

dot

DNA_Damage_Response_Pathway Simplified DNA Damage Response Pathway for PBDs and IGNs cluster_payloads ADC Payloads cluster_response Cellular Response PBD_Dimer PBD Dimer (Loncastuximab tesirine) DNA Nuclear DNA PBD_Dimer->DNA IGN IGN (huB4-DGN462) IGN->DNA DNA_Damage DNA Damage (Cross-link or Mono-adduct) DNA->DNA_Damage Alkylation Sensors Sensor Kinases (ATM, ATR, DNA-PK) DNA_Damage->Sensors Damage Recognition Checkpoints Checkpoint Kinases (Chk1, Chk2) Sensors->Checkpoints Signal Transduction Arrest G2/M Cell Cycle Arrest Checkpoints->Arrest Induces Apoptosis Apoptosis Checkpoints->Apoptosis Induces (if damage is severe)

Fig. 3: Key steps in the DNA damage response to ADC payloads.

Conclusion

Based on the available preclinical data, loncastuximab tesirine demonstrates superior in vitro potency compared to huB4-DGN462 against B-cell lymphoma cell lines. This difference is likely attributable to the distinct mechanisms of their cytotoxic payloads, with the DNA interstrand cross-links formed by loncastuximab tesirine's PBD dimer being a highly lethal form of DNA damage. Further clinical studies are necessary to determine how this difference in preclinical potency translates to clinical efficacy and safety in patients.

References

A Comparative Analysis of DGN462 and Pyrrolobenzodiazepine (PBD) Payloads for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, the choice of cytotoxic payload for antibody-drug conjugates (ADCs) is a critical determinant of clinical success. This guide provides a detailed comparison of two potent DNA-interacting agents: DGN462, a novel indolinobenzodiazepine pseudodimer, and the well-established pyrrolobenzodiazepine (PBD) dimers. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and development of next-generation ADCs.

Executive Summary

Both this compound and PBD payloads are highly potent DNA-modifying agents that, when conjugated to a monoclonal antibody, enable targeted delivery to cancer cells. This compound, a member of the indolinobenzodiazepine (IGN) class, functions as a DNA-alkylating agent. PBDs, on the other hand, are DNA cross-linking agents that bind to the minor groove of DNA. While direct head-to-head comparative studies are limited, available preclinical data suggest that both classes of payloads exhibit picomolar to sub-picomolar cytotoxicity. This guide will delve into their mechanisms of action, present available efficacy data, and provide detailed experimental protocols for their evaluation.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the in vitro cytotoxicity of ADCs containing this compound and PBD payloads. It is important to note that these data are collated from different studies and may not be directly comparable due to variations in experimental conditions, including the specific antibody, linker, and cell lines used.

Table 1: In Vitro Cytotoxicity of huB4-DGN462 in B-Cell Lymphoma Cell Lines

Cell LineHistologyIC50 (pM)
VariousDiffuse Large B-cell Lymphoma (DLBCL) & other B-cell lymphomasMedian: 100 (95% CI: 38-214)[1]
Subset of B-cell lymphoma and B-ALL lines1-16[1]

Table 2: In Vitro Cytotoxicity of PBD-based Payloads and ADCs

Payload/ADCCell LinesIC50/GI50Reference
PBD dimers (general)Variety of cell typesLow to mid picomolar range[2]
Polyamide-linked PBD monomersVariety of HER2-expressing cancer cell lines10⁻¹¹ - 10⁻⁸ M[3]
SJG-136 (PBD dimer)Panel of 8 human tumor cell linesAverage: 212 pM[4]

Mechanism of Action

This compound: DNA Alkylation

This compound is a potent DNA-alkylating agent.[5] As a payload in an ADC, it is internalized into the target cancer cell where the linker is cleaved, releasing the active this compound. It then alkylates DNA, leading to cell cycle arrest, specifically at the G2-M phase, and subsequent apoptosis.[6]

PBD Payloads: DNA Cross-linking

PBD dimers exert their cytotoxic effect by binding to the minor groove of DNA and forming interstrand cross-links.[1][7][8] This cross-linking is difficult for the cell's DNA repair machinery to resolve, leading to a blockage of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][7]

Mandatory Visualizations

Signaling Pathway Diagrams

DGN462_Mechanism This compound Mechanism of Action ADC This compound-ADC Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome This compound Released this compound Lysosome->this compound Linker Cleavage Nucleus Nucleus This compound->Nucleus DNA DNA This compound->DNA Enters Nucleus Nucleus->DNA Alkylation DNA Alkylation DNA->Alkylation This compound binds CellCycleArrest G2-M Arrest Alkylation->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: this compound ADC mechanism of action.

PBD_Mechanism PBD Payload Mechanism of Action ADC PBD-ADC Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome PBD Released PBD Dimer Lysosome->PBD Linker Cleavage Nucleus Nucleus PBD->Nucleus DNA DNA PBD->DNA Enters Nucleus & Binds to Minor Groove Nucleus->DNA Crosslinking DNA Interstrand Cross-linking DNA->Crosslinking ReplicationBlock Replication/Transcription Block Crosslinking->ReplicationBlock Apoptosis Apoptosis ReplicationBlock->Apoptosis

Caption: PBD payload ADC mechanism of action.

Experimental Workflow Diagram

ADC_Efficacy_Workflow ADC Efficacy Evaluation Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellCulture Cancer Cell Line Culture ADCTreatment ADC Treatment (Dose-Response) CellCulture->ADCTreatment CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) ADCTreatment->CytotoxicityAssay IC50 IC50 Determination CytotoxicityAssay->IC50 Xenograft Tumor Xenograft Model Establishment IC50->Xenograft Candidate Selection Randomization Randomization of Animals Xenograft->Randomization ADCTherapy ADC Administration Randomization->ADCTherapy TumorMeasurement Tumor Volume Measurement ADCTherapy->TumorMeasurement Efficacy Tumor Growth Inhibition Analysis TumorMeasurement->Efficacy

Caption: General workflow for ADC efficacy evaluation.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Preparation: Prepare serial dilutions of the ADC in the appropriate cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the prepared ADC dilutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and use a non-linear regression model to determine the IC50 value.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADC intravenously (or via another appropriate route) to the treatment group at a predetermined dose and schedule. The control group receives a vehicle control or a non-targeting ADC.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Endpoint: The study may be terminated when the tumors in the control group reach a predetermined maximum size, or after a specific treatment period.

  • Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment and control groups. Tumor growth inhibition (TGI) can be calculated as a percentage.

Conclusion

Both this compound and PBD payloads represent highly potent classes of cytotoxic agents for the development of effective ADCs. The choice between these payloads will likely depend on the specific target antigen, tumor type, and the desired therapeutic window. This compound, as a DNA alkylating agent, and PBDs, as DNA cross-linking agents, offer distinct mechanisms of inducing tumor cell death. The preclinical data available for both payload types demonstrate their potential for potent anti-tumor activity. Further direct comparative studies are warranted to definitively establish the relative efficacy and safety profiles of ADCs containing these two promising payloads. This guide provides a foundational understanding to aid researchers in their ongoing efforts to develop novel and more effective cancer therapies.

References

DGN462 ADC Outperforms Tubulin Inhibitors in Preclinical Lymphoma Models

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison reveals the superior potency of DGN462, a novel DNA-alkylating agent, over traditional tubulin inhibitors in antibody-drug conjugate (ADC) formats for B-cell malignancies. Preclinical data demonstrates that the this compound-based ADC, huB4-DGN462, exhibits significantly greater anti-tumor activity both in vitro and in vivo compared to the tubulin inhibitor-based ADC, SAR3419.

Researchers and drug development professionals are continuously seeking more effective and safer therapeutic options for cancer. In the realm of ADCs, the choice of the cytotoxic payload is a critical determinant of efficacy. While tubulin inhibitors have been a mainstay, novel payloads with different mechanisms of action are emerging as potentially superior alternatives. This guide provides a detailed comparison of the performance of a this compound-based ADC against an ADC armed with a tubulin inhibitor, supported by key experimental data.

Mechanism of Action: A Fundamental Distinction

The superior performance of this compound-based ADCs can be attributed to its distinct mechanism of action compared to tubulin inhibitors.

  • This compound: This potent cytotoxic agent belongs to the indolinobenzodiazepine dimer family and functions as a DNA-alkylating agent.[1] Upon release within the cancer cell, this compound binds to DNA, causing it to alkylate, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] This direct action on DNA offers a powerful and distinct mechanism for inducing cancer cell death.

  • Tubulin Inhibitors: This class of drugs, which includes maytansinoids (like DM4 used in SAR3419), auristatins, and taxanes, targets the microtubule network within cells. By either stabilizing or destabilizing microtubules, these agents disrupt the formation of the mitotic spindle, a structure essential for cell division. This interference with mitosis also leads to cell cycle arrest and apoptosis.

This fundamental difference in their cellular targets is a key factor in the observed performance advantages of this compound-based ADCs, particularly in overcoming resistance mechanisms that may affect tubulin inhibitors.

Comparative Mechanism of Action cluster_this compound This compound ADC cluster_TubulinInhibitor Tubulin Inhibitor ADC DGN462_ADC This compound ADC DGN462_Internalization Internalization DGN462_ADC->DGN462_Internalization DGN462_Release This compound Release DGN462_Internalization->DGN462_Release DGN462_DNA DNA Alkylation DGN462_Release->DGN462_DNA DGN462_Arrest G2/M Arrest DGN462_DNA->DGN462_Arrest DGN462_Apoptosis Apoptosis DGN462_Arrest->DGN462_Apoptosis Tubulin_ADC Tubulin Inhibitor ADC Tubulin_Internalization Internalization Tubulin_ADC->Tubulin_Internalization Tubulin_Release Payload Release Tubulin_Internalization->Tubulin_Release Tubulin_Microtubules Microtubule Disruption Tubulin_Release->Tubulin_Microtubules Tubulin_Arrest Mitotic Arrest Tubulin_Microtubules->Tubulin_Arrest Tubulin_Apoptosis Apoptosis Tubulin_Arrest->Tubulin_Apoptosis

Figure 1. Comparative signaling pathways of this compound and tubulin inhibitor ADCs.

In Vitro Performance: this compound ADC Demonstrates Superior Potency

A direct comparison of the in vitro anti-proliferative and cytotoxic activity of huB4-DGN462 and SAR3419 (a tubulin inhibitor ADC) was conducted across a panel of B-cell lymphoma and B-cell acute lymphoblastic leukemia (B-ALL) cell lines. The results unequivocally demonstrate the superior potency of the this compound-based ADC.

The study revealed that huB4-DGN462 was over 30 times more potent than SAR3419 in anti-proliferative assays.[1] In cytotoxicity assays performed five days after treatment, huB4-DGN462 was highly active with IC50 values in the picomolar range (1-16 pM), while SAR3419 showed limited potency.[1]

Cell LineADCIC50 (pM)
B-cell LymphomahuB4-DGN4621 - 16
B-cell LymphomaSAR3419>1000
B-ALLhuB4-DGN462Potent
B-ALLSAR3419Limited Potency

Table 1: Comparative in vitro cytotoxicity of huB4-DGN462 and SAR3419 in B-cell malignancy cell lines.

In Vivo Efficacy: this compound ADC Leads to Enhanced Anti-Tumor Activity

The superior in vitro performance of huB4-DGN462 translated to significantly enhanced anti-tumor activity in in vivo lymphoma xenograft models.[1]

In a disseminated model of diffuse large B-cell lymphoma (DLBCL), treatment with huB4-DGN462 resulted in a significant, dose-dependent increase in the survival of tumor-bearing mice, with a dose as low as 0.17 mg/kg showing efficacy.[1] Notably, the anti-tumor activity of huB4-DGN462 was superior to that observed with SAR3419, even when the latter was administered at higher doses.[1] Both ADCs were well-tolerated with no significant body weight loss observed.[1]

Xenograft ModelTreatmentDoseOutcome
Disseminated DLBCLhuB4-DGN4620.17 mg/kgSignificant increase in survival
Disseminated DLBCLSAR3419Higher dosesLess effective than huB4-DGN462
Subcutaneous DLBCLhuB4-DGN462-Superior anti-tumor activity
Subcutaneous DLBCLSAR3419-Less effective than huB4-DGN462

Table 2: Summary of in vivo efficacy of huB4-DGN462 versus SAR3419 in lymphoma xenograft models.

Experimental Workflow: In Vivo Efficacy start Start implant Implant Lymphoma Cells (Subcutaneous or Disseminated) start->implant tumor Tumor Establishment implant->tumor randomize Randomize into Treatment Groups tumor->randomize treat Administer ADCs (huB4-DGN462, SAR3419, Control) randomize->treat monitor Monitor Tumor Growth and Body Weight treat->monitor endpoint Endpoint Measurement (Tumor Volume, Survival) monitor->endpoint data Data Analysis endpoint->data end End data->end

Figure 2. Generalized workflow for in vivo ADC efficacy studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study by Hicks et al., 2019.

In Vitro Cytotoxicity Assay
  • Cell Lines: A panel of human B-cell lymphoma and B-ALL cell lines were used.

  • Cell Seeding: Cells were seeded in 96-well plates at an appropriate density.

  • ADC Treatment: Cells were treated with serial dilutions of huB4-DGN462 or SAR3419.

  • Incubation: Plates were incubated for 5 days.

  • Viability Assessment: Cell viability was assessed using a standard colorimetric assay (e.g., MTT or XTT) to measure the metabolic activity of living cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the logarithm of the ADC concentration.

In Vivo Xenograft Models
  • Animal Model: Immunocompromised mice (e.g., SCID or NSG mice) were used.

  • Tumor Implantation:

    • Subcutaneous Model: Human lymphoma cells were injected subcutaneously into the flank of the mice.

    • Disseminated Model: Human lymphoma cells were injected intravenously to establish a disseminated disease model.

  • Treatment: Once tumors were established, mice were randomized into treatment groups and received intravenous injections of huB4-DGN462, SAR3419, or a control ADC at specified doses and schedules.

  • Monitoring: Tumor volume was measured regularly for subcutaneous models. For disseminated models, survival was the primary endpoint. Body weight was monitored as a measure of toxicity.

  • Endpoint: The study was concluded when tumors in the control group reached a predetermined size or when mice in the disseminated model showed signs of morbidity.

  • Data Analysis: Tumor growth inhibition and survival curves were analyzed to compare the efficacy of the different ADCs.

Conclusion

References

A Comparative Analysis of the Bystander Effect: DGN462 vs. Duocarmycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 8, 2025 – In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the bystander effect of cytotoxic payloads is a critical determinant of therapeutic efficacy, particularly in treating heterogeneous tumors. This guide provides a detailed comparison of the bystander effects of two potent DNA-alkylating agents: DGN462, an indolinobenzodiazepine pseudodimer, and duocarmycin, a member of a class of natural products. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these payloads for ADC development.

Executive Summary

Both this compound and duocarmycin are highly potent DNA-alkylating agents that induce cell death, making them attractive payloads for ADCs.[1][] A key differentiator in their therapeutic potential lies in their ability to elicit a "bystander effect," whereby the cytotoxic payload, upon release from the target cancer cell, can diffuse and kill neighboring antigen-negative tumor cells. This is crucial for overcoming tumor heterogeneity.

Preclinical data robustly supports a significant bystander effect for duocarmycin and its derivatives, attributed to the cell-permeable nature of the released toxin when used with a cleavable linker.[3][4][5] In contrast, while the class of compounds to which this compound belongs (indolinobenzodiazepine pseudodimers, or IGNs) has been shown to exhibit a bystander effect, specific quantitative data for this compound is less prevalent in publicly available literature. However, studies on related IGN payloads provide insights into the methodologies for assessing this effect.[6][7]

Mechanism of Action

Both this compound and duocarmycin function by alkylating DNA, which leads to a cascade of events culminating in apoptosis.[1][]

  • This compound: As an indolinobenzodiazepine pseudodimer, this compound is a potent DNA-alkylating agent.[1] Its cytotoxic activity is mediated through the induction of DNA damage, leading to cell-cycle arrest and apoptosis.[8]

  • Duocarmycin: Duocarmycins are a class of highly potent cytotoxic agents that bind to the minor groove of DNA and subsequently alkylate it.[][9] This action is effective in both dividing and non-dividing cells.[10]

The bystander effect for both payloads is contingent on their use with a cleavable linker in an ADC construct. This linker is designed to be stable in circulation but to release the cytotoxic payload within the tumor microenvironment or inside the target cell.[11][12] The ability of the released, uncharged payload to cross cell membranes dictates the extent of the bystander killing.

Comparative Data on Bystander Effect

Direct head-to-head comparative studies quantifying the bystander effect of this compound and duocarmycin were not identified in the reviewed literature. The following tables summarize available data from separate preclinical studies.

Table 1: Quantitative Data on the Bystander Effect of Duocarmycin-Based ADCs

ADC (Payload)Antigen-Positive Cell LineAntigen-Negative Cell LineKey Findings
SYD985 (vc-seco-DUBA)HER2 3+, 2+, or 1+ breast cancer cellsHER2-negative (HER2 0) cellsEfficiently induced bystander killing in HER2 0 cells when mixed with HER2-positive cells.[3]
SYD985 (vc-seco-DUBA)HER2/neu 3+ EOC cellsHER2/neu 0/1+ tumor cellsInduced efficient bystander killing of HER2/neu 0/1+ tumor cells when admixed with HER2/neu 3+ cells.[5]
MGC018 (vc-seco-DUBA)B7-H3–positive human tumor cell linesB7-H3-knockout tumor cellsExhibited bystander killing of target-negative tumor cells when cocultured with B7-H3–positive tumor cells.[4]

Table 2: Data on the Bystander Effect of IGN-Based ADCs (this compound Class)

ADC (Payload)Antigen-Positive Cell LineAntigen-Negative Cell LineKey Findings
huB4-DGN462CD19-positive lymphoma and leukemia cell linesNot specifiedPreclinical studies demonstrated potent anti-tumor activity, but bystander effect was not explicitly quantified.[1][8]
Anti-FRα ADC (IGN Alkylator)FRα+ cellsFRα− cellsShowed a significantly higher level of bystander killing than the cross-linker version of the IGN payload at equivalent doses.[13]
TAK-164 (DGN549)GCC-positive tumor spheroidsN/AThe lipophilic DNA-alkylating payload, DGN549, penetrates beyond the cell targeted layer in 3D tumor models.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the bystander effect.

In Vitro Bystander Killing Assay (Co-culture method for Duocarmycin)

This method is commonly used to evaluate the bystander effect of duocarmycin-based ADCs.[3][4]

  • Cell Line Preparation:

    • Antigen-positive (target) cells.

    • Antigen-negative (bystander) cells, often engineered to express a fluorescent protein (e.g., RFP or GFP) for easy identification.

  • Co-culture:

    • Mix antigen-positive and antigen-negative cells at various ratios (e.g., 1:1, 1:3, 3:1).

    • Plate the co-culture in a multi-well plate.

  • Treatment:

    • Add the ADC at a concentration that is cytotoxic to antigen-positive cells but has minimal effect on antigen-negative cells in monoculture.

    • Include untreated controls and controls with a non-targeting ADC.

  • Incubation:

    • Incubate the cells for a period of 5-7 days.[4]

  • Analysis:

    • Quantify the viability of the antigen-negative (fluorescent) cells using an imaging system (e.g., IncuCyte) or flow cytometry.

    • A significant reduction in the number of viable antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.

Pharmacodynamic Marker-Based Bystander Penetration Assay (for IGN Payloads)

This method has been used to quantify the penetration of a DGN549 payload, a DNA-alkylating agent similar to this compound, in 3D cell cultures.[6]

  • Spheroid Formation:

    • Generate 3D tumor spheroids from an antigen-positive cell line.

  • ADC Treatment:

    • Treat the spheroids with the fluorescently labeled ADC for a defined period to allow for peripheral uptake.

  • Chase and Incubation:

    • Wash the spheroids and incubate in fresh media to allow for payload diffusion.

  • Immunohistochemistry:

    • Fix, embed, and section the spheroids.

    • Stain for a pharmacodynamic marker of DNA damage, such as γH2A.X.

  • Imaging and Analysis:

    • Use confocal microscopy to visualize the ADC fluorescence and the γH2A.X signal.

    • Quantify the penetration distance of the γH2A.X signal beyond the ADC-targeted peripheral cell layers to determine the extent of bystander payload activity.[6]

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

Bystander_Effect_Mechanism cluster_extracellular Extracellular Space cluster_target_cell Antigen-Positive Target Cell cluster_bystander_cell Antigen-Negative Bystander Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Cleavage DNA_Alkylation_Target DNA Alkylation & Apoptosis Payload_Release->DNA_Alkylation_Target Payload_Diffusion Payload Diffusion Payload_Release->Payload_Diffusion Membrane Permeation DNA_Alkylation_Bystander DNA Alkylation & Apoptosis Payload_Diffusion->DNA_Alkylation_Bystander

Caption: Mechanism of ADC-mediated bystander killing.

CoCulture_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Antigen-Positive (Ag+) Cells C Co-culture Ag+ and Ag- Cells A->C B Culture & Label Antigen-Negative (Ag-) Cells (e.g., with GFP) B->C D Treat with ADC C->D E Incubate (5-7 days) D->E F Image Acquisition (Fluorescence Microscopy) E->F G Quantify Viability of Ag- (GFP+) Cells F->G H Compare to Controls G->H

References

A Head-to-Head Comparison of DGN462 and DM4 Payloads for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of innovation. The choice of cytotoxic payload is a critical determinant of an ADC's efficacy and safety profile. This guide provides a detailed head-to-head comparison of two potent payloads: DGN462, a DNA-alkylating agent, and DM4, a microtubule-targeting maytansinoid. This objective analysis is supported by preclinical data from a study directly comparing ADCs constructed with the same antibody but different payloads, providing a unique opportunity for a direct assessment of their performance.

Executive Summary

This compound and DM4 represent two distinct classes of cytotoxic agents with different mechanisms of action. This compound belongs to the indolinobenzodiazepine class of DNA-alkylating agents, while DM4 is a maytansinoid that inhibits tubulin polymerization.[][2] A key preclinical study directly compared the anti-CD19 ADCs huB4-DGN462 and SAR3419 (huB4-DM4), which utilize the same humanized anti-CD19 antibody (huB4).[3][4] The findings from this study form the core of this comparative guide.

The data indicates that the ADC utilizing the this compound payload (huB4-DGN462) demonstrated significantly improved in vitro and in vivo anti-tumor activity in lymphoma and leukemia models compared to the ADC with the DM4 payload (SAR3419).[3][4][5] This difference in potency is attributed to the intrinsic properties of the payloads and the linker technologies employed.

Mechanism of Action

The fundamental difference between this compound and DM4 lies in their cellular targets and mechanisms of inducing cell death.

This compound: DNA Alkylation

This compound is a potent DNA-alkylating agent.[] Upon internalization into the target cancer cell, the payload is released and binds to the minor groove of DNA, causing alkylation. This covalent modification of DNA leads to strand cross-linking, which disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3][6]

dgn462_mechanism ADC huB4-DGN462 ADC Internalization Internalization via CD19 Receptor ADC->Internalization Payload_Release Payload (this compound) Release Internalization->Payload_Release DNA_Binding DNA Minor Groove Binding Payload_Release->DNA_Binding DNA_Alkylation DNA Alkylation & Cross-linking DNA_Binding->DNA_Alkylation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Alkylation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: this compound Mechanism of Action.

DM4: Tubulin Polymerization Inhibition

DM4 is a maytansinoid, a class of potent microtubule-targeting agents.[2] Once released inside the cancer cell, DM4 binds to tubulin, the protein subunit of microtubules.[7] This binding inhibits the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle during cell division.[][9] The disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.[]

dm4_mechanism ADC SAR3419 (huB4-DM4) ADC Internalization Internalization via CD19 Receptor ADC->Internalization Payload_Release Payload (DM4) Release Internalization->Payload_Release Tubulin_Binding Binding to Tubulin Payload_Release->Tubulin_Binding Polymerization_Inhibition Inhibition of Microtubule Polymerization Tubulin_Binding->Polymerization_Inhibition Mitotic_Arrest Mitotic Arrest Polymerization_Inhibition->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 2: DM4 Mechanism of Action.

Quantitative Data Presentation

The following tables summarize the quantitative data from the head-to-head comparison of huB4-DGN462 and SAR3419 (huB4-DM4).

Table 1: In Vitro Cytotoxicity in B-cell Lymphoma and Leukemia Cell Lines
Cell LineHistologyhuB4-DGN462 IC50 (pM)SAR3419 (huB4-DM4) IC50 (pM)
DoHH2DLBCL, GCB1.138
FarageDLBCL, GCB2.5110
OCI-Ly1DLBCL, GCB1.342
OCI-Ly7DLBCL, ABC16>1000
SU-DHL-4DLBCL, GCB1.030
NALM-6B-ALL1.225
REHB-ALL2.155

Data extracted from Hicks et al., Haematologica, 2019.[3][4][5] DLBCL: Diffuse Large B-cell Lymphoma; GCB: Germinal Center B-cell-like; ABC: Activated B-cell-like; B-ALL: B-cell Acute Lymphoblastic Leukemia.

The in vitro data clearly demonstrates the superior potency of huB4-DGN462, with IC50 values in the low picomolar range across a panel of B-cell malignancy cell lines.[10] In contrast, SAR3419 showed significantly higher IC50 values, indicating lower potency.[10]

Table 2: In Vivo Efficacy in a Disseminated B-cell Lymphoma Xenograft Model (Farage)
Treatment GroupDose (mg/kg)Median Survival (days)Increase in Lifespan (%)
Vehicle-21-
huB4-DGN4620.1745114
huB4-DGN4620.5668224
huB4-DGN4621.7>100>376
SAR3419 (huB4-DM4)2.53567
SAR3419 (huB4-DM4)5.049133

Data extracted from Hicks et al., Haematologica, 2019.[3][4][5]

In the disseminated lymphoma model, a single dose of huB4-DGN462 resulted in a significant and dose-dependent increase in survival compared to SAR3419.[11] At the highest tested dose, huB4-DGN462 led to a more than 376% increase in lifespan.[11]

Table 3: In Vivo Efficacy in a Subcutaneous B-cell Lymphoma Xenograft Model (DoHH2)
Treatment GroupDose (mg/kg)Tumor Growth Delay (days)
Vehicle--
huB4-DGN4621.745
SAR3419 (huB4-DM4)5.021

Data extracted from Hicks et al., Haematologica, 2019.[3][4][5]

In the subcutaneous lymphoma model, huB4-DGN462 also demonstrated superior anti-tumor activity, with a significantly longer tumor growth delay compared to SAR3419, even at a lower dose.[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the comparative studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after exposure to the ADCs.

mtt_workflow Cell_Seeding Seed B-cell lymphoma/ leukemia cells in 96-well plates ADC_Treatment Treat with serial dilutions of huB4-DGN462 or SAR3419 Cell_Seeding->ADC_Treatment Incubation Incubate for 5 days ADC_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Viable cells convert MTT to formazan crystals MTT_Addition->Formazan_Formation Solubilization Solubilize formazan crystals Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Figure 3: In Vitro Cytotoxicity Assay Workflow.

Protocol:

  • Cell Seeding: B-cell lymphoma or leukemia cells were seeded into 96-well plates.

  • ADC Treatment: Cells were treated with a range of concentrations of either huB4-DGN462 or SAR3419.

  • Incubation: The plates were incubated for 5 days to allow for the cytotoxic effects of the ADCs to manifest.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

  • Formazan Formation: Metabolically active (viable) cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals were dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution was measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated by plotting the absorbance against the ADC concentration.

In Vivo Xenograft Models

These models are used to evaluate the anti-tumor efficacy of the ADCs in a living organism.

Disseminated Xenograft Model (Farage cells):

  • Cell Implantation: Severe combined immunodeficient (SCID) mice were intravenously injected with Farage lymphoma cells.

  • Treatment: Once the disease was established, mice were treated with a single intravenous dose of huB4-DGN462, SAR3419, or a vehicle control.

  • Monitoring: Mice were monitored daily for signs of toxicity and tumor progression.

  • Endpoint: The primary endpoint was survival, and the increase in lifespan was calculated.

Subcutaneous Xenograft Model (DoHH2 cells):

  • Cell Implantation: SCID mice were subcutaneously injected with DoHH2 lymphoma cells.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment: Mice were treated with a single intravenous dose of huB4-DGN462, SAR3419, or a vehicle control.

  • Monitoring: Tumor volume was measured regularly using calipers.

  • Endpoint: The primary endpoint was tumor growth delay, defined as the time for tumors to reach a predetermined size.

in_vivo_workflow cluster_disseminated Disseminated Model cluster_subcutaneous Subcutaneous Model Disseminated_Implant IV Injection of Farage Cells Disseminated_Treatment Single IV Dose of ADC or Vehicle Disseminated_Implant->Disseminated_Treatment Disseminated_Monitoring Monitor Survival Disseminated_Treatment->Disseminated_Monitoring Subcutaneous_Implant SC Injection of DoHH2 Cells Subcutaneous_Treatment Single IV Dose of ADC or Vehicle Subcutaneous_Implant->Subcutaneous_Treatment Subcutaneous_Monitoring Measure Tumor Volume Subcutaneous_Treatment->Subcutaneous_Monitoring

References

Preclinical Comparison of DGN462-based and Maytansinoid-based Anti-CD19 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for the novel DGN462-based antibody-drug conjugate (ADC), huB4-DGN462, and the clinically evaluated maytansinoid-based ADC, SAR3419 (coltuximab ravtansine). Both ADCs target the CD19 antigen, a clinically validated target for B-cell malignancies. While huB4-DGN462 is currently in the preclinical stage of development, the available data suggests a promising anti-tumor profile. SAR3419 has been evaluated in Phase I and II clinical trials, providing a benchmark for efficacy and safety.

Overview of Compared Antibody-Drug Conjugates

huB4-DGN462 is an investigational ADC that combines the humanized anti-CD19 antibody, huB4, with the potent DNA-alkylating agent this compound. The linkage is achieved through a cleavable disulfide sulfo-SPDB linker. This novel construct aims to deliver a highly potent cytotoxic payload directly to CD19-expressing tumor cells.

SAR3419 (Coltuximab Ravtansine) is an ADC that utilizes the same huB4 anti-CD19 antibody but is conjugated to the maytansinoid derivative DM4, a potent tubulin inhibitor, via a cleavable SPDB linker.[1] SAR3419 has undergone clinical evaluation in patients with relapsed or refractory B-cell non-Hodgkin's lymphoma and acute lymphoblastic leukemia.[2][3][4]

Mechanism of Action

Both huB4-DGN462 and SAR3419 share a similar initial mechanism of action involving binding to the CD19 receptor on B-cells, followed by internalization. The key difference lies in the cytotoxic payload and its cellular target.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_this compound huB4-DGN462 cluster_DM4 SAR3419 ADC huB4-DGN462 or SAR3419 CD19 CD19 Receptor ADC->CD19 Binding Internalization Internalization via Endocytosis CD19->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release This compound This compound Payload Payload_Release->this compound DM4 DM4 Payload Payload_Release->DM4 DNA_Damage DNA Alkylation & Damage This compound->DNA_Damage Apoptosis_DGN Apoptosis DNA_Damage->Apoptosis_DGN Tubulin_Disruption Microtubule Disruption DM4->Tubulin_Disruption Cell_Cycle_Arrest G2/M Arrest Tubulin_Disruption->Cell_Cycle_Arrest Apoptosis_DM4 Apoptosis Cell_Cycle_Arrest->Apoptosis_DM4 Xenograft_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoints Cell_Inoculation Inoculate SCID mice with DLBCL cell lines (e.g., DoHH2, Farage) Tumor_Growth Allow tumors to establish (subcutaneous or disseminated) Cell_Inoculation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment_Admin Administer single intravenous dose of: - Vehicle - huB4-DGN462 - SAR3419 - Non-targeting control ADC Randomization->Treatment_Admin Tumor_Measurement Measure tumor volume (subcutaneous models) Treatment_Admin->Tumor_Measurement Survival_Monitoring Monitor animal survival (disseminated models) Treatment_Admin->Survival_Monitoring Body_Weight Monitor body weight for toxicity Treatment_Admin->Body_Weight Endpoints Primary Endpoints: - Tumor growth delay - Increased survival Tumor_Measurement->Endpoints Survival_Monitoring->Endpoints

References

Safety Operating Guide

Proper Disposal Procedures for DGN462: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or direct disposal guidelines for DGN462 were found in the public domain. The following procedures are based on best practices for the handling and disposal of potent DNA-alkylating agents and cytotoxic compounds, classes to which this compound belongs.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for compliance with local, state, and federal regulations before implementing these procedures.

This compound is a potent DNA-alkylating agent utilized as a cytotoxic component in antibody-drug conjugates (ADCs) for anti-tumor research.[1][2] Due to its hazardous nature, stringent safety and disposal protocols must be followed to protect laboratory personnel and the environment.

Immediate Safety and Handling Precautions

All handling of this compound, in both solid and liquid forms, must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize exposure risks.[3][4] Appropriate Personal Protective Equipment (PPE) is mandatory and should be donned before handling the compound.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE ItemSpecificationPurpose
GlovesDouble-gloving with nitrile gloves is recommended.Protects hands from chemical contamination.
Lab CoatDisposable, solid-front gown with tight-fitting cuffs.Protects skin and clothing from spills.
Eye ProtectionANSI Z87.1 approved safety glasses or goggles.Protects eyes from splashes and aerosols.
Respiratory ProtectionA NIOSH-approved respirator may be required depending on the procedure and institutional risk assessment.Prevents inhalation of aerosolized particles.

Step-by-Step Disposal Procedures

The primary method for the disposal of cytotoxic waste, including this compound and contaminated materials, is through high-temperature incineration.[5][6]

1. Waste Segregation:

  • All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste.[2][7]

  • This includes, but is not limited to:

    • Unused or expired this compound.

    • Contaminated labware (e.g., vials, pipette tips, culture plates).

    • Contaminated PPE (gloves, gowns, etc.).[7]

    • Spill cleanup materials.

2. Waste Collection and Containment:

  • Solid Waste:

    • Place all contaminated solid waste into a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste."[6][7]

    • These containers are often color-coded, typically purple or yellow, depending on institutional and regional regulations.[6]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a sealable, shatter-proof container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

    • The container must be clearly labeled with "Cytotoxic Waste," the chemical name (this compound), and the approximate concentration.

  • Sharps Waste:

    • Any sharps (needles, syringes, etc.) contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[7]

3. Decontamination of Work Surfaces:

  • Following any work with this compound, thoroughly decontaminate all surfaces within the fume hood or biological safety cabinet.

  • Use a deactivating solution if a validated one is available for this class of compounds. A study on other alkylating agents suggests that sodium hypochlorite (5.25%) can be effective, but its suitability for this compound is not confirmed.[8]

  • All cleaning materials (wipes, pads) must be disposed of as cytotoxic waste.[4][7]

4. Storage and Pickup:

  • Store sealed cytotoxic waste containers in a secure, designated area with limited access.

  • Arrange for waste pickup by your institution's hazardous waste management service.

Experimental Protocols for Waste Handling

While specific deactivation protocols for this compound are not available, general principles for handling cytotoxic waste apply. The decision-making process for disposal is outlined below.

DGN462_Disposal_Workflow This compound Disposal Decision Workflow start Generation of this compound Waste waste_type Identify Waste Type start->waste_type solid Solid Waste (PPE, labware, etc.) waste_type->solid Solid liquid Liquid Waste (solutions, media, etc.) waste_type->liquid Liquid sharps Sharps Waste (needles, syringes, etc.) waste_type->sharps Sharps solid_container Place in Labeled Cytotoxic Solid Waste Container solid->solid_container liquid_container Collect in Labeled, Sealable Cytotoxic Liquid Waste Container liquid->liquid_container sharps_container Place in Labeled Cytotoxic Sharps Container sharps->sharps_container storage Store Securely in Designated Hazardous Waste Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Pickup by EHS/Hazardous Waste Service storage->pickup

Caption: Decision workflow for the proper segregation and disposal of this compound-contaminated waste.

Spill Management

In the event of a spill, immediate action is crucial to contain the contamination and mitigate exposure.

Table 2: this compound Spill Response Protocol

StepAction
1. Evacuate & Alert Immediately alert others in the area and evacuate non-essential personnel.
2. Secure the Area Restrict access to the spill area.
3. Don PPE Put on the appropriate PPE, including a respirator if necessary.
4. Contain the Spill For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent material to avoid raising dust.
5. Clean the Spill Working from the outside in, carefully collect all contaminated materials using scoops or forceps.
6. Decontaminate Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse.
7. Dispose Place all cleanup materials into a cytotoxic waste container.
8. Report Report the incident to your supervisor and EHS department immediately.

By adhering to these stringent procedures, researchers and laboratory professionals can safely manage this compound waste, ensuring a secure working environment and environmental protection.

References

Safeguarding Researchers: A Comprehensive Guide to Handling DGN462

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling DGN462, a potent DNA-alkylating agent. Adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination. This compound is classified as a highly potent and cytotoxic compound, requiring stringent handling measures.

Personal Protective Equipment (PPE)

All personnel handling this compound in any form (solid or in solution) must wear the following personal protective equipment. There is no safe level of exposure to cytotoxic chemotherapy drugs for healthcare workers.[1] This equipment should be donned before entering the designated handling area and doffed before exiting.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be removed immediately upon contamination.
Gown Disposable, back-closing, long-sleeved gown made of a low-permeability fabric.Protects skin and personal clothing from splashes and aerosol exposure.
Eye Protection Chemical splash goggles and a full-face shield.Protects eyes and face from splashes of this compound solutions.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Minimizes the risk of inhaling aerosolized particles, especially during powder handling.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contamination out of the designated handling area.

Operational Plan: Step-by-Step Handling Procedures

All manipulations of this compound should be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment isolator to minimize exposure.

1. Preparation and Reconstitution:

  • Designated Area: All work with this compound must be conducted in a designated area with restricted access.

  • Weighing: If handling the powdered form, weigh the compound within a containment balance enclosure or a BSC. Use dedicated, disposable weighing tools.

  • Reconstitution: Reconstitute the compound using a closed-system drug-transfer device (CSTD) if available. If not, use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection. Slowly add the solvent to the vial to avoid aerosolization.

2. In-Vitro and In-Vivo Experimentation:

  • Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, date, and a hazard symbol.

  • Transport: When transporting this compound solutions, use a secondary, sealed, and shatterproof container.

  • Animal Handling: For in-vivo studies, handle animals dosed with this compound in a ventilated cage changing station. Animal waste (bedding, excreta) should be treated as cytotoxic waste for 48-72 hours post-administration.

3. Spill Management:

  • Spill Kit: A dedicated cytotoxic spill kit must be readily available in the laboratory.

  • Procedure:

    • Evacuate the immediate area and alert others.

    • Don the appropriate PPE from the spill kit.

    • Contain the spill using absorbent pads.

    • Decontaminate the area with an appropriate inactivating agent (e.g., 10% sodium hypochlorite solution), followed by a thorough cleaning with detergent and water.

    • Collect all contaminated materials in a designated cytotoxic waste container.

Disposal Plan

All waste contaminated with this compound is considered cytotoxic and must be disposed of according to institutional and local regulations for hazardous waste.

Waste TypeDisposal Procedure
Solid Waste All contaminated consumables (gloves, gowns, vials, pipette tips, etc.) must be placed in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container.
Liquid Waste Collect all liquid waste containing this compound in a designated, sealed, and shatterproof container labeled as "Cytotoxic Liquid Waste." Do not dispose of down the drain.
Sharps All needles and other sharps must be disposed of in a designated sharps container for cytotoxic waste.

Experimental Workflow for Handling this compound

DGN462_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_cleanup Post-Procedure don_ppe Don Full PPE enter_bsc Enter Designated BSC don_ppe->enter_bsc weigh_dgn42 weigh_dgn42 enter_bsc->weigh_dgn42 weigh_this compound Weigh this compound Powder reconstitute Reconstitute in Solvent weigh_this compound->reconstitute in_vitro In-Vitro Assay Setup reconstitute->in_vitro in_vivo In-Vivo Dosing reconstitute->in_vivo collect_solid Collect Solid Waste in_vitro->collect_solid collect_liquid Collect Liquid Waste in_vitro->collect_liquid in_vivo->collect_solid in_vivo->collect_liquid dispose_waste Dispose as Cytotoxic Waste collect_solid->dispose_waste collect_liquid->dispose_waste decontaminate_bsc Decontaminate BSC dispose_waste->decontaminate_bsc doff_ppe Doff PPE decontaminate_bsc->doff_ppe

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.